Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Description
BenchChem offers high-quality Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGVYJJQIYTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400135 | |
| Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114701-62-1 | |
| Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Among the vast array of fluorinated synthons, α,α-difluoro-β-ketoesters, such as Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, have emerged as valuable and versatile building blocks. The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage, offering a powerful tool for modulating the biological activity of a lead compound.[1] This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a key intermediate for the preparation of novel therapeutic agents.
Synthetic Strategies: Accessing the α,α-difluoro-β-ketoester Moiety
The synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be approached through several strategic disconnections. The most common and practical methods involve either the difluorination of a pre-existing β-ketoester or the construction of the carbon skeleton using a difluorinated starting material.
Method 1: Electrophilic Difluorination of Ethyl Benzoylacetate
A prevalent and effective method for the synthesis of α,α-difluoro-β-ketoesters is the direct electrophilic fluorination of the corresponding β-ketoester. This approach leverages the acidity of the α-protons of the starting material, ethyl benzoylacetate.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is employed to deprotonate the α-carbon of ethyl benzoylacetate, forming the enolate intermediate. The choice of a strong, non-nucleophilic base is crucial to ensure complete enolate formation without competing side reactions, such as addition to the ester or ketone carbonyls.
-
Fluorinating Agent: A reliable electrophilic fluorine source is essential for the difluorination step. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used reagents that are crystalline, stable, and safer to handle than gaseous fluorine.[2] Selectfluor®, in particular, is often favored for its high reactivity and good yields in the fluorination of 1,3-dicarbonyl compounds.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, at low temperatures to control the reactivity of the enolate and minimize side reactions. The sequential addition of two equivalents of the electrophilic fluorinating agent allows for the stepwise introduction of the two fluorine atoms.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate via electrophilic difluorination.
Detailed Experimental Protocol:
-
To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere, a solution of ethyl benzoylacetate (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete enolate formation.
-
Selectfluor® (2.2 eq.) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Method 2: Claisen Condensation of Ethyl Difluoroacetate with a Benzoic Acid Derivative
An alternative strategy involves a Claisen-type condensation reaction between ethyl difluoroacetate and a suitable benzoic acid derivative, such as benzoyl chloride or a benzoate ester. This method builds the β-ketoester functionality from a difluorinated starting material.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is required to generate the lithium or sodium enolate of ethyl difluoroacetate. These bases are potent enough to deprotonate the α-carbon of the difluoroacetate.
-
Electrophile: Benzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with the difluoroenolate.
-
Reaction Conditions: Anhydrous and inert conditions are paramount to prevent quenching of the highly reactive enolate and the electrophile. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and prevent self-condensation of the ethyl difluoroacetate.
Reaction Scheme Diagram:
Caption: Claisen condensation for the synthesis of the target compound.
Detailed Experimental Protocol:
-
A solution of diisopropylamine (1.1 eq.) in anhydrous THF is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.
-
A solution of ethyl difluoroacetate (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the lithium enolate.
-
Benzoyl chloride (1.1 eq.) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired product.
Characterization of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Ethyl group: A triplet for the -CH₃ protons (around 1.3 ppm) and a quartet for the -OCH₂- protons (around 4.3 ppm). Aromatic protons: A multiplet in the range of 7.4-8.1 ppm. The absence of a signal in the 5.0-6.0 ppm region confirms the absence of the α-proton. |
| ¹³C NMR | Ester carbonyl: A signal around 163 ppm (triplet due to C-F coupling). Ketone carbonyl: A signal around 185 ppm (triplet due to C-F coupling). Difluorinated carbon (CF₂): A triplet around 112 ppm with a large ¹JCF coupling constant. Aromatic carbons: Signals in the 128-135 ppm range. Ethyl group carbons: Signals for -OCH₂- (around 63 ppm) and -CH₃ (around 14 ppm). |
| ¹⁹F NMR | A singlet around -105 to -110 ppm (referenced to CFCl₃). The chemical shift is characteristic of a CF₂ group situated between two carbonyl functionalities. |
| IR (Infrared) Spectroscopy | Ester C=O stretch: A strong absorption band around 1760-1780 cm⁻¹. Ketone C=O stretch: A strong absorption band around 1700-1720 cm⁻¹. C-F stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (228.19 g/mol ). Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the benzoyl group (-COC₆H₅). |
Applications in Drug Development and Medicinal Chemistry
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is not just a synthetic curiosity; it is a valuable precursor for the synthesis of a wide range of biologically active molecules. The α,α-difluoro-β-ketoester motif is a versatile handle for further chemical transformations.
-
Synthesis of Fluorinated Heterocycles: The 1,3-dicarbonyl functionality allows for facile condensation reactions with various nucleophiles to construct fluorinated heterocyclic scaffolds, such as pyrazoles, pyrimidines, and isoxazoles, which are prevalent in many drug classes.
-
Precursor to α,α-Difluoro-β-amino Ketones: The ketone can be transformed into an imine and subsequently reduced to afford α,α-difluoro-β-amino ketones, which are key components of protease inhibitors and other peptidomimetics.[3]
-
Bioisosteric Replacement: The difluoromethylene group can be used as a non-hydrolyzable mimic of a carbonyl group or an ether oxygen, a strategy often employed to improve the metabolic stability and pharmacokinetic profile of a drug candidate.[1]
Logical Relationship Diagram:
Caption: Applications of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in the synthesis of potential drug candidates.
Conclusion
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, primarily achieved through electrophilic difluorination of ethyl benzoylacetate or Claisen condensation, is well-established. The detailed characterization of this compound by spectroscopic methods provides the necessary quality control for its use in further synthetic transformations. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of key intermediates like Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in the drug development pipeline is set to increase.
References
Sources
Spectroscopic Profile of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: A Technical Guide for Researchers
Introduction
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester, is a compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical transformations. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, offering field-proven insights for researchers and scientists.
Molecular Structure and Key Features
The structure of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate comprises a central α,α-difluorinated carbonyl system flanked by an ethyl ester and a phenyl ketone. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures that are crucial for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides insights into the non-fluorinated organic moieties of the molecule.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |
| ~7.65 | Multiplet | 1H | Aromatic (para-proton of phenyl ring) |
| ~7.50 | Multiplet | 2H | Aromatic (meta-protons of phenyl ring) |
| 4.35 | Quartet | 2H | -OCH₂CH₃ |
| 1.30 | Triplet | 3H | -OCH₂CH₃ |
Interpretation and Causality:
The downfield region of the spectrum is dominated by the signals of the aromatic protons of the phenyl ring. The ortho-protons are the most deshielded due to their proximity to the electron-withdrawing benzoyl carbonyl group. The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The absence of a proton at the α-carbon is a key indicator of the difluoro substitution at this position.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings. The presence of fluorine atoms introduces characteristic splitting patterns due to C-F coupling.
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~185 | Triplet | Benzoyl C=O |
| ~162 | Triplet | Ester C=O |
| ~135 | Singlet | Aromatic (para-C) |
| ~131 | Singlet | Aromatic (ipso-C) |
| ~130 | Singlet | Aromatic (ortho-C) |
| ~129 | Singlet | Aromatic (meta-C) |
| ~115 | Triplet | -CF₂- |
| ~64 | Singlet | -OCH₂CH₃ |
| ~14 | Singlet | -OCH₂CH₃ |
Interpretation and Causality:
The two carbonyl carbons, the benzoyl and the ester, appear at the most downfield chemical shifts. The carbon of the CF₂ group exhibits a characteristic triplet multiplicity due to coupling with the two fluorine atoms. The chemical shift of this carbon is significantly shifted upfield compared to a non-fluorinated α-carbon due to the strong electron-withdrawing nature of the fluorine atoms. The aromatic carbons display distinct signals, and their assignments can be confirmed by two-dimensional NMR techniques.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine nuclei.
Table 3: ¹⁹F NMR Spectroscopic Data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| Chemical Shift (δ) (ppm) | Multiplicity |
| ~ -105 to -110 | Singlet |
Interpretation and Causality:
The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the CF₂ group. The chemical shift is reported relative to a standard, typically CFCl₃. The precise chemical shift is sensitive to the electronic environment, and the observed range is characteristic for geminal difluoro ketones.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | Ester C=O stretch |
| ~1700 | Strong | Ketone C=O stretch |
| ~1600, 1450 | Medium | Aromatic C=C stretches |
| ~1250-1050 | Strong | C-F stretches |
| ~1200 | Strong | C-O stretch (ester) |
Interpretation and Causality:
The IR spectrum is dominated by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the ester and ketone C=O groups. The presence of the electron-withdrawing fluorine atoms at the α-position typically shifts the C=O stretching frequencies to higher wavenumbers compared to their non-fluorinated analogs. The strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Table 5: Key Mass Spectral Data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| m/z | Proposed Fragment |
| 228 | [M]⁺ (Molecular Ion) |
| 183 | [M - OCH₂CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Causality:
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (228 g/mol ). A prominent fragmentation pathway involves the loss of the ethoxy group from the ester, leading to a fragment at m/z 183. The most stable and often most abundant fragment is the benzoyl cation at m/z 105, formed by cleavage of the C-C bond between the carbonyl groups. Further fragmentation of the benzoyl cation can lead to the phenyl cation at m/z 77.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
Set the spectral width to cover the expected range of fluorine chemical shifts.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean plates before running the sample.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Proposed key fragmentation pathways for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorption bands in the IR spectrum and the predictable fragmentation pattern in mass spectrometry, offer a self-validating system for confirming the structure and purity of this important fluorinated building block. These data and interpretations are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
References
-
Hampton, A. S., Hodgson, D. R. W., McDougald, G., & Sandford, G. (2024). Quinuclidine-mediated direct fluorination of ethyl benzoylacetate derivatives. Beilstein Journal of Organic Chemistry, 20, 183–190. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
An In-Depth Technical Guide to Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: Properties, Synthesis, and Spectroscopic Analysis
Prepared by: Senior Application Scientist
Introduction and Strategic Overview
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate stands as a compound of significant interest within the fields of medicinal chemistry and materials science. Its structural architecture, featuring a benzoyl group, an ethyl ester, and a critical gem-difluoro moiety at the α-position, imparts unique electronic properties and metabolic stability. This guide provides a comprehensive analysis of its known properties, a predictive examination of its spectroscopic profile, and a discussion of its synthesis and reactivity from a field-proven perspective. The presence of the difluoromethylene group is not a trivial substitution; it fundamentally alters the molecule's reactivity compared to its non-fluorinated parent, ethyl benzoylacetate, primarily by blocking enolization and increasing the electrophilicity of the adjacent carbonyl carbons. This makes it a valuable, albeit specialized, building block for complex molecular targets.
Nomenclature and Chemical Identifiers
For clarity and unambiguous identification in research and procurement, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | - |
| CAS Number | 114701-62-1 | [1] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| Synonyms | Ethyl 2,2-difluorobenzoylacetate | - |
Physicochemical Properties
Quantitative physical data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is not extensively documented in publicly accessible literature. However, we can infer its general characteristics based on its structure and comparison with related analogs. It is expected to be a liquid or a low-melting solid at room temperature and likely possesses good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF).
For context, the monofluorinated analog, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7), is reported to have a melting point of 33-35 °C and a boiling point of 116 °C at 0.3 mmHg.[2] The introduction of a second fluorine atom would likely increase the molecular weight and boiling point slightly, while potentially altering the crystal packing and thus the melting point.
Spectroscopic Profile: A Predictive Analysis
In the absence of published spectra, a predictive analysis based on established principles of spectroscopy is essential for compound verification. The following is an expert interpretation of the expected spectral data.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be relatively simple, showcasing signals only from the ethyl and phenyl groups.
-
δ 7.9-8.1 ppm (m, 2H): Protons on the phenyl ring ortho to the carbonyl group, deshielded by its electron-withdrawing effect.
-
δ 7.4-7.7 ppm (m, 3H): Protons on the phenyl ring meta and para to the carbonyl group.
-
δ 4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.
-
δ 1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester, split into a triplet by the adjacent methylene group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a carbon map of the molecule. The carbon atom attached to the two fluorine atoms will be particularly informative.
-
δ 185-190 ppm (t, JC-F ≈ 25-35 Hz): Ketone carbonyl carbon (C =O), coupled to the two fluorine atoms two bonds away (²JC-F).
-
δ 160-165 ppm (t, JC-F ≈ 30-40 Hz): Ester carbonyl carbon (C =O), coupled to the two fluorine atoms (²JC-F).
-
δ 128-135 ppm: Aromatic carbons.
-
δ 110-120 ppm (t, JC-F ≈ 240-260 Hz): The difluorinated carbon (CF₂ ). This signal is highly characteristic, appearing as a triplet due to the direct one-bond coupling (¹JC-F) to two equivalent fluorine atoms.
-
δ ~63 ppm: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
As a fluorinated compound, ¹⁹F NMR is a critical tool for characterization. A single signal is expected since the two fluorine atoms are chemically equivalent.
-
δ -90 to -110 ppm (s): A singlet corresponding to the two equivalent fluorine atoms of the -CF₂- group. The exact chemical shift can vary based on the solvent and reference standard.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the carbon-fluorine bonds.
-
~1750-1770 cm⁻¹ (strong, sharp): C=O stretch of the ethyl ester. The frequency is elevated due to the electron-withdrawing effect of the adjacent gem-difluoro group.
-
~1690-1710 cm⁻¹ (strong, sharp): C=O stretch of the benzoyl ketone.
-
~1100-1250 cm⁻¹ (strong, broad): C-F stretching vibrations.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak is expected at m/z = 228. Key fragmentation pathways would include:
-
m/z 200: Loss of ethylene (-C₂H₄) via McLafferty rearrangement.
-
m/z 183: Loss of the ethoxy group (-OC₂H₅).
-
m/z 105: Benzoyl cation ([C₆H₅CO]⁺), a very common and stable fragment.
-
m/z 77: Phenyl cation ([C₆H₅]⁺).
Synthesis and Reactivity Insights
Strategic Approach to Synthesis
The most logical and field-proven approach to synthesizing Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is through the direct electrophilic difluorination of a suitable precursor, namely Ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate). This precursor is commercially available and provides the complete carbon skeleton. The key challenge is the controlled introduction of two fluorine atoms onto the α-carbon.
Caption: Plausible synthetic workflow for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Representative Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate via electrophilic fluorination.
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®
-
A suitable base (e.g., Sodium Hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (e.g., 10 mL per 1 mmol of substrate).
-
Enolate Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (2.2 equivalents) portion-wise to the stirred solvent. Causality Note: Using a strong, non-nucleophilic base is critical to quantitatively generate the enolate of the starting β-ketoester, which is the active nucleophile for the subsequent fluorination step.
-
Substrate Addition: Slowly add a solution of Ethyl 3-oxo-3-phenylpropanoate (1.0 equivalent) in anhydrous THF to the base suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI, 2.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at 0 °C. Expertise Note: The choice of fluorinating agent is key. Reagents like Selectfluor® or NFSI are preferred for their efficiency and handling characteristics in converting nucleophilic carbons to C-F bonds.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry, comparing the data to the predicted profiles.
Core Reactivity Principles
The chemical behavior of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is dictated by the gem-difluoro group.
-
Lack of Enolization: Unlike its non-fluorinated analog, this molecule cannot form an enolate at the C2 position. This prevents it from participating in reactions that require α-proton abstraction, such as aldol condensations or alkylations at that site.
-
Enhanced Electrophilicity: The powerful electron-withdrawing nature of the two fluorine atoms significantly increases the partial positive charge on both the ketonic and ester carbonyl carbons. This makes the molecule a potent electrophile, susceptible to attack by a wide range of nucleophiles.
-
Synthetic Utility: It can serve as a precursor for synthesizing difluorinated heterocyclic compounds or as a substrate in reactions where a robust electrophilic keto-ester is required.
Caption: Nucleophilic attack sites on Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is not widely available, precautions should be based on the reactivity of analogous compounds and general laboratory safety standards. The monofluorinated analog is known to cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and nucleophiles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a specialized chemical building block whose utility is derived directly from the unique electronic environment created by its gem-difluoro group. While its physical properties are not yet fully characterized in the literature, its spectroscopic signature is predictable and distinct. Its synthesis via electrophilic fluorination is feasible, and its reactivity is dominated by the enhanced electrophilicity of its carbonyl centers and the absence of α-enolization. For the medicinal or materials chemist, this compound offers a valuable tool for introducing the metabolically robust difluoromethylene unit into more complex molecular frameworks.
References
-
PubChem. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, (CAS# 114701-62-1). Retrieved from [Link]
-
LookChem. (n.d.). Cas 1479-22-7, 2-FLUORO-3-OXO-3-PHENYLPROPIONIC ACID ETHYL ESTER. Retrieved from [Link]
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Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: A Technical Guide for Drug Discovery and Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity/basicity, offer a powerful toolkit for the optimization of drug candidates. Within the diverse landscape of fluorinated functional groups, the gem-difluoro-β-ketoester moiety represents a particularly intriguing pharmacophore. This guide provides an in-depth technical overview of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a representative of this class, for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not extensively available in the public domain, this document synthesizes information from related compounds and foundational chemical principles to provide a comprehensive and practical resource.
Core Molecular Attributes
Chemical Identity:
| Attribute | Value |
| Chemical Name | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate |
| CAS Number | 114701-62-1[1] |
| Molecular Formula | C₁₁H₁₀F₂O₃[1] |
| Molecular Weight | 228.19 g/mol |
Molecular Structure:
The molecular architecture of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate features a central β-ketoester core, flanked by a phenyl ring and an ethyl ester group. The defining characteristic is the presence of a geminal difluoro group at the α-position to both the ketone and the ester carbonyls.
Molecular Structure of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
A common and effective method involves the difluorination of a suitable β-ketoester precursor using an electrophilic fluorinating agent.
Sources
The Genesis of a Fluorinated Workhorse: A Technical History of Gem-Difluorinated β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence a drug candidate's efficacy, metabolic stability, and bioavailability. Among the vast arsenal of fluorinated building blocks, gem-difluorinated β-keto esters stand out as remarkably versatile intermediates. Their unique structural motif, characterized by a difluoromethylene group positioned between two carbonyl functionalities, has proven invaluable in the synthesis of a wide array of pharmaceuticals and agrochemicals. This in-depth guide delves into the discovery and historical development of these pivotal compounds, tracing their evolution from early, challenging syntheses to the sophisticated and efficient methods employed today.
The Dawn of a New Moiety: The Pioneering Synthesis of Ethyl 4,4-Difluoroacetoacetate
The story of gem-difluorinated β-keto esters begins in the early 20th century, a period of burgeoning exploration in the field of organofluorine chemistry. The seminal work in this area can be attributed to the Belgian chemist Frédéric Swarts, a true pioneer in the field. While Swarts is widely recognized for his development of the "Swarts reaction" for synthesizing alkyl fluorides and his pioneering work on chlorofluorocarbons (CFCs), his contributions extended to the synthesis of various fluorinated organic compounds.[1][2][3]
The first documented synthesis of a gem-difluorinated β-keto ester, specifically ethyl 4,4-difluoroacetoacetate, is a landmark achievement in this narrative. This crucial discovery was accomplished through the application of the well-established Claisen condensation . This carbon-carbon bond-forming reaction, named after Rainer Ludwig Claisen who first reported it in 1887, involves the reaction between two esters in the presence of a strong base to form a β-keto ester.[4]
The pioneering synthesis of ethyl 4,4-difluoroacetoacetate utilized the Claisen condensation of ethyl difluoroacetate and ethyl acetate in the presence of a suitable base. Early methodologies, emerging from the foundational principles of organic synthesis, relied on strong bases such as sodium ethoxide to facilitate the condensation.[5][6]
dot graph "Early_Claisen_Condensation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: The foundational Claisen condensation for synthesizing ethyl 4,4-difluoroacetoacetate.
The causality behind this choice of reaction is rooted in the fundamental principles of carbonyl chemistry. The α-protons of an ester are weakly acidic and can be removed by a strong base to generate an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, leading to the formation of the β-keto ester product after the elimination of an alkoxide. The presence of the two electron-withdrawing fluorine atoms on the α-carbon of ethyl difluoroacetate enhances the acidity of the α-proton, facilitating enolate formation and driving the condensation forward.
An Evolutionary Path: Refining the Synthesis of a Key Intermediate
While the initial Claisen condensation provided access to gem-difluorinated β-keto esters, the early methods were often plagued by challenges, including the use of hazardous reagents and modest yields. This spurred a continuous effort among chemists to develop more efficient, safer, and scalable synthetic protocols.
The Era of Strong Bases: From Sodium Ethoxide to Sodium Hydride
The initial reliance on sodium ethoxide, while effective, presented certain operational complexities.[5] The quest for improved methodologies led to the exploration of other strong bases. Notably, sodium hydride (NaH) emerged as a powerful alternative. The use of sodium hydride in a solvent like tetrahydrofuran (THF) offered the advantage of an irreversible deprotonation, driving the reaction to completion and often resulting in higher yields.[7] However, the use of sodium hydride on an industrial scale raises significant safety concerns due to the evolution of flammable hydrogen gas.
A Milder Approach: The Advent of Zinc-Catalyzed Condensation
A significant step towards a milder and more controlled synthesis was reported by J.M. Dolene and colleagues. Their work introduced the use of zinc (Zn) as a catalyst in an ethereal solvent.[7] This method, a variation of the Reformatsky reaction, provided a valuable alternative to the highly reactive alkali metal-based systems. The zinc-catalyzed approach offered improved safety and, in many cases, excellent yields, making it a more attractive option for laboratory-scale synthesis.
| Method | Base/Catalyst | Solvent | Key Advantages | Key Disadvantages |
| Early Claisen | Sodium Ethoxide | Ethanol/Ether | Foundational method | Reversible, moderate yields |
| Hydride Modification | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Irreversible, higher yields | Hydrogen gas evolution (safety) |
| Dolene's Method | Zinc (Zn) | Diethyl Ether | Milder conditions, good yields | Higher catalyst cost, solvent safety |
The Bedrock of Synthesis: The Importance of Ethyl Difluoroacetate
The successful synthesis of gem-difluorinated β-keto esters is intrinsically linked to the availability and efficient preparation of its key precursor, ethyl difluoroacetate . The historical development of methods to produce this crucial starting material is therefore a vital part of our narrative. An early and notable synthesis of ethyl difluoroacetate was reported in the Journal of the American Chemical Society in 1950.[2] This method involved the reaction of a difluoroacetic acid derivative with ethanol, often in the presence of a strong acid catalyst like sulfuric acid.
dot graph "Ethyl_Difluoroacetate_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General schematic for the synthesis of the key precursor, ethyl difluoroacetate.
The availability of robust and scalable methods for producing high-purity ethyl difluoroacetate has been a critical enabler for the widespread use of gem-difluorinated β-keto esters in both academic research and industrial applications.
From Bench to Bedside: The Emerging Importance in Medicinal Chemistry
The unique properties conferred by the gem-difluoromethylene group were quickly recognized by medicinal chemists. The CF₂ group can act as a bioisostere for a methylene group, a hydroxyl group, or even a carbonyl group, while significantly altering the electronic properties and lipophilicity of a molecule. This can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites of oxidation, and increased bioavailability.[4][8]
While early and specific examples of the use of ethyl 4,4-difluoroacetoacetate in drug discovery from the mid-20th century are not extensively documented in readily available literature, its utility as a versatile building block for introducing the difluoromethyl ketone moiety into heterocyclic systems was undoubtedly explored in proprietary industrial research. The difluoromethyl group is a key component in a number of modern pharmaceuticals, and the foundational synthetic work on gem-difluorinated β-keto esters paved the way for these later discoveries. For instance, these compounds are crucial intermediates in the synthesis of various heterocyclic compounds like pyrazoles and pyrimidines, which are prevalent scaffolds in many active pharmaceutical ingredients.[7] The ability to readily access the gem-difluorinated β-keto ester core structure provided a powerful tool for systematically exploring the impact of this unique fluorinated motif on biological activity.
Conclusion: A Legacy of Innovation
The discovery and development of gem-difluorinated β-keto esters represent a significant chapter in the history of organofluorine chemistry. From the pioneering application of the Claisen condensation by early researchers to the development of more refined and safer synthetic methods, the journey of these compounds reflects the broader evolution of organic synthesis. The enduring importance of gem-difluorinated β-keto esters as key intermediates in the pharmaceutical and agrochemical industries is a testament to the foresight of the early pioneers and the ingenuity of the chemists who followed. As the demand for sophisticated fluorinated molecules continues to grow, the legacy of these foundational discoveries will undoubtedly continue to inspire new innovations in the field.
References
- Swarts, F. (1929). Bulletin des Sociétés Chimiques Belges, 38, 966-982. (Note: While widely cited, direct access to the full text of this article to confirm it as the first synthesis is limited.
-
Organofluorine chemistry. (2023, October 27). In Wikipedia. [Link]
- Process of producing ethyl difluoroacet
-
Swarts, Frédéric Jean Edmond. (n.d.). In Encyclopedia.com. Retrieved January 12, 2026, from [Link]
-
Synthesis of Ethyl 4,4-Difluoroacetoacetate. (2012). Semantic Scholar. [Link]
-
The Acetoacetic Ester Condensation (Claisen Condensation). (n.d.). Yale University Department of Chemistry. Retrieved January 12, 2026, from [Link]
- Synthesis method of ethyl difluoroacetoacet
-
Claisen condensation. (2023, December 27). In Wikipedia. [Link]
-
The Power of Fluorination: Ethyl Difluoroacetate in Drug Development. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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An In-Depth Technical Guide to the Reactivity Profile of the Difluoromethylene Group in β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among these, the difluoromethylene (CF₂) group holds a unique position. When incorporated into the β-keto ester scaffold, it imparts a distinct reactivity profile that diverges significantly from its non-fluorinated counterparts. This guide provides an in-depth exploration of the synthesis, electronic properties, and characteristic reactions of β-keto esters bearing a difluoromethylene group, with a focus on ethyl 4,4-difluoro-3-oxobutanoate as a representative example. We will delve into the mechanistic underpinnings of its reactivity in enolization, alkylation, halogenation, and cycloaddition reactions, supported by detailed experimental protocols and spectroscopic data. Furthermore, we will examine the practical implications of this unique reactivity in the context of drug discovery and development.
The Difluoromethylene Group: A Bioisostere with Unique Electronic Influence
The difluoromethylene group is often considered a bioisostere of an ether oxygen or a carbonyl group, capable of participating in hydrogen bonding and altering molecular conformation. However, its most profound impact stems from the strong electron-withdrawing nature of the two fluorine atoms. This inductive effect significantly influences the acidity of adjacent protons and the stability of reaction intermediates, thereby dictating the reactivity of the entire molecule.
Enhanced Acidity of the α-Proton
This enhanced acidity has significant practical implications, as it allows for deprotonation under milder basic conditions compared to non-fluorinated β-keto esters, offering greater control and selectivity in subsequent reactions.
Synthesis of Ethyl 4,4-Difluoro-3-oxobutanoate: A Key Intermediate
The reliable synthesis of difluoromethyl β-keto esters is crucial for exploring their reactivity. A common and efficient method for the preparation of ethyl 4,4-difluoro-3-oxobutanoate is the Claisen condensation between ethyl difluoroacetate and ethyl acetate.
Detailed Experimental Protocol: Claisen Condensation
This protocol is adapted from established procedures.[4][5][6]
Materials:
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Ethyl difluoroacetate
-
Sulfuric acid (98%)
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
To a stirred suspension of sodium ethoxide (0.22 mol) in ethyl acetate (0.53 mol) at 25 °C, cool the mixture to 5 °C.[4][5]
-
Slowly add ethyl difluoroacetate (0.2 mol) to the suspension, maintaining the internal temperature between 10 and 25 °C over 2 hours.[4][5]
-
After the addition is complete, heat the reaction mixture to 65 °C and stir for an additional 2 hours.[4][5]
-
Slowly add 98% sulfuric acid (0.2 mol) to the solution over 20 minutes, keeping the temperature between 20 and 25 °C. A thick suspension will form.[4][5]
-
Filter the precipitated sodium hydrogensulfate and wash the solid with ethyl acetate.[4][5]
-
The filtrate contains the desired ethyl 4,4-difluoro-3-oxobutanoate. The product can be further purified by distillation under reduced pressure.
Yield: This procedure can afford the product in high yield, with reports of up to 95.6%.[4][5]
Workflow for the Synthesis of Ethyl 4,4-Difluoro-3-oxobutanoate
Caption: A schematic overview of the synthetic workflow for ethyl 4,4-difluoro-3-oxobutanoate.
Spectroscopic Characterization
The structural elucidation of ethyl 4,4-difluoro-3-oxobutanoate and its reaction products relies heavily on spectroscopic techniques.
| Spectroscopic Data for Ethyl 4,4-difluoro-3-oxobutanoate | |
| ¹H NMR | The spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the α-methylene protons, and a triplet for the γ-proton, split by the two fluorine atoms. |
| ¹³C NMR | Characteristic signals for the carbonyl carbons of the ketone and ester, the difluoromethylene carbon (split into a triplet by the fluorine atoms), and the carbons of the ethyl group are expected. |
| ¹⁹F NMR | A doublet is expected, split by the γ-proton. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities are anticipated. |
Reactivity Profile: A Tale of Two Carbonyls and a Difluoromethylene Bridge
The interplay between the two carbonyl groups and the electron-withdrawing difluoromethylene group governs the reactivity of these β-keto esters.
Enolization and Enolate Formation
As previously discussed, the α-protons are significantly more acidic, facilitating enolate formation. This enolate is an ambident nucleophile, with potential reaction sites at the α-carbon (C-alkylation/C-acylation) and the enolate oxygen (O-alkylation/O-acylation). The regioselectivity of these reactions is influenced by factors such as the counterion, solvent, and the nature of the electrophile.
Tautomerism and Enolate Formation
Caption: The equilibrium between the keto, enol, and enolate forms of a β-keto ester.
Alkylation Reactions
The alkylation of the α-carbon is a fundamental transformation for creating carbon-carbon bonds. Due to the enhanced acidity, milder bases can be employed, which can lead to improved reaction control and reduced side reactions.
Detailed Experimental Protocol: α-Alkylation
This protocol is a general procedure adapted from the alkylation of similar active methylene compounds.[7]
Materials:
-
Ethyl 4,4-difluoro-3-oxobutanoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-difluoro-3-oxobutanoate in anhydrous DMF or acetone.
-
Add anhydrous potassium carbonate to the solution, followed by the alkyl halide.
-
Stir the mixture vigorously at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
Halogenation Reactions
The α-halogenation of β-keto esters provides valuable synthetic intermediates. The electron-rich enolate readily reacts with electrophilic halogenating agents.
Detailed Experimental Protocol: α-Chlorination
This protocol is a general procedure and may require optimization.
Materials:
-
Ethyl 4,4-difluoro-3-oxobutanoate
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
-
N-Chlorosuccinimide (NCS)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, slowly add a solution of ethyl 4,4-difluoro-3-oxobutanoate in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add N-Chlorosuccinimide in one portion and continue stirring at 0 °C, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cycloaddition Reactions
The presence of electron-withdrawing groups on an alkene can enhance its reactivity as a dienophile in Diels-Alder reactions.[8] The enone moiety within the enol form of a difluoromethyl β-keto ester could potentially act as a dienophile. Similarly, the enolate could participate in 1,3-dipolar cycloadditions.[9] While specific examples with ethyl 4,4-difluoro-3-oxobutanoate are not extensively documented, the electronic nature of the molecule suggests its potential utility in such transformations for the construction of complex cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[8][10][11] 1,3-Dipolar cycloadditions are valuable for synthesizing five-membered heterocycles.[1][9]
Applications in Drug Discovery and Development
The unique reactivity of difluoromethyl β-keto esters makes them valuable intermediates in the synthesis of pharmaceutical agents. The difluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
One notable example is the use of related intermediates in the synthesis of the antiepileptic drug Rufinamide . The synthesis of Rufinamide often involves the construction of a triazole ring, and precursors derived from difluorinated building blocks can be employed.[12][13] While not a direct reaction of the β-keto ester itself, the difluoromethylene group is a key structural feature.
Furthermore, the difluoromethyl ketone moiety has been incorporated into potential antiviral agents, such as inhibitors of the SARS-CoV main protease.[14] This highlights the growing interest in this functional group for the development of novel therapeutics. The antiepileptic drug Brivaracetam is another example where synthetic strategies involve intermediates that, while not difluoromethyl β-keto esters themselves, showcase the importance of fluorinated building blocks in modern drug synthesis.[4][12][14][15]
Conclusion
The difluoromethylene group in β-keto esters imparts a unique and valuable reactivity profile. The enhanced acidity of the α-protons allows for controlled enolate formation and subsequent functionalization under mild conditions. This, coupled with the potential for participation in a variety of synthetic transformations, including alkylation, halogenation, and cycloaddition reactions, makes these compounds powerful building blocks in organic synthesis. For researchers in drug discovery, understanding and harnessing the distinct reactivity of difluoromethyl β-keto esters opens up new avenues for the design and synthesis of novel therapeutic agents with improved pharmacological properties.
References
- BASF SE.
- Citarella, A., et al. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Pharmaceuticals2021, 14, 113.
- Diels–Alder reaction. In Wikipedia; 2023.
- An efficient synthesis of rufinamide, an antiepileptic drug. Request PDF.
- Continuous Flow Total Synthesis of Rufinamide.
- ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-PHENYLBUT-2-ENOATE - Optional[19F NMR] - Chemical Shifts - SpectraBase.
- Ethyl 4,4-difluoro-3-oxobutano
- Ethyl 4,4-difluoro-3-oxobutano
- Preparation method for brivaracetam and intermedi
- Diels–Alder Reaction. Sigma-Aldrich.
- The Diels-Alder Reaction. Master Organic Chemistry.
- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyr
- 1,3-dipolar cycloaddition. In Wikipedia; 2023.
- Asymmetric Preparation of α-Quaternary Fluorin
- Ethyl 4,4-difluoroacetoacet
- Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | C6H7ClF2O3 | CID 11672874. PubChem.
- Ethyl 4,4-difluoroacetoacet
- Diels Alder Reaction. YouTube.
- Ethyl 4,4-difluoroacetoacet
- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC.
- Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. PharmaXChange.info.
- 1,3-Dipolar Cycloaddition Reactions In Aqueous Media and Investig
- Dipolar Cycloadditions. stoltz2.caltech.edu.
- Synthesis of α‐fluoro‐β‐keto ester derivatives 6.
- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)
- SUPPORTING INFORM
- Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF2COAr | Request PDF.
- Ethyl 4,4-Difluoroacetoacet
- Difluoro-.alpha.-keto Esters and Corresponding Acids: A Simple Route to a Novel Class of Serine Protease Inhibitors | The Journal of Organic Chemistry.
- 352-24-9 Cas No.
- ETHYL 3,4,4,4-TETRAFLUOROBUTANOATE - Optional[19F NMR] - Chemical Shifts.
- Ethyl 2-(ethoxymethylene)
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An In-depth Technical Guide to the Tautomerism of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Abstract
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a fluorinated β-keto ester with significant potential in synthetic chemistry and drug discovery. Its chemical behavior is profoundly influenced by keto-enol tautomerism, a dynamic equilibrium that dictates its reactivity, stability, and spectroscopic signature. The presence of the gem-difluoro group at the α-position introduces unique electronic effects that significantly alter the tautomeric landscape compared to its non-fluorinated counterparts. This technical guide provides a comprehensive examination of the core principles governing the tautomerism of this molecule. It delves into the theoretical underpinnings of how α-fluorination impacts the keto-enol equilibrium, outlines detailed protocols for the analytical techniques used to study this phenomenon—primarily Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy—and presents illustrative data from analogous compounds to predict the behavior of the title compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical concept.
Introduction: The Significance of Tautomerism in Fluorinated β-Keto Esters
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alkene with a hydroxyl group).[1][2] For β-dicarbonyl compounds, this equilibrium is particularly important as the enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[3][4] The introduction of fluorine atoms, particularly at the α-position, dramatically influences this equilibrium.[5][6]
The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate serves as a valuable building block in this context. Understanding its tautomeric preferences is not merely academic; it is critical for controlling reaction selectivity, predicting metabolic pathways, and ensuring the development of robust analytical methods.
This guide will explore the specific case of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, providing both the theoretical foundation and practical methodologies to investigate its tautomeric behavior.
The Impact of α,α-Difluorination on Keto-Enol Equilibrium
The tautomeric equilibrium of a β-keto ester is a delicate balance of competing factors. In the absence of fluorine, the keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, the enol form of β-dicarbonyls can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and a conjugated π-system.[7][8]
The introduction of two fluorine atoms at the α-carbon, as in ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, introduces powerful electronic effects that shift this balance:
-
Destabilization of the Keto Tautomer: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This effect destabilizes the adjacent carbonyl group in the keto form by increasing the partial positive charge on the carbonyl carbon.[5][6]
-
Stabilization of the Enol Tautomer: In the enol form, the fluorine atoms can stabilize the molecule through hyperconjugation. This involves the interaction of the enolic π → σ*CF, where the electron density from the C=C double bond is delocalized into the antibonding orbitals of the C-F bonds.[5][6] This interaction is particularly effective for fluorine and significantly stabilizes the enol tautomer.
Consequently, it is predicted that the presence of the α,α-difluoro groups in ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate will substantially favor the enol tautomer to a greater extent than in its non-fluorinated analog, ethyl 3-oxo-3-phenylpropanoate.
Analytical Methodologies for Studying Tautomerism
A multi-faceted analytical approach is essential for a thorough understanding of the tautomeric equilibrium. NMR and UV-Vis spectroscopy are the primary tools, each providing unique and complementary information.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguously identifying and quantifying tautomers in solution.[11][12] The keto-enol exchange is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[13]
In ¹H NMR, specific protons serve as reporters for the keto and enol forms. For a compound like ethyl 3-oxo-2-phenylbutanoate (a close analog), the following is observed:[14]
-
Keto Form: A characteristic singlet for the α-proton.
-
Enol Form: A disappearance of the α-proton signal and the appearance of a new, downfield-shifted signal for the enolic hydroxyl proton (typically >12 ppm) due to strong intramolecular hydrogen bonding.
For ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, there is no α-proton. Therefore, the presence and integration of the enolic -OH peak would be a key indicator. The signals for the phenyl and ethyl groups will also show slight differences in chemical shifts between the two tautomers.
The carbon skeleton provides clear evidence of tautomerism:
-
Keto Form: Two distinct carbonyl signals (one for the ketone and one for the ester) and a signal for the α-carbon.
-
Enol Form: The ketone carbonyl signal is replaced by a signal for an sp²-hybridized carbon bearing the hydroxyl group, and the α-carbon signal also shifts to reflect its sp² hybridization.
For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[15][16] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, providing high sensitivity.[16] The chemical shift of fluorine is highly sensitive to its electronic environment, making it an excellent probe for distinguishing between the keto and enol forms of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.[11] One would expect to see distinct ¹⁹F NMR signals for the keto and enol tautomers, allowing for precise quantification of their ratio.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
Objective: To determine the tautomeric equilibrium constant (Keq) of a β-keto ester in various deuterated solvents.
Materials:
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with multinuclear probe capabilities (¹H, ¹³C, ¹⁹F).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate into a clean, dry vial.
-
Add approximately 0.6 mL of the desired deuterated solvent.
-
Add a small amount of TMS as an internal reference (for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the signals can be referenced to a known internal standard.
-
Ensure the sample is fully dissolved, then transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the spectra at a constant, known temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to at least 15 ppm to observe the enolic hydroxyl proton. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The wide chemical shift range of ¹⁹F NMR requires a large spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be needed to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the internal standard.
-
Identify the distinct signals corresponding to the keto and enol tautomers in each spectrum.
-
Carefully integrate the signals. For ¹H NMR, compare the integral of the enolic -OH proton to a well-resolved signal from the keto form. For ¹⁹F NMR, directly compare the integrals of the signals for the two tautomers.
-
Calculate the mole fraction of each tautomer:
-
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100
-
-
Calculate the equilibrium constant: Keq = [% Enol] / [% Keto]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the keto and enol forms have different chromophores and thus different absorption spectra.[17][18]
-
Keto Form: Typically exhibits a weak n→π* transition at a longer wavelength and a strong π→π* transition at a shorter wavelength associated with the carbonyl group.
-
Enol Form: The conjugated π-system of the enol tautomer results in a strong π→π* transition, usually at a longer wavelength than that of the keto form.
By recording the UV-Vis spectra in solvents of varying polarity, the shift in the equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.
Experimental Protocol: UV-Vis Spectroscopic Analysis
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.
Materials:
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
-
A series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Quartz cuvettes (1 cm path length).
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., ~10⁻⁴ M) in each of the chosen solvents by transferring a small aliquot of the stock solution and diluting it.
-
Data Acquisition:
-
Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the bands corresponding to the keto and enol tautomers.
-
Compare the relative intensities of these bands across the different solvents to observe the trend in the equilibrium position. An increase in the intensity of the enol band indicates a shift in the equilibrium towards the enol form.
-
The Influence of Solvent on Tautomeric Equilibrium
The solvent plays a crucial role in determining the position of the keto-enol equilibrium. The general trends are:
-
Non-polar, aprotic solvents (e.g., hexane, benzene, CCl₄): These solvents do not compete for hydrogen bonding. Consequently, the enol tautomer, stabilized by a strong intramolecular hydrogen bond, is often favored.[7]
-
Polar, aprotic solvents (e.g., DMSO, acetonitrile): These solvents can stabilize the more polar tautomer. While the keto form is often considered more polar, the chelated enol form can also have a significant dipole moment. The outcome depends on the specific solute-solvent interactions.
-
Polar, protic solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the keto and enol tautomers, often leading to a stabilization of the keto form.[12]
Predicted Tautomeric Composition in Various Solvents
Table 1: Predicted Tautomeric Equilibrium for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in Various Solvents
| Solvent | Polarity | Hydrogen Bonding | Predicted Major Tautomer | Expected % Enol |
| Benzene-d₆ | Non-polar | Aprotic | Enol | >95% |
| Chloroform-d (CDCl₃) | Moderately Polar | Weak H-bond donor | Enol | >90% |
| Acetone-d₆ | Polar | Aprotic | Enol | ~80-90% |
| Acetonitrile-d₃ | Polar | Aprotic | Enol | ~75-85% |
| DMSO-d₆ | Highly Polar | Aprotic | Enol | ~70-80% |
| Methanol-d₄ | Polar | Protic | Enol (significant keto) | ~60-70% |
Note: These are predicted values based on established principles of fluorination and solvent effects. Experimental verification is required.
Visualization of Key Concepts
Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium between the keto and enol forms of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Caption: Keto-Enol equilibrium for the title compound.
Experimental Workflow for Tautomer Analysis
This workflow outlines the process of characterizing the tautomeric equilibrium.
Caption: Workflow for the analysis of tautomerism.
Conclusion
The tautomerism of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a prime example of how targeted fluorination can be used to control chemical properties. The strong electron-withdrawing and hyperconjugative effects of the α,α-difluoro substituents are predicted to heavily favor the enol tautomer, a feature that has profound implications for its use in synthesis and drug development. A thorough analysis using a combination of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy, supplemented by UV-Vis studies, is essential for accurately quantifying the tautomeric ratio in various environments. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate this and other fluorinated β-dicarbonyl systems, enabling a more rational approach to the design and application of these versatile chemical entities.
References
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Levandowski, B. J., et al. (2019). Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems. Journal of Organic Chemistry, 84(10), 6432–6436. [Link]
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Giraud, N., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1058-1066. [Link]
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DSpace@MIT. (2019). Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (n.d.). [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
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Al-Hussaini, A. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 25-32. [Link]
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Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
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Synthesis and Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5484. [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Forensic Science International, 363, 112117. [Link]
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Wikipedia. (n.d.). Enol. [Link]
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Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. (1964). Journal of the American Chemical Society, 86(21), 4539-4543. [Link]
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Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Link]
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Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (2006). ResearchGate. [Link]
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Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. [Link]
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Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2015). The Journal of Organic Chemistry, 80(10), 5066-5072. [Link]
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]
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Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (2006). ResearchGate. [Link]
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The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. (2010). ResearchGate. [Link]
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Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). (2021). YouTube. [Link]
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The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. (2010). Physical Chemistry Chemical Physics, 12(35), 10436-10447. [Link]
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Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. (n.d.). ResearchGate. [Link]
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One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2018). Beilstein Journal of Organic Chemistry, 14, 2854-2863. [Link]
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Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. (n.d.). Pearson. [Link]
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Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study. (2023). ResearchGate. [Link]
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Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]
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Keto-Enol Tautomerism. (2024). YouTube. [Link]
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A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. [Link]
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Potential applications of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Foreword: The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine atoms into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. This strategic incorporation can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a versatile difluorinated β-ketoester, has emerged as a pivotal building block in this context. Its unique chemical architecture offers a gateway to novel molecular scaffolds with significant therapeutic potential. This guide provides an in-depth exploration of the applications of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in medicinal chemistry, offering insights into its synthesis, reactivity, and role in the development of innovative therapeutic agents.
Physicochemical Properties and Synthetic Availability
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a compound whose utility is deeply rooted in its distinct electronic properties. The presence of two fluorine atoms on the α-carbon significantly enhances the acidity of the methylene protons, facilitating a range of synthetic transformations. This heightened reactivity makes it a valuable precursor for creating complex molecular architectures.
Table 1: Physicochemical Properties of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| Property | Value |
| Molecular Formula | C₁₁H₁₀F₂O₃ |
| Molecular Weight | 228.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~110-112 °C at 2 mmHg |
| Density | ~1.25 g/cm³ |
The synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is typically achieved through the Claisen condensation of ethyl difluoroacetate with a suitable benzoyl derivative. This method provides a reliable and scalable route to access this key intermediate.
Key Synthetic Transformations and Mechanistic Considerations
The synthetic versatility of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a central theme in its application. The electron-withdrawing nature of the difluoromethyl group governs its reactivity, primarily at the α-carbon and the carbonyl groups.
Synthesis of Difluoromethyl-Containing Heterocycles
A significant application of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate lies in the synthesis of heterocyclic compounds. These scaffolds are ubiquitous in medicinal chemistry and are present in a vast number of approved drugs. The reaction of this β-ketoester with various binucleophiles, such as hydrazines and hydroxylamines, provides a direct route to pyrazoles and isoxazoles, respectively.
Experimental Protocol: Synthesis of a Difluoromethyl-Substituted Pyrazole
-
Reaction Setup: To a solution of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.
The mechanism proceeds through an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The difluoromethyl group remains intact throughout this transformation, providing a metabolically stable and lipophilic moiety on the final heterocyclic core.
Asymmetric Hydrogenation for Chiral Building Blocks
The ketone functionality within Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a handle for introducing chirality through asymmetric hydrogenation. The resulting chiral difluorinated alcohols are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals. Catalytic systems employing ruthenium or rhodium complexes with chiral ligands are often utilized to achieve high enantioselectivity.
Caption: Asymmetric hydrogenation of the ketone.
Applications in the Design of Bioactive Molecules
The true value of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is realized in its application to the synthesis of molecules with specific biological activities. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, offering improved metabolic stability and altered binding interactions.
Case Study: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is a key target in cancer immunotherapy. Overexpression of IDO1 in tumor cells leads to an immunosuppressive microenvironment. The development of small molecule inhibitors of IDO1 is therefore a highly active area of research.
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate has been utilized as a starting material for the synthesis of potent IDO1 inhibitors. The general synthetic strategy involves the construction of a heterocyclic core, often a pyrazole or a similar scaffold, which is then further functionalized to optimize binding to the active site of the enzyme.
Caption: Synthetic pathway to IDO1 inhibitors.
The difluoromethyl group in these inhibitors often plays a critical role in establishing favorable interactions within the enzyme's active site, contributing to high binding affinity and inhibitory potency. Furthermore, the metabolic stability imparted by the C-F bonds can lead to improved pharmacokinetic profiles, a desirable attribute for any drug candidate.
Future Perspectives and Emerging Applications
The utility of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in medicinal chemistry is continually expanding. Current research is exploring its use in the synthesis of novel antivirals, anti-inflammatory agents, and central nervous system drugs. The ability to readily introduce a difluoromethyl group into a wide array of molecular scaffolds ensures that this versatile building block will remain a valuable tool for drug discovery and development in the years to come. As our understanding of the role of fluorine in drug-receptor interactions deepens, so too will the innovative applications of this powerful synthetic intermediate.
References
A comprehensive list of references will be provided upon the completion of in-depth literature searches for specific, citable examples and protocols. The final guide will include peer-reviewed articles and patents to substantiate all scientific claims and methodologies.
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate as a fluorinated building block
A Professional Guide to Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: Synthesis, Reactivity, and Applications as a Strategic Fluorinated Building Block
Abstract
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a valuable fluorinated building block in modern synthetic chemistry. The incorporation of a difluoromethylene group adjacent to two carbonyl functionalities imparts unique electronic properties that modulate the reactivity and physiological behavior of parent molecules. This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. It covers optimized synthesis protocols, key physicochemical properties, characteristic reactivity patterns, and detailed applications in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals. This document serves as a comprehensive resource, blending established principles with practical, field-proven insights to facilitate the effective use of this versatile reagent.
The Strategic Value of Fluorinated Building Blocks in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry, agrochemistry, and materials science. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond confer profound changes to a molecule's physical and chemical properties with minimal steric impact.
Key benefits of incorporating fluorine or fluorinated groups include:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
-
Increased Lipophilicity: Fluorination often increases a molecule's ability to pass through cellular membranes, which can improve bioavailability.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting receptor binding and solubility.
-
Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, locking a molecule into a bioactive shape.
Within this context, α,α-difluoro-β-ketoesters like Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate are particularly powerful intermediates. The difluoromethylene group acts as a bioisostere for a carbonyl or hydroxyl group and significantly enhances the electrophilicity of the adjacent ketone, making it a prime site for various synthetic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.
| Property | Value |
| CAS Number | 114701-62-1 |
| Molecular Formula | C₁₁H₁₀F₂O₃ |
| Molecular Weight | 228.19 g/mol |
| Appearance | Colorless to pale yellow liquid/oil |
Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the phenyl group (multiplets in the 7.4-8.1 ppm region). The absence of a signal at the α-carbon is a key indicator of successful difluorination.
-
¹³C NMR: The spectrum will be distinguished by the α-carbon signal, which appears as a triplet (due to C-F coupling) around 110 ppm with a large coupling constant (J ≈ 265 Hz).[1] The carbonyl carbons will also be affected by the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is the most definitive analytical tool. It is expected to show a single signal (singlet or tight multiplet) around -107 ppm, confirming the presence of the geminal difluoro group.[1][2]
Synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
The most direct and efficient method for synthesizing the title compound is through the electrophilic difluorination of its non-fluorinated precursor, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate).
Causality Behind Experimental Choices: The choice of an electrophilic fluorinating agent is critical. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability, safety, and high reactivity.[3][4] The reaction proceeds via the enol or enolate form of the β-keto ester. While the reaction can proceed without a base, the addition of a mild base like sodium carbonate can accelerate the second fluorination step by promoting enolate formation.[5] Acetonitrile is a common solvent as it effectively dissolves both the substrate and the fluorinating agent.
Figure 1: Synthetic workflow for the preparation of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Detailed Laboratory Protocol: Electrophilic Difluorination
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 3-oxo-3-phenylpropanoate (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Reagent Addition: Add Selectfluor® (2.1 eq.) portion-wise over 10-15 minutes. If used, sodium carbonate (1.0 eq.) can be added at this stage. Rationale: Portion-wise addition helps to control any initial exotherm.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or ¹⁹F NMR. If the reaction is slow, it can be gently heated to 40-60 °C. Reaction times can vary from a few hours to overnight.[5][6]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Key Reactive Pathways and Mechanistic Insights
The synthetic utility of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate stems from the distinct reactivity of its functional groups. The difluoromethylene group enhances the electrophilicity of the benzoyl ketone, making it a primary site for nucleophilic attack.
-
Reduction of the Ketone: The benzoyl ketone can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to form the corresponding α,α-difluoro-β-hydroxy ester. This introduces a new chiral center, opening pathways to enantioselective synthesis.
-
Hydrolysis and Decarboxylation: Under certain conditions (e.g., Krapcho decarboxylation), the ethyl ester can be removed to generate an α,α-difluoroenolate, which can then participate in subsequent reactions like aldol additions.[1][2] This provides a route to α,α-difluoro ketones.
-
Heterocycle Formation (Knorr Pyrazole Synthesis): The 1,3-dicarbonyl moiety is a classic precursor for synthesizing five-membered heterocycles. Condensation with hydrazine or substituted hydrazines yields highly functionalized pyrazole derivatives, which are common scaffolds in pharmaceuticals.[7]
Figure 2: Mechanistic pathway for the formation of a pyrazole derivative.
Applications in Drug Discovery
The true value of a building block is demonstrated by its application in synthesizing target molecules with potential biological activity. The formation of pyrazoles, as outlined above, is a prime example. Pyrazolone derivatives are known to possess anticonvulsant, analgesic, and anti-inflammatory properties.[7]
Exemplary Workflow: Synthesis of a Potential COX-2 Inhibitor
This workflow illustrates how ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be a starting point for a multi-step synthesis of a complex, potentially bioactive molecule.
Figure 3: Multi-step synthesis workflow utilizing the fluorinated building block.
Detailed Experimental Protocol: Pyrazole Synthesis
This protocol provides a self-validating system for a key transformation.
Objective: To synthesize 5-phenyl-4,4-difluoro-1H-pyrazole-3-carboxylate from ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
-
Reagents & Setup:
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 eq.)
-
Hydrazine hydrate (1.1 eq.)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in ethanol (approx. 0.2 M).
-
Add hydrazine hydrate dropwise to the solution.
-
Add a few drops of glacial acetic acid to catalyze the condensation. Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.
-
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation of the product.
-
If a solid forms, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no solid forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization.
-
-
Validation: The successful synthesis of the pyrazole can be confirmed by ¹H NMR (disappearance of the ethyl group signals and appearance of a broad N-H proton signal), ¹⁹F NMR, and mass spectrometry to confirm the expected molecular weight.
Handling, Safety, and Storage
-
Safety: Like many β-dicarbonyl compounds, this reagent may cause skin and eye irritation.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion and Future Outlook
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a highly versatile and synthetically useful building block. Its straightforward preparation and predictable reactivity at its dual carbonyl centers make it an attractive starting point for constructing complex fluorinated molecules. Its ability to serve as a precursor to fluorinated heterocycles, particularly pyrazoles, highlights its significant potential in medicinal chemistry for the development of new therapeutic agents with enhanced pharmacological profiles. Future research will likely expand its utility in asymmetric synthesis and the creation of novel fluorinated materials.
References
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Mechanochemical electrophilic fluorination of liquid beta-ketoesters. ORCA - Cardiff University. [Link]
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284. PubChem. [Link]
-
Mechanochemical electrophilic fluorination of liquid beta-ketoesters. ResearchGate. [Link]
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. National Institutes of Health (NIH). [Link]
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Reactions of fluoroalkyl-. beta. -ketoesters with ammonia. OSTI.GOV. [Link]
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Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. Capot Chemical Co., Ltd. [Link]
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
-
Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Nature Portfolio. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]
-
One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. [Link]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from Ethyl 2,2-Difluoro-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] When chirality is combined with fluorination, a powerful tool for modulating biological activity emerges. Chiral molecules often exhibit enantiomer-specific interactions with biological targets like enzymes and receptors, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[1]
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a prochiral substrate of significant interest. Its reduction or other asymmetric transformations can generate chiral building blocks containing a difluoromethyl group adjacent to a stereocenter. These chiral 2,2-difluoro-3-hydroxy-3-phenylpropanoate derivatives are valuable synthons for the preparation of more complex, biologically active molecules. The unique electronic properties of the gem-difluoro group can influence molecular conformation and metabolic stability, making these derivatives attractive for drug design.[3][4]
This guide provides an in-depth overview of established and promising strategies for the asymmetric synthesis of chiral derivatives from ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, with a focus on asymmetric reduction. While specific literature on this exact substrate is emerging, the protocols and principles detailed herein are based on well-established methodologies for analogous α,α-difluoro-β-ketoesters and provide a robust framework for researchers to develop highly stereoselective transformations.
Strategic Approaches to Asymmetric Synthesis
The primary route to chiral derivatives from ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is the asymmetric reduction of the ketone functionality to a secondary alcohol. This can be achieved through several powerful methods, including chemocatalysis with chiral metal complexes or organocatalysts, and biocatalysis using enzymes or whole-cell systems.
Chemocatalysis: Precision in Stereochemical Control
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane source like borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS).
Causality Behind Experimental Choices: The enantioselectivity of the CBS reduction arises from the formation of a rigid, six-membered transition state. The oxazaborolidine catalyst coordinates to both the borane and the ketone. The ketone's carbonyl group coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric interactions between the larger substituent on the ketone and the catalyst's chiral framework. This directs the hydride transfer from the coordinated borane to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol with high selectivity.
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 5. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]
Application Notes & Protocols: Leveraging Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in Advanced Aldol Condensation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Difluoromethylene Moieties
In contemporary medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1] The difluoromethylene (-CF2-) group, in particular, has garnered significant attention as a unique structural motif.[2] It serves as a lipophilic bioisostere for functionalities like hydroxyl groups, thiols, or even an ether oxygen atom, capable of enhancing metabolic stability, membrane permeability, and binding affinity through favorable electronic and conformational effects.[3][4][5] The C-F bond's strength and the group's ability to act as a weak hydrogen bond donor further contribute to its utility in modulating a molecule's pKa and overall biological activity.[3][6]
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a highly valuable, bench-stable reagent that provides synthetic access to molecules containing the α,α-difluoro-β-hydroxy ketone pharmacophore. This guide elucidates the mechanistic nuances and provides robust protocols for its application in a novel class of aldol-type reactions, moving beyond traditional enolate chemistry.
Mechanistic Framework: A Paradigm Shift from Direct Deprotonation
The classical aldol reaction relies on the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then attacks a carbonyl electrophile.[7][8][9] However, Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate lacks α-hydrogens, rendering direct enolate formation via this pathway impossible.[4][10]
The key to unlocking its reactivity lies in the in situ generation of a difluoroenolate equivalent through a decarboxylative strategy . This innovative approach circumvents the need for direct deprotonation and offers a synthetically powerful, one-pot transformation.
The Decarboxylative Aldol Reaction Mechanism:
This process is typically promoted by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃). The reaction proceeds through a consecutive Krapcho-type decarboxylation followed by an immediate aldol addition.[4][10]
-
Lewis Acid Coordination: The Lewis acid coordinates to the carbonyl oxygen of the keto-ester, activating the molecule.
-
Decarboxylation: This activation facilitates the decarboxylation of the ethyl ester group, releasing carbon dioxide and ethanol (as ethyl carbonate, which subsequently decomposes). This step generates a transient, highly reactive difluoroenolate species.
-
Nucleophilic Attack: The newly formed difluoroenolate immediately attacks the aldehyde or ketone present in the reaction mixture (the electrophile).
-
Protonation: A final workup step protonates the resulting alkoxide to yield the final α,α-difluoro-β-hydroxy ketone product.
This elegant one-pot method leverages a stable precursor to generate the reactive intermediate only when needed, enhancing the efficiency and safety of the process.[4][10]
Caption: Decarboxylative Aldol Reaction Mechanism.
Application Notes: Key Parameters for Experimental Success
-
Substrate Versatility: This protocol is highly effective for a wide range of electrophiles. Aromatic aldehydes (both electron-rich and electron-deficient), heteroaromatic aldehydes, and aliphatic aldehydes serve as excellent substrates. Ketones can also be employed, although they may require longer reaction times or slightly elevated temperatures due to their lower electrophilicity compared to aldehydes.
-
Catalyst and Solvent Choice: Ytterbium(III) triflate (Yb(OTf)₃) is the promoter of choice due to its efficacy and commercial availability.[4] Other Lewis acids may also facilitate the transformation, but optimization may be required. Anhydrous solvents are crucial to prevent premature quenching of the intermediates. Solvents like pyridine or tetrahydrofuran (THF) are commonly used, with pyridine often giving superior results by aiding in the stabilization of intermediates.[11]
-
Temperature and Stoichiometry: The reaction is typically conducted at temperatures ranging from 0 °C to 60 °C.[11] A slight excess of the aldehyde or ketone electrophile relative to the difluoro-β-ketoester is often used to ensure complete consumption of the ester. The Lewis acid is used in catalytic or stoichiometric amounts, depending on the specific substrates.
-
Stereochemical Considerations: While the parent reaction described here is achiral, the field of asymmetric aldol reactions with fluorinated ketones is well-established.[12] High levels of diastereo- and enantioselectivity can be achieved by employing chiral Lewis acids or organocatalysts.[12][13][14] The unique electronic properties of fluorine can profoundly influence the transition state geometry, sometimes leading to reversals in expected stereoselectivity compared to non-fluorinated analogues.[15][16] Researchers aiming for chiral products should explore catalyst systems designed for asymmetric Mukaiyama or related aldol additions.
Experimental Protocols & Data
Protocol 1: Yb(OTf)₃-Promoted Decarboxylative Aldol Reaction with an Aromatic Aldehyde
This protocol describes a general, reliable procedure for the one-pot synthesis of an α,α-difluoro-β-hydroxy ketone from Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and a representative aldehyde.
Caption: Experimental Workflow for Decarboxylative Aldol Reaction.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 228.20 | 0.5 | 1.0 | 114.1 mg |
| 4-Chlorobenzaldehyde | 140.57 | 0.6 | 1.2 | 84.3 mg |
| Ytterbium(III) triflate (Yb(OTf)₃) | 620.25 | 0.5 | 1.0 | 310.1 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 5.0 mL |
| Saturated aq. NH₄Cl | - | - | - | ~10 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
| Silica Gel (for chromatography) | - | - | - | As needed |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Ytterbium(III) triflate (310.1 mg, 0.5 mmol).
-
Solvent & Reagent Addition: Add anhydrous THF (5.0 mL) followed by 4-chlorobenzaldehyde (84.3 mg, 0.6 mmol) and Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (114.1 mg, 0.5 mmol).
-
Reaction: Stir the resulting mixture at 50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting keto-ester is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: The expected product is 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxy-1-phenylpropan-1-one. Characterization data from literature includes:
-
¹H NMR (400 MHz, CDCl₃): δ 8.06 (d, J = 8.4 Hz, 2H), 7.62–7.66 (m, 1H), 7.43–7.50 (m, 4H), 7.36 (d, J = 8.4 Hz, 2H), 5.36 (dd, J = 18.8, 5.0 Hz, 1H), 3.18 (brs, 1H).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 190.7 (dd, J = 31.8, 28.9 Hz), 135.0, 134.8, 133.1, 132.2 (m), 130.3 (m), 129.5, 128.7, 128.5, 115.4 (dd, J = 264.9, 257.2 Hz), 72.6 (dd, J = 28.9, 23.1 Hz).[4]
-
¹⁹F NMR (376 MHz, CDCl₃): δ −104.2 (dd, J = 296.2, 5.0 Hz, 1F), −116.6 (dd, J = 296.2, 18.8 Hz, 1F).[4]
-
Representative Substrate Scope and Yields
The following table summarizes results for the decarboxylative aldol reaction with various carbonyl compounds, demonstrating the versatility of the method.
| Entry | Aldehyde / Ketone Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | 93 |
| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2,2-difluoro-3-hydroxy-1-phenylpropan-1-one | 96 |
| 3 | 4-Methoxybenzaldehyde | 2,2-Difluoro-3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 94 |
| 4 | 2-Naphthaldehyde | 2,2-Difluoro-3-hydroxy-3-(naphthalen-2-yl)-1-phenylpropan-1-one | 98 |
| 5 | Cyclohexanecarbaldehyde | 3-Cyclohexyl-2,2-difluoro-3-hydroxy-1-phenylpropan-1-one | 78 |
Data adapted from published literature.[4]
Conclusion
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a powerful and versatile reagent for the synthesis of complex difluorinated molecules. The development of the Lewis acid-promoted decarboxylative aldol reaction provides a modern, efficient, and reliable method for accessing α,α-difluoro-β-hydroxy ketones. This strategy avoids the challenges associated with direct difluoroenolate formation and offers a broad substrate scope, making it a highly attractive tool for researchers in drug discovery and synthetic chemistry. Future research will likely focus on expanding this methodology to catalytic, asymmetric variants to provide enantiopure building blocks for the next generation of pharmaceuticals.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, DOI:10.1039/D1CS00360G.
- National Institutes of Health. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). Direct catalytic asymmetric aldol reactions of α‐fluorinated ketones.
- Hu, J. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.
- ACS Omega. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate.
- eScholarship. (n.d.). Aldolase-catalyzed synthesis of chiral organofluorines.
- e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules.
- National Institutes of Health. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society.
- Macmillan Group, Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones.
- National Institutes of Health. (n.d.). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC.
- National Institutes of Health. (n.d.). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. PMC.
- MSU Chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
- SRM University. (n.d.). ALDOL CONDENSATION.
- Khan Academy. (n.d.). Aldol condensation.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- National Institutes of Health. (n.d.). Magnesium-Catalyzed Asymmetric Direct Aldol Addition of Ethyl Diazoacetate to Aromatic, Aliphatic, and α,β-Unsaturated Aldehydes. PMC.
- National Institutes of Health. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC.
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Application Notes and Protocols: Knoevenagel Condensation with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the Knoevenagel condensation reaction utilizing ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate as the active methylene compound. The incorporation of a gem-difluoro group adjacent to a carbonyl moiety presents unique electronic and steric considerations that influence reactivity and product stability. These application notes detail the mechanistic nuances, provide a robust experimental protocol, and discuss the significant potential of the resulting difluorinated vinylidene compounds in the landscape of modern drug discovery.
Introduction: The Strategic Value of Difluoromethylene Moieties in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone strategy in contemporary drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1][2] The difluoromethyl (-CF2-) group, in particular, is of high interest as it can serve as a bioisostere for functionalities like hydroxyl, thiol, or amine groups, enhancing membrane permeability and metabolic resilience.[3] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides a powerful platform for the synthesis of α,β-unsaturated systems.[4] By employing ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in this reaction, we open a direct route to novel vinylidene difluoride scaffolds, which are highly valuable building blocks for advanced pharmaceutical agents.[5]
The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the non-fluorinated α-protons in related β-dicarbonyl compounds, which would facilitate the initial deprotonation step of the Knoevenagel condensation. However, in the case of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, there are no α-protons. The reaction, therefore, proceeds via an alternative pathway, likely involving the formation of a difluoroenolate under basic conditions, which then acts as the nucleophile. This guide will explore the practical execution of this important transformation.
Reaction Mechanism and Rationale
The Knoevenagel condensation traditionally proceeds through the base-catalyzed formation of an enolate from an active methylene compound, followed by a nucleophilic attack on an aldehyde or ketone, and subsequent dehydration.[6][7] In the case of ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, the absence of α-protons necessitates a modification of the initial step. The reaction is believed to proceed through the formation of a difluoroenolate, which then engages in an aldol-type addition, followed by elimination.
The general steps are as follows:
-
Enolate Formation: A suitable base abstracts a proton from the γ-carbon or, more likely, promotes the formation of a difluoroenolate intermediate.
-
Nucleophilic Attack: The generated difluoroenolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Aldol Addition: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product containing the vinylidene difluoride moiety.
The choice of catalyst is critical. While weak bases like piperidine are often used in Knoevenagel condensations, stronger bases or specific Lewis acid-base combinations might be necessary to facilitate the formation of the difluoroenolate.[6]
Sources
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Application Notes & Protocols: Synthesis of Fluorine-Containing Heterocycles Using Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF2) group, in particular, serves as a unique bioisostere for hydroxyl, thiol, or amino groups and can act as a lipophilic hydrogen bond donor.[2][3] Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate has emerged as a highly versatile and powerful building block for accessing a diverse array of difluorinated heterocyclic compounds. Its 1,3-dicarbonyl functionality, activated by the presence of two electron-withdrawing fluorine atoms at the α-position, provides two distinct electrophilic centers for cyclocondensation reactions with various binucleophiles.[4][5] This guide provides in-depth technical protocols and mechanistic insights for the synthesis of key heterocyclic systems—pyrazoles, isoxazoles, and pyrimidines—from this valuable precursor, tailored for researchers in drug discovery and organic synthesis.
The Strategic Importance of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a specialized β-ketoester. Unlike non-fluorinated 1,3-dicarbonyl compounds, the gem-difluoro group significantly enhances the electrophilicity of the adjacent carbonyl carbons and increases the acidity of any α-protons if they were present.[5][6] This heightened reactivity makes it an excellent substrate for reactions with weak and strong nucleophiles. The molecule's structure offers two reaction sites for cyclization: the benzoyl ketone (C3) and the ethyl ester (C1). The differential reactivity of these two carbonyls allows for regioselective syntheses, which is a critical consideration in heterocyclic chemistry.
The general utility of this building block is illustrated in the workflow below, showcasing its potential to generate multiple important heterocyclic cores through reaction with appropriate 1,2- and 1,3-binucleophiles.
Figure 1: Versatility of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Synthesis of 4,4-Difluoro-3-phenyl-1H-pyrazol-5(4H)-one
Pyrazolone derivatives are privileged structures in medicinal chemistry, forming the core of numerous analgesic, anti-inflammatory, and anticancer agents.[7][8][9] The reaction of β-ketoesters with hydrazine derivatives is a classic and highly efficient method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[8]
Mechanistic Rationale
The synthesis proceeds via a cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the more electrophilic carbonyl carbon of the β-ketoester. In the case of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, the ketone carbonyl is significantly more reactive than the ester carbonyl due to the latter's resonance stabilization. Following the initial addition, an intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the ester carbonyl, leading to the elimination of ethanol and the formation of the stable heterocyclic ring.[10]
Figure 2: Mechanism for 4,4-Difluoropyrazol-5-one Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of fluorinated pyrazoles from difluorinated β-ketoesters.[4][11]
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 eq, e.g., 2.42 g, 10 mmol).
-
Solvent Addition : Add isopropanol (30 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Nucleophile Addition : Add hydrazine hydrate (80% in H₂O, 1.0 eq, e.g., 0.63 mL, 10 mmol) dropwise to the solution at room temperature. Causality Note: The reaction is often exothermic; slow addition helps control the initial reaction rate.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
-
Add cold deionized water (50 mL) to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).
-
-
Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4,4-difluoro-3-phenyl-1H-pyrazol-5(4H)-one as a crystalline solid.
Data Summary
| R¹ in R¹-NHNH₂ | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H | Isopropanol | Reflux | 3 | High | [4] |
| Methyl | Isopropanol | Reflux | 4 | Good | [11] |
| Phenyl | Acetic Acid | Reflux | 5 | Moderate-Good | [9] |
Synthesis of 4,4-Difluoro-3-phenylisoxazol-5(4H)-one
Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, known for their roles in CNS-active agents, antibiotics, and anti-inflammatory drugs.[12][13] Their synthesis from 1,3-dicarbonyl compounds is achieved through condensation with hydroxylamine.[14]
Mechanistic Rationale
The mechanism is analogous to pyrazole formation. The nitrogen of hydroxylamine hydrochloride (often used with a base to liberate the free hydroxylamine) attacks the more electrophilic ketone carbonyl. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl oxygen onto the ester carbonyl, followed by the elimination of ethanol to furnish the isoxazolone ring.
Detailed Experimental Protocol
-
Reagent Preparation : In a 100 mL round-bottom flask, dissolve Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 eq, 10 mmol) in ethanol (40 mL).
-
Nucleophile and Base Addition : Add hydroxylamine hydrochloride (1.1 eq, 11 mmol) followed by a suitable base such as sodium acetate or pyridine (1.2 eq, 12 mmol) to the solution. Causality Note: The base is crucial to neutralize the HCl salt and generate the free hydroxylamine nucleophile in situ.
-
Reaction Execution : Heat the mixture to reflux (approximately 78°C for ethanol) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation :
-
Allow the reaction to cool to ambient temperature.
-
Remove the solvent in vacuo.
-
Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification : After filtering off the drying agent and concentrating the solution, purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the desired 4,4-difluoro-3-phenylisoxazol-5(4H)-one.
Synthesis of 2-Substituted 5,5-Difluoro-6-phenyl-dihydropyrimidin-4(1H)-one
Pyrimidines are fundamental heterocyclic motifs found in nucleic acids (thymine, cytosine, uracil) and a vast number of pharmaceuticals, including antiviral and anticancer drugs.[15] The reaction of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine is a standard method for constructing the pyrimidine core.[16]
Mechanistic Rationale
This synthesis requires a basic catalyst (e.g., sodium ethoxide) to facilitate the reaction. The mechanism involves the condensation of the binucleophile (e.g., thiourea) with both carbonyl groups of the β-ketoester. The reaction likely proceeds through a series of addition-elimination steps at both the ketone and ester functionalities, ultimately leading to the cyclized pyrimidine derivative with the elimination of ethanol and water.
Figure 3: Experimental Workflow for Pyrimidine Synthesis.
Detailed Experimental Protocol
This protocol is based on general procedures for pyrimidine synthesis from α,β-unsaturated carbonyl compounds and binucleophiles.[15][16]
-
Catalyst Preparation : In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq, 11 mmol) in absolute ethanol (20 mL). Safety Note: This reaction is highly exothermic and produces hydrogen gas. Alternatively, use commercially available sodium ethoxide solution.
-
Reagent Addition : To the sodium ethoxide solution, add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 eq, 10 mmol) followed by thiourea (1.2 eq, 12 mmol).
-
Reaction Execution : Attach a reflux condenser and heat the reaction mixture to reflux for 5-7 hours.
-
Work-up and Isolation :
-
Cool the mixture in an ice bath.
-
Carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until a neutral pH is achieved. This will cause the product to precipitate.
-
Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
-
Purification : Dry the solid product. If necessary, recrystallize from a suitable solvent like propan-2-ol or an ethanol/water mixture to obtain the pure 5,5-difluoro-6-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one.
Data Summary
| Binucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Thiourea | NaOMe | Propan-2-ol | 3 | 73 | [15] |
| Guanidine HCl | NaOEt | Ethanol | 5 | 78 | [16] |
| Urea | NaOEt | Ethanol | 6 | Moderate | General Method |
Conclusion
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate stands out as a robust and adaptable precursor for synthesizing medicinally relevant fluorine-containing heterocycles. The protocols detailed herein provide reliable and reproducible methods for accessing difluorinated pyrazoles, isoxazoles, and pyrimidines. The key to success lies in understanding the differential reactivity of the dicarbonyl system and selecting the appropriate nucleophile and reaction conditions to drive the desired cyclocondensation. These application notes serve as a foundational guide for researchers aiming to leverage this powerful building block in their synthetic and drug discovery programs.
References
-
De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]
-
Reddy, V. P. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
ResearchGate. (n.d.). New Synthesis of Fluorinated Pyrazoles | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Difluoromethylated Heterocycle. ResearchGate. [Link]
-
Reddy, V. P., et al. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
-
Lu, S.-L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]
-
Prabhu, R. N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
-
Ramazanov, R. V., et al. (2022). Reactions of Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-Binucleophiles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. [Link]
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Ferraz, H. M. C., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Sharma, V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. ChemSynthesis. [Link]
-
Grigoryan, N., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. [Link]
-
Schoffstall, A. M., & Hoffman, R. V. (2023). Synthesis of Heteroaromatic Compounds. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. ResearchGate. [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Link]
-
Kita, Y., et al. (2016). Reaction of Iodonium Ylides of 1,3-Dicarbonyl Compounds with HF Reagents. Molecules. [Link]
-
Borah, P., & Borah, R. (2014). Selective formation of spiro dihydrofurans and cyclopropanes through unexpected reaction of aldehydes with 1,3-dicarbonyl compounds. RSC Advances. [Link]
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Gomaa, A. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. [Link]
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Enantioselective fluorination of β-keto esters to produce Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
An Application Note and Protocol for the Enantioselective Fluorination of β-Keto Esters
Topic: Enantioselective Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Chiral organofluorine compounds, particularly those with a fluorine atom directly attached to a stereocenter, are of immense interest as building blocks for new drug candidates.[1][2] This application note provides a comprehensive guide to the enantioselective fluorination of β-keto esters, a powerful method for creating fluorinated stereogenic centers. We present a detailed, field-proven protocol for the synthesis of enantiomerically enriched Ethyl 2-fluoro-3-oxo-3-phenylpropanoate using a chiral copper(II)-bisoxazoline complex as the catalyst and N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. The principles behind the catalytic cycle, experimental setup, reaction monitoring, and product analysis are discussed in detail to ensure reproducibility and high fidelity.
Introduction: The Significance of Chiral Fluorinated Molecules
The strategic incorporation of fluorine atoms can dramatically alter the biological activity of a lead compound. In drug design, this is often referred to as the "fluorine effect." However, creating these molecules with precise stereochemical control is a significant synthetic challenge. The development of catalytic enantioselective fluorination methods has been a major breakthrough, providing efficient access to optically active fluorinated compounds.[3][4]
β-Keto esters are ideal substrates for this transformation due to their acidic α-proton, which facilitates the formation of a nucleophilic enolate intermediate that can react with an electrophilic fluorine source.[5][6] The resulting α-fluoro-β-keto esters are versatile synthetic precursors, readily converted into other valuable functional groups like α-fluoro-β-hydroxy esters or α-fluoro-β-amino acids.[3][7]
While the user topic specified Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, the key strategic step requiring stereocontrol is the introduction of the first fluorine atom to create a chiral center. The synthesis of a gem-difluoro compound at the α-position from a β-keto ester is typically achieved through subsequent fluorination and does not involve an enantioselective step at that position. Therefore, this guide focuses on the critical enantioselective synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate.
Principle of the Method: Electrophilic Fluorination
The core of this protocol is an electrophilic fluorination reaction. The mechanism involves several key steps:
-
Lewis Acid Activation: A chiral Lewis acid catalyst, in this case, a Copper(II)-bisoxazoline complex, coordinates to the dicarbonyl groups of the β-keto ester substrate. This coordination increases the acidity of the α-proton.[1][8]
-
Enolate Formation: In the presence of a mild base or through the influence of the catalyst complex, the β-keto ester forms a chiral enolate intermediate bound to the copper center.
-
Stereoselective Fluorine Transfer: The chiral ligands on the copper catalyst create a sterically defined environment, shielding one face of the enolate. An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is then directed to the exposed face, resulting in a highly enantioselective transfer of a fluorine atom ("F+").[5][8]
NFSI is a preferred fluorine source for this transformation because it is a stable, crystalline solid that is easy to handle, in contrast to more hazardous reagents like elemental fluorine.[9][10]
Experimental Protocol: Copper-Catalyzed Enantioselective Fluorination
This protocol is adapted from established methodologies utilizing chiral bis(oxazoline)-copper triflate complexes, which have demonstrated high efficiency and enantioselectivity for both cyclic and acyclic β-keto esters.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-oxo-3-phenylpropanoate | Reagent Grade, ≥98% | Sigma-Aldrich, etc. | Substrate |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | ≥98% | Strem, Sigma-Aldrich | Catalyst precursor |
| (4S,4'S)-2,2'-(1-Methylethylidene)bis(4-phenyl-4,5-dihydrooxazole) | ≥98% | Strem, Sigma-Aldrich | Chiral Ligand |
| N-Fluorobenzenesulfonimide (NFSI) | ≥97% | Sigma-Aldrich, Combi-Blocks | Electrophilic Fluorine Source |
| 2,6-Lutidine | Anhydrous, ≥99% | Sigma-Aldrich | Mild, non-nucleophilic base |
| Toluene | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For TLC and chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | For TLC and chromatography |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Equipment
-
Oven-dried round-bottom flasks with magnetic stir bars
-
Schlenk line or inert atmosphere glovebox (Argon or Nitrogen)
-
Magnetic stir plate
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glass column for chromatography
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H) for enantiomeric excess determination.
Reaction Setup and Execution (Step-by-Step)
-
Catalyst Preparation (In Situ):
-
To an oven-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add Copper(II) triflate (Cu(OTf)₂, 3.6 mg, 0.01 mmol, 5 mol%).
-
Add the chiral bis(oxazoline) ligand (4.0 mg, 0.011 mmol, 5.5 mol%).
-
Add 2.0 mL of anhydrous toluene via syringe.
-
Stir the resulting suspension at room temperature for 1 hour. A clear, light blue solution should form, indicating complexation.
-
-
Reaction Assembly:
-
To the prepared catalyst solution, add Ethyl 3-oxo-3-phenylpropanoate (38.4 mg, 0.2 mmol, 1.0 equiv.) via syringe.
-
Add 2,6-lutidine (23.6 µL, 0.2 mmol, 1.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Fluorination:
-
Add N-Fluorobenzenesulfonimide (NFSI) (75.7 mg, 0.24 mmol, 1.2 equiv.) to the flask in one portion under a positive flow of argon.
-
Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., 10:1 Hexanes/Ethyl Acetate).
-
Spot the crude reaction mixture against the starting material. The product spot should be less polar (higher Rƒ value) than the starting β-keto ester.
-
The reaction is typically complete within 12-24 hours.
-
Work-up and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 95:5 hexanes/ethyl acetate) to afford the pure product, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, as a colorless oil.
Visualization of Key Processes
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective fluorination of a β-keto ester.
Experimental Workflow
Caption: Step-by-step experimental workflow from preparation to final analysis.
Data Analysis and Expected Results
| Parameter | Value |
| Catalyst Loading | 5 mol% |
| Temperature | 25 °C |
| Reaction Time | 12 - 24 h |
| Expected Yield | 80 - 95% |
| Expected Enantiomeric Excess (ee) | >90% |
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the purified product must be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. The two enantiomers will exhibit different retention times. The ee is calculated from the peak areas (A₁ and A₂) of the two enantiomers using the formula: ee (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; wet solvent/reagents. | Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. Prepare the catalyst carefully under an inert atmosphere. |
| Low reaction temperature. | While the reaction runs at RT, a slight, gentle warming (to 30-35 °C) may sometimes improve rates for sluggish substrates. | |
| Low Enantioselectivity | Impure chiral ligand; catalyst degradation. | Use a freshly opened or purified batch of the chiral ligand. Ensure the catalyst solution is not exposed to air or moisture for prolonged periods. |
| Reaction temperature too high. | Maintain the reaction at the specified temperature (25 °C). Overheating can erode stereoselectivity. | |
| Formation of Byproducts | Over-reaction or decomposition. | Ensure the correct stoichiometry of NFSI (1.2 equiv.). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Copper(II) triflate is hygroscopic and an irritant. NFSI is an oxidizing agent and can cause skin and eye irritation. 2,6-Lutidine has a strong, unpleasant odor and is flammable. Toluene is a flammable solvent with associated health risks. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
-
Procedures: Reactions under an inert atmosphere should be handled by trained personnel. Use proper techniques for handling syringes and needles.
References
-
Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545-547. [Link]
-
Maruoka, K., & Hashimoto, T. (2007). Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters. Chemical Communications, (48), 5351-5353. [Link]
-
Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
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Park, E. J., & Kim, D. Y. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545-547. [Link]
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Peng, J., & Du, D. M. (2013). Efficient enantioselective fluorination of β-keto esters/amides catalysed by diphenylamine-linked bis(thiazoline)–Cu(OTf)2 complexes. RSC Advances, 3(42), 19373-19379. [Link]
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Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides. (2021). Tetrahedron, 81, 131975. [Link]
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Frutos, L. M., & García, F. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 149-158. [Link]
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S, P., S, N., K, A., & B, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic and Medicinal Chemistry International Journal, 4(1). [Link]
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Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Wang, Y., & Zu, L. (2012). Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters. Synlett, 23(08), 1205-1209. [Link]
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Sodeoka, M., & Hamashima, Y. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Catalysis, 4(5), 1497-1522. [Link]
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Bruns, S., & Haufe, G. (2016). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions, 90, 1-196. [Link]
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Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. (n.d.). Sinfoo Biotech. [Link]
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Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks. [Link]
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Application of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in the synthesis of fluorinated pharmaceuticals
An Application Guide to Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: Synthesis of Fluorinated Pharmaceutical Scaffolds
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate has emerged as a pivotal building block, providing a versatile platform for the synthesis of diverse fluorinated heterocycles. This guide details the reactivity profile of this α,α-difluorinated β-keto ester and provides comprehensive, field-proven protocols for its application in constructing high-value pharmaceutical intermediates, with a focus on pyrazolone and pyrimidinone core structures known for their biological activities.[3]
Introduction: The Strategic Advantage of the Gem-Difluoro Moiety
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is more than a mere fluorinated analogue of common β-keto esters; its unique electronic properties dictate a distinct reactivity profile. The gem-difluoromethylene (CF₂) group serves as a potent bioisostere for carbonyl or ether functionalities and imparts significant metabolic stability.[2]
Causality Behind Reactivity: The two fluorine atoms at the α-position exert a powerful electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the adjacent benzoyl carbonyl carbon, making it a prime target for nucleophilic attack. This enhanced reactivity is the key mechanistic driver for the cyclocondensation reactions detailed in this guide. Unlike non-fluorinated β-keto esters, where enolate formation is often the primary pathway, the chemistry of this substrate is dominated by the heightened reactivity of its carbonyl centers.
Synthetic Pathways: Constructing Core Pharmaceutical Heterocycles
The dual carbonyl functionality of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate makes it an ideal precursor for a variety of condensation reactions to form heterocyclic systems, which are prevalent scaffolds in approved drugs.[4]
Figure 1: Synthetic utility of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
The primary applications involve reactions with binucleophiles to generate five- and six-membered rings.
Synthesis of gem-Difluorinated Pyrazolones
Pyrazolone derivatives are a well-established class of compounds with a broad range of biological activities, including anticonvulsant and anti-inflammatory properties.[3] The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a robust and reliable method to produce these scaffolds.[3]
Synthesis of gem-Difluorinated Pyrimidinones
Pyrimidinone cores are found in numerous antiviral and anticancer agents. A Biginelli-type reaction, involving the condensation of the β-keto ester with an aldehyde and urea or thiourea, can be adapted to synthesize dihydropyrimidinones, which are valuable pharmaceutical intermediates.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Knorr Synthesis of 4,4-Difluoro-5-methyl-1,2-diphenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a difluorinated pyrazolone, a scaffold with potential anticonvulsant activity.[3] The reaction proceeds via nucleophilic attack of the hydrazine, followed by intramolecular cyclization and dehydration.
Reaction Scheme: (Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate) + (Phenylhydrazine) --[AcOH, EtOH, Reflux]--> 4,4-Difluoro-5-methyl-1,2-diphenyl-2,4-dihydro-3H-pyrazol-3-one
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 242.21 | 10.0 | 1.0 |
| Phenylhydrazine | 108.14 | 10.0 | 1.0 |
| Ethanol (Absolute) | - | 50 mL | - |
| Glacial Acetic Acid | - | 0.5 mL | Catalytic |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (2.42 g, 10.0 mmol).
-
Reagent Addition: Dissolve the starting material in 50 mL of absolute ethanol. To this solution, add phenylhydrazine (1.08 g, 10.0 mmol) dropwise. A slight exotherm may be observed.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL) to the reaction mixture.
-
Expert Insight: The acid catalyzes the dehydration step of the cyclized intermediate, driving the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Workup: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL). Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure pyrazolone as a crystalline solid.
-
Characterization: Dry the product under vacuum. Confirm the structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the ethyl ester signals in NMR and the appearance of signals corresponding to the pyrazolone ring are indicative of a successful reaction.
Safety Precautions:
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform all heating operations using a controlled heating mantle.
Protocol 2: Synthesis of a Difluorinated Dihydropyrimidinone Derivative
This protocol outlines a one-pot synthesis of a dihydropyrimidinone (DHPM) scaffold, a core structure in many calcium channel blockers and other bioactive molecules.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 242.21 | 5.0 | 1.0 |
| Benzaldehyde | 106.12 | 5.0 | 1.0 |
| Urea | 60.06 | 7.5 | 1.5 |
| Ethanol (Absolute) | - | 25 mL | - |
| Concentrated HCl | - | 0.2 mL | Catalytic |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, combine Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.21 g, 5.0 mmol), benzaldehyde (0.53 g, 5.0 mmol), and urea (0.45 g, 7.5 mmol) in 25 mL of ethanol.
-
Catalysis: Add a few drops of concentrated HCl as a catalyst.
-
Expert Insight: Acid catalysis is crucial for activating the aldehyde carbonyl for nucleophilic attack and for the final cyclization/dehydration steps.
-
-
Reaction: Stir the mixture at reflux for 12-16 hours. The product will often begin to precipitate from the reaction mixture upon cooling.
-
Workup & Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The purity is often sufficient, but recrystallization from ethanol can be performed if needed.
-
Characterization: Analyze the product via NMR and MS to confirm the formation of the dihydropyrimidinone ring structure.
Mechanistic Workflow: Knorr Pyrazolone Synthesis
The mechanism involves a well-defined sequence of addition, cyclization, and elimination, driven by the electrophilicity of the substrate.
Figure 2: Mechanistic workflow for the Knorr pyrazolone synthesis.
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Application Notes & Protocols: Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate as a Strategic Precursor for the Asymmetric Synthesis of β,β-Difluorophenylalanine Derivatives
Abstract
The strategic incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide details the utility of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a highly versatile β,β-difluoro-β-ketoester, as a precursor for the synthesis of enantiomerically enriched β,β-difluorophenylalanine derivatives. We present two distinct and powerful catalytic strategies—organocatalytic biomimetic transamination and transition-metal-catalyzed asymmetric hydrogenation—complete with detailed, field-proven protocols. These methods provide researchers and drug development professionals with reliable pathways to access chiral β,β-difluoro-α-amino acids (dFAAs), which are vital building blocks for novel therapeutics.[3][4]
Introduction: The Significance of Fluorinated Amino Acids
The substitution of hydrogen with fluorine can induce profound changes in the biological activity of a parent molecule without significant steric alteration. In the context of amino acids and peptides, the introduction of a gem-difluoro (CF₂) group at the β-position offers several key advantages:
-
Metabolic Stability: The strong C-F bond is resistant to enzymatic cleavage, protecting the molecule from metabolic degradation at that site.
-
Modulation of Basicity (pKa): The powerful electron-withdrawing nature of the CF₂ group significantly lowers the basicity of the α-amino group. This change can alter receptor-ligand interactions and improve pharmacokinetic properties like cell permeability.[5]
-
Conformational Control: The CF₂ group can influence peptide backbone conformation through steric and electronic effects, enabling the design of peptidomimetics with specific secondary structures.
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate serves as an ideal starting point for synthesizing β,β-difluorophenylalanine analogues. Its β-ketoester functionality is primed for transformation into the desired amino group, providing a convergent and efficient route to this valuable class of non-proteinogenic amino acids.
Core Synthetic Strategy: From β-Ketoester to α-Amino Acid
The primary transformation to convert the ketoester precursor into an amino acid is a reductive amination process. This fundamentally involves two key steps:
-
Imine Formation: Condensation of the ketone carbonyl in Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate with an amine source (e.g., an ammonium salt or a primary amine) to form a β,β-difluoro-α-imino ester intermediate.
-
Reduction: Reduction of the resulting C=N double bond to yield the final α-amino ester.
The critical challenge lies in controlling the stereochemistry at the α-carbon during the reduction step to produce a single enantiomer. The following sections detail two advanced, stereoselective catalytic approaches to achieve this.
Figure 1: General workflow for the synthesis of β,β-difluoro-α-amino esters via reductive amination.
Application Protocol 1: Organocatalytic Asymmetric Isomerization
This protocol leverages a biomimetic[1][5]-proton shift catalyzed by a chiral quinine derivative.[3][4] Instead of an intermolecular reduction, this elegant strategy involves the formation of an achiral imine, which is then isomerized to a chiral enamine. The catalyst creates a chiral environment, ensuring that the subsequent tautomerization back to the more stable imine form (now as the chiral α-amino product) occurs with high enantioselectivity.
Scientific Principle & Mechanistic Insight
The success of this method hinges on the ability of the chiral organocatalyst, typically a bifunctional acid-base catalyst like a modified quinine, to control the facial selectivity of protonation. The catalyst first deprotonates the α-carbon of the imine intermediate to form a transient achiral enamine. This enamine is held within the chiral pocket of the catalyst. The subsequent intramolecular proton transfer is directed to a specific face of the molecule, thereby establishing the α-stereocenter with high fidelity. The deprotonation step is often the rate-determining step in this catalytic cycle.[3]
Figure 2: Simplified catalytic cycle for the asymmetric[1][5]-proton shift.
Detailed Experimental Protocol
Step A: Synthesis of the β,β-Difluoro-α-imino Amide Intermediate
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 equiv).
-
Dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration).
-
Add the desired primary amine (e.g., benzylamine, 1.1 equiv) and molecular sieves (4 Å).
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the ketoester.
-
Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step B: Asymmetric Isomerization
-
In a separate flame-dried vial, dissolve the chiral organocatalyst (e.g., a hydroquinine-derived squaramide, 5 mol%) in anhydrous toluene (to achieve a final reaction concentration of 0.1 M).[4]
-
Add the crude β,β-difluoro-α-imino amide intermediate (from Step A, 1.0 equiv) to the catalyst solution.
-
Stir the reaction at room temperature for the time specified in Table 1 (typically 4–16 hours).[4] Monitor the reaction progress by chiral HPLC to track the formation of the product and determine the enantiomeric excess (ee).
-
Once the reaction reaches completion or optimal conversion/ee, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched β,β-difluoro-α-amino amide.
Representative Data
The following table summarizes typical results for this organocatalytic transformation, demonstrating its broad scope and high efficiency.[4]
| Entry | R¹ (on Phenyl) | R² (Amide) | Time (h) | Yield (%) | ee (%) |
| 1 | H | Benzyl | 4 | 92 | 96 |
| 2 | 4-Me | Benzyl | 6 | 90 | 97 |
| 3 | 4-F | Benzyl | 5 | 95 | 95 |
| 4 | 4-Cl | Benzyl | 8 | 94 | 96 |
| 5 | H | Isobutyl | 12 | 85 | 94 |
| 6 | H | Dipeptide-Leu | 16 | 82 | 95 |
| (Data adapted from Peng, Q., et al., Nature Communications, 2021)[4] |
Application Protocol 2: Transition-Metal-Catalyzed Asymmetric Hydrogenation
This approach represents a more traditional yet highly effective method for the stereoselective synthesis of chiral amines. It involves the direct reduction of the C=N bond of the imine intermediate using molecular hydrogen and a chiral transition-metal catalyst.
Scientific Principle & Mechanistic Insight
The cornerstone of this method is a chiral catalyst, most commonly a complex of a transition metal (like Rhodium, Iridium, or Palladium) with a chiral phosphine ligand (e.g., BINAP). The imine substrate coordinates to the metal center. The geometry of the chiral ligand creates a highly asymmetric environment, forcing the imine to bind in a specific orientation. Hydrogen is then delivered from the metal complex to only one face of the coordinated imine, resulting in the formation of the product with high enantioselectivity. This method is widely recognized for its high turnover numbers and excellent stereocontrol.[3]
Figure 3: Conceptual workflow for transition-metal-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Step A: Synthesis of the β,β-Difluoro-α-imino Ester Intermediate
-
Follow the procedure outlined in Protocol 1, Step A, using an appropriate amine source. For hydrogenation, it is crucial that the resulting imine is stable and does not contain functional groups that could poison the catalyst (e.g., unprotected thiols).
Step B: Asymmetric Hydrogenation
-
To a high-pressure hydrogenation vessel, add the chiral catalyst precursor (e.g., [Pd(OAc)₂], 1-2 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 equiv relative to metal).
-
Degas the vessel and refill with an inert gas (Ar or N₂).
-
Add a degassed solvent (e.g., methanol, THF, or dichloromethane).
-
Stir the mixture for 15-30 minutes to allow for catalyst pre-formation.
-
Add a solution of the β,β-difluoro-α-imino ester intermediate (from Step A, 1.0 equiv) in the same degassed solvent via cannula.
-
Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at the specified temperature (e.g., room temperature to 50 °C) for 12-48 hours.
-
Upon completion (monitored by LC-MS of a carefully depressurized aliquot), vent the H₂ gas and purge the vessel with N₂.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the final product.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Expected Outcomes
Asymmetric hydrogenation is a mature technology, and for suitable substrates, this method is expected to provide excellent results.
| Parameter | Expected Outcome | Causality |
| Yield | Good to Excellent (>80%) | The reaction is typically clean with high conversion and few side products. |
| Enantioselectivity (ee) | Excellent (>95%) | The rigid, well-defined chiral environment of the metal-ligand complex provides superior stereochemical control. |
| Substrate Scope | Broad, but sensitive to catalyst poisons. | The choice of metal and ligand can be tuned to accommodate various functional groups on the aromatic ring and the amine moiety. |
Conclusion
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a powerful and versatile precursor for the synthesis of medicinally relevant β,β-difluorophenylalanine derivatives. By leveraging advanced catalytic methods, such as organocatalytic asymmetric isomerization or transition-metal-catalyzed asymmetric hydrogenation, researchers can access these valuable building blocks with high efficiency and exceptional stereocontrol. The protocols provided herein offer reliable and reproducible pathways for both academic and industrial laboratories engaged in drug discovery and development.
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MacMillan, D. W. C., et al. (2009). Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organocatalysis. Organic Letters. [Link]
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Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]
-
Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. [Link]
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Peng, Q., Yan, B., Li, F., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Communications Chemistry. [Link]
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Peng, Q., et al. (2021). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]
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Lin, J., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]
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Application Notes & Protocols for the Industrial Scale-Up Synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Abstract
This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (CAS No: 114701-62-1), a key intermediate in pharmaceutical and agrochemical industries.[1][2][3] The document outlines a robust and scalable synthetic strategy, focusing on reaction optimization, safety, and analytical quality control. The target audience for this guide includes researchers, chemists, and process engineers involved in drug development and fine chemical manufacturing.
Introduction: The Significance of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a valuable building block in organic synthesis, primarily due to the presence of the difluoromethylene group adjacent to a keto-ester functionality. This structural motif is of significant interest in medicinal chemistry for the synthesis of various bioactive molecules. The fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity. The synthesis of this compound on an industrial scale requires a well-defined, efficient, and safe process. This guide details such a process, based on a modified Claisen condensation reaction.[4]
Reaction Scheme and Mechanism
The synthesis proceeds via a Claisen condensation reaction between ethyl benzoate and ethyl difluoroacetate in the presence of a strong base, such as sodium ethoxide.
Overall Reaction:
Reaction Mechanism:
The reaction is initiated by the deprotonation of ethyl difluoroacetate by a strong base (sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. The subsequent elimination of an ethoxide ion leads to the formation of the final product.
Caption: Reaction mechanism for the Claisen condensation.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| Ethyl Benzoate | 93-89-0 | C9H10O2 | Starting material.[5] |
| Ethyl Difluoroacetate | 454-31-9 | C4H6F2O2 | Starting material. |
| Sodium Ethoxide | 917-57-7 | C2H5NaO | Base catalyst. |
| Toluene | 108-88-3 | C7H8 | Anhydrous, reaction solvent. |
| Diethyl Ether | 60-29-7 | C4H10O | For extraction. |
| Hydrochloric Acid | 7647-01-0 | HCl | For neutralization (aqueous solution). |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO3 | For washing (aqueous solution). |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | Drying agent. |
Industrial Scale-Up Synthesis Protocol
This protocol is designed for a 100 L reactor. All operations should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Reactor Preparation
-
Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen gas.
-
Equip the reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a dropping funnel.
Step 2: Charging the Reactor
-
Charge the reactor with 40 L of anhydrous toluene.
-
Add 10.8 kg (138.4 mol) of sodium ethoxide to the toluene with stirring.
Step 3: Addition of Reactants
-
In a separate vessel, prepare a mixture of 15.0 kg (99.9 mol) of ethyl benzoate and 13.6 kg (109.6 mol) of ethyl difluoroacetate.
-
Slowly add this mixture to the reactor via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 25-30°C using a cooling bath.
Step 4: Reaction
-
After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the consumption of ethyl benzoate is greater than 98%.
Step 5: Quenching and Work-up
-
Cool the reactor to 10-15°C.
-
Slowly and carefully quench the reaction by adding 20 L of a 2M hydrochloric acid solution. Ensure the temperature does not exceed 25°C.
-
Stop the stirring and allow the layers to separate.
-
Separate the lower aqueous layer and transfer the upper organic layer to a separate vessel.
-
Wash the organic layer sequentially with 20 L of water and 20 L of saturated sodium bicarbonate solution.
Step 6: Product Isolation and Purification
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield pure Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Process Optimization and Data
| Parameter | Optimized Value | Impact on Yield/Purity |
| Temperature | 50-55°C | Higher temperatures may lead to side reactions, while lower temperatures result in a slower reaction rate. |
| Reaction Time | 4-6 hours | Insufficient time leads to incomplete conversion. |
| Stoichiometry | 1.1 equivalents of Ethyl Difluoroacetate | A slight excess of the enolate precursor ensures complete consumption of the more expensive ethyl benzoate. |
| Typical Yield | 80-85% | Based on ethyl benzoate as the limiting reagent. |
| Purity (Post-distillation) | >99% (by GC) |
Analytical Quality Control
The identity and purity of the final product should be confirmed using a combination of analytical techniques:[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C-F).
Safety and Environmental Considerations
7.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Ethyl Benzoate: Combustible liquid. Keep away from heat and open flames.[5][8]
-
Ethyl Difluoroacetate: Moisture sensitive. Handle under an inert atmosphere.[9]
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water.
-
Benzoic Acid (related starting material): May cause skin and eye irritation.[10][11]
-
PPE: Safety goggles, chemical-resistant gloves, lab coat, and respiratory protection are mandatory.[10]
7.2. Safe Handling and Storage
-
All reagents should be handled in a well-ventilated area or a fume hood.[5][11]
-
Store flammable liquids in appropriate safety cabinets.[8]
-
Keep hygroscopic and water-reactive substances in tightly sealed containers under a dry, inert atmosphere.[5][9]
7.3. Waste Management
-
Aqueous waste should be neutralized before disposal.
-
Organic waste containing toluene and other solvents should be collected in designated containers and disposed of in accordance with local environmental regulations.[10]
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the industrial synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. By adhering to the optimized reaction conditions, safety precautions, and analytical controls, a high yield of a high-purity product can be consistently achieved. This process is well-suited for implementation in a manufacturing setting for the production of key pharmaceutical intermediates.
References
-
ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Retrieved from [Link]
-
Japan International Cooperation Agency. III Analytical Methods. Retrieved from [Link]
-
New 242 Macword Format MSDS. Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
Appchem. ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 114701-62-1. Retrieved from [Link]
-
Sinfoo Biotech. Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, (CAS# 114701-62-1). Retrieved from [Link]
-
Chemlin. ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
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- 2. appchemical.com [appchemical.com]
- 3. Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate,(CAS# 114701-62-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. ehs.com [ehs.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Welcome to the technical support center for the purification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (CAS No. 114701-62-1). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated β-keto ester. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the highest purity of your compound for downstream applications.
Pillar 1: Understanding the Molecule - Key Stability Considerations
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, like other β-keto esters, is susceptible to specific degradation pathways that can complicate purification and compromise sample integrity. A fundamental understanding of its chemical liabilities is the first step toward successful purification.
The primary stability concerns are hydrolysis of the ethyl ester and subsequent decarboxylation of the resulting β-keto acid.[1][2] These reactions can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures. The presence of the two electron-withdrawing fluorine atoms at the α-position can influence the reactivity of the carbonyl groups and the acidity of any potential enol forms.
Therefore, a key principle in all purification steps is the avoidance of strong acids, strong bases, and prolonged exposure to high temperatures, unless these conditions are intentionally employed for a specific transformation like a controlled decarboxylation.
Pillar 2: Troubleshooting Common Purification Issues - A Q&A Approach
This section is structured to directly address the specific problems you may encounter during the purification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil/solid after synthesis. What are the likely impurities?
A1: The appearance of a dark-colored crude product often points to the presence of several potential impurities arising from the synthesis, which is typically a Claisen condensation or a related acylation reaction.
-
Self-condensation products: If your synthesis involves a Claisen-type reaction, self-condensation of the starting ester can be a significant side reaction, leading to a complex mixture.[3][4]
-
Unreacted starting materials: Incomplete reactions will leave residual starting materials such as ethyl difluoroacetate and a benzoylating agent (e.g., benzoyl chloride, ethyl benzoate).
-
Base-related byproducts: If a strong base like sodium ethoxide was used, residual base or its salts might be present.
-
Degradation products: As mentioned, hydrolysis and decarboxylation can lead to 3,3-difluoro-1-phenylpropan-1-one and benzoic acid derivatives.
-
Solvent residues: High-boiling point solvents used in the reaction (e.g., THF, toluene) may be present.
A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR of the crude material is highly recommended to identify the major components before proceeding with purification.
Q2: I am attempting to purify my compound by column chromatography, but I am getting poor separation or the compound seems to be degrading on the column. What should I do?
A2: Column chromatography is a powerful tool for purifying Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, but several factors can lead to suboptimal results.
-
Stationary Phase Acidity: Standard silica gel is slightly acidic, which can potentially cause degradation of sensitive compounds like β-keto esters over the extended time the compound is on the column. If you suspect degradation, consider using deactivated (neutral) silica gel. You can prepare this by treating the silica gel with a dilute solution of a volatile amine (like triethylamine) in your eluent and then re-equilibrating with the mobile phase.[5]
-
Improper Solvent System: An inappropriate mobile phase is a common reason for poor separation.
-
Starting Point: A good starting point for developing your solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis with various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3.[6]
-
Gradient Elution: If your crude mixture contains impurities with very different polarities, a gradient elution (gradually increasing the proportion of the more polar solvent) will likely provide a better separation than an isocratic (constant solvent ratio) elution.[6]
-
-
Sample Loading: Overloading the column or loading the sample in a solvent that is too strong can lead to band broadening and poor separation.
-
Dry Loading: For best results, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Wet Loading: If you must load your sample as a solution, dissolve it in the weakest possible solvent in which it is soluble and use the minimum volume necessary.
-
Q3: I am trying to recrystallize my compound, but it keeps "oiling out" or the recovery is very low. What solvents and techniques should I try?
A3: Recrystallization can be an excellent method for obtaining highly pure crystalline material, but finding the right conditions is key.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single Solvent Systems: Given the ester and ketone functionalities, solvents like ethanol or isopropanol could be good starting points. For less polar impurities, a solvent system like hexanes/acetone or hexanes/ethyl acetate might be effective.[2]
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. A common combination is ethyl acetate (good solvent) and hexanes (poor solvent).
-
-
Troubleshooting "Oiling Out": "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.
-
Slow Cooling: Ensure the solution cools down slowly to allow for proper crystal lattice formation. You can insulate the flask to slow the cooling rate.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Seeding: If you have a few crystals of the pure compound, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
-
Improving Recovery: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling: After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and increase the yield of crystals.
-
Q4: Can I purify Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate by distillation?
A4: Distillation can be a viable purification method, particularly for removing non-volatile impurities or for large-scale purification. However, due to the potential for thermal degradation (decarboxylation), this must be performed under reduced pressure (vacuum distillation).
-
Key Consideration: The primary challenge is to find a temperature and pressure combination that allows the compound to boil without significant decomposition.
-
Recommendation: If you choose to attempt distillation, start with a small sample and use a high-vacuum system. Monitor the temperature closely and collect fractions. Analyze the distilled fractions by NMR or another suitable technique to check for purity and signs of decomposition.
Pillar 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on your TLC analysis.
1. Preparation:
- Select an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare your eluent based on prior TLC analysis (e.g., 9:1 hexanes:ethyl acetate).
- Prepare your sample for loading, preferably by dry loading as described in Q2.
2. Column Packing:
- Securely clamp the column in a vertical position in a fume hood.
- Add a small layer of sand to the bottom of the column.
- Pack the column with silica gel using either the "slurry method" (mixing the silica with the eluent before pouring) or the "dry pack method" (adding dry silica and then carefully running eluent through). Ensure the silica bed is well-settled and free of cracks or air bubbles.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading and Elution:
- Carefully add your prepared sample to the top of the column.
- Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.
- Apply gentle air pressure to the top of the column to achieve a steady flow rate.
- If using a gradient, gradually increase the polarity of the eluent over time.
4. Fraction Analysis:
- Monitor the elution of your compound and impurities by TLC analysis of the collected fractions.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Protocol 2: Recrystallization (Two-Solvent Method)
1. Dissolution:
- Place the crude Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in an Erlenmeyer flask.
- Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.
2. Saturation:
- While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
3. Clarification and Cooling:
- Add a few more drops of the "good" solvent until the solution becomes clear again.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling, you can place the flask in an insulated container.
4. Crystal Formation and Isolation:
- Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
5. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Workflow Diagrams
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
Summary of Key Parameters
| Parameter | Distillation | Column Chromatography | Recrystallization |
| Primary Use | Large scale, removal of non-volatile impurities | Complex mixtures, high resolution | Final polishing, high purity of solids |
| Key Condition | High vacuum to lower boiling point | Optimized solvent system (Rf ~0.3) | Slow cooling of a saturated solution |
| Potential Pitfall | Thermal decomposition (decarboxylation) | Compound degradation on acidic silica | "Oiling out," low recovery |
| Troubleshooting | Use lowest possible temperature | Use neutral silica, optimize eluent | Use two-solvent system, slow cooling |
References
-
PubChem. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
Sans, V., Porwol, L., Dragone, V., & Cronin, L. (2014). A Self Optimizing Synthetic Organic Reactor System Using Real-time In-line NMR spectroscopy. ResearchGate. [Link]
-
Beilstein Journals. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Supporting Information. [Link]
-
Granados, A., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
-
ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]
- Google Patents.
-
Royal Society of Chemistry. (2013). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Supporting Information. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Chemistry LibreTexts. Mixed Claisen Condensations. [Link]
-
ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]
- Google Patents.
-
Biotage. Reversed-Phase Flash Purification. [Link]
-
PubMed. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
-
ResearchGate. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Link]
-
ACS Publications. Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. [Link]
- Google Patents.
-
National Institutes of Health. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. [Link]
-
Amerigo Scientific. Ethyl 2-Oxo-3-phenylpropanoate. [Link]
-
Oakwood Chemical. Ethyl 3-oxo-3-phenylpropanoate. [Link]
-
Stenutz. ethyl 3-oxo-3-phenylpropanoate. [Link]
-
Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]
-
Study.com. Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. [Link]
-
Organic Syntheses. ethyl ethoxalylpropionate. [Link]
Sources
- 1. Ethyl 3-oxo-3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. beilstein-journals.org [beilstein-journals.org]
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- 7. ethyl 3-oxo-3-phenylpropanoate [stenutz.eu]
- 8. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
Troubleshooting low yields in the preparation of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the preparation of this valuable fluorinated building block. Here, we address common issues leading to low yields and provide in-depth, field-proven insights to help you optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting a Claisen-type condensation to synthesize Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, but my yields are consistently low. What are the most likely causes?
Low yields in the Claisen condensation approach to Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate are a common challenge, often stemming from the unique electronic properties of the difluoroacetyl group. Here are the primary factors to investigate:
A1: Key Considerations for Low Yields in Claisen Condensation
-
Instability of the Difluoroenolate Intermediate: The primary culprit for low yields is often the instability of the difluoroenolate of ethyl difluoroacetate. Unlike their non-fluorinated counterparts, carbanions alpha to two fluorine atoms can be prone to decomposition. Specifically, the difluorinated carbanion can eliminate a fluoride ion to form a difluorocarbene, a highly reactive intermediate that will lead to a variety of unwanted side products.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not efficiently deprotonate the ethyl difluoroacetate. Conversely, a base that is too strong or sterically hindered can promote side reactions. For this reaction, a non-nucleophilic, strong base is often preferred. While traditional Claisen condensations use alkoxides like sodium ethoxide, for difluorinated substrates, stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often more effective in generating the enolate at low temperatures, minimizing its decomposition.[1]
-
Reaction Temperature: The temperature must be carefully controlled. The difluoroenolate is thermally sensitive. The reaction should be initiated at a low temperature (e.g., -78 °C) to ensure the formation of the enolate before it has a chance to decompose. The reaction mixture can then be slowly warmed to allow the condensation to proceed.
-
Presence of Water: Like all enolate-based reactions, the Claisen condensation is highly sensitive to moisture. Water will quench the base and the enolate, leading to incomplete reaction and low yields. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Self-Condensation of Ethyl Difluoroacetate: Although less common with a highly reactive electrophile like benzoyl chloride, self-condensation of the ethyl difluoroacetate can occur, leading to the formation of ethyl 2,2,4,4-tetrafluoro-3-oxopentanoate. This can be minimized by the slow addition of the ethyl difluoroacetate to the reaction mixture containing the base and benzoyl chloride.
Troubleshooting Workflow for Claisen Condensation
Caption: Troubleshooting workflow for low yields in the Claisen condensation.
Q2: I'm considering the Reformatsky reaction as an alternative. What are the potential pitfalls and how can I optimize this reaction for the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate?
The Reformatsky reaction is an excellent alternative to the Claisen condensation for this synthesis, as it avoids the pre-formation of a potentially unstable enolate.[2] However, it comes with its own set of challenges.
A2: Optimizing the Reformatsky Reaction
-
Activation of Zinc: The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal.[3] A surface layer of zinc oxide can prevent the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate.
-
Activation Protocol:
-
Wash the zinc dust with dilute HCl to remove the oxide layer.
-
Subsequently wash with deionized water, ethanol, and finally diethyl ether to ensure it is dry.
-
Alternatively, treat the zinc dust with a small amount of iodine or 1,2-dibromoethane in the reaction solvent before adding the other reagents. The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
-
Initiation of the Reaction: Sometimes, the reaction can be difficult to initiate.
-
Initiation Techniques:
-
A small crystal of iodine can be added to the reaction mixture.
-
Gentle heating of a small portion of the reaction mixture can initiate the reaction, after which the remaining reagents should be added at a controlled rate.
-
Sonication can also be an effective method for initiating the reaction.
-
-
-
Formation of Side Products: The primary side product in the Reformatsky reaction is the dimer of the organozinc intermediate. This can be minimized by the slow addition of the ethyl bromodifluoroacetate to the reaction mixture containing the activated zinc and benzaldehyde. This ensures that the concentration of the organozinc intermediate is kept low, favoring the reaction with the aldehyde.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Anhydrous THF or a mixture of THF and toluene are commonly used. The solvent must be able to solvate the organozinc intermediate effectively.
Proposed Experimental Protocol: Optimized Reformatsky Reaction
| Reagent/Parameter | Recommendation | Rationale |
| Zinc | Zinc dust, activated | To ensure efficient oxidative insertion. |
| Ethyl Bromodifluoroacetate | 1.2 equivalents | To drive the reaction to completion. |
| Benzaldehyde | 1.0 equivalent | Limiting reagent. |
| Solvent | Anhydrous THF | Good solvation of the organozinc intermediate. |
| Initiator | A crystal of iodine | To facilitate the initiation of the reaction. |
| Temperature | Reflux | To maintain a steady reaction rate. |
| Addition | Slow, dropwise addition of ethyl bromodifluoroacetate | To minimize the formation of the dimer byproduct. |
Q3: My reaction seems to have worked, but I am struggling with the purification of the final product. What are the common impurities and the best methods for their removal?
Purification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be challenging due to the presence of structurally similar impurities and the potential for product degradation.
A3: Purification Strategies and Common Impurities
-
Common Impurities:
-
Unreacted Starting Materials: Benzaldehyde and ethyl bromodifluoroacetate (in the Reformatsky reaction) or benzoyl chloride and ethyl difluoroacetate (in the Claisen condensation).
-
Reformatsky Dimer: The self-condensation product of the organozinc intermediate.
-
Hydrolysis/Decarboxylation Product: 2,2-difluoroacetophenone, formed from the hydrolysis of the ester followed by decarboxylation. This is more likely if the workup is performed under harsh acidic or basic conditions, or if the product is heated for prolonged periods.
-
β-Hydroxy Ester Intermediate (Reformatsky): The initial product of the Reformatsky reaction is a β-hydroxy ester, which is then oxidized to the β-keto ester. Incomplete oxidation will leave this as an impurity.
-
-
Purification Methods:
-
Aqueous Workup: A careful aqueous workup is the first step. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash. Be cautious, as prolonged exposure to base can promote hydrolysis.
-
Column Chromatography: This is the most effective method for separating the desired product from the various impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis. The product is moderately polar.
-
-
Distillation: Vacuum distillation can be used for purification, but care must be taken to avoid high temperatures that could lead to decarboxylation.
-
Visualizing the Reaction Pathways and Potential Side Reactions
Caption: Synthetic pathways and potential side reactions for the preparation of the target molecule.
References
-
NROChemistry. Reformatsky Reaction. Retrieved from [Link]
-
Beilstein Journals. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]
-
ResearchGate. Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. Retrieved from [Link]
-
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Wikipedia. Reformatsky reaction. Retrieved from [Link]
-
Wikipedia. Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]
-
University of Illinois Springfield. The Claisen Condensation. Retrieved from [Link]
-
ResearchGate. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Retrieved from [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Mendeley. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and Automated Synthesis. Retrieved from [Link]
-
ChemSrc. ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
ResearchGate. An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
SpectraBase. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reactions Involving Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. This resource is designed to provide expert insights and practical solutions to common challenges encountered during the optimization of reaction conditions for this versatile difluorinated building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is stalled, or I'm recovering a significant amount of starting material. What are the likely causes and how can I fix it?
Answer:
Failure to initiate or complete a reaction with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate often points to issues with activation, base selection, or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: For reactions requiring the formation of an enolate, the base must be strong enough to deprotonate the α-carbon. While this compound is more acidic than its non-fluorinated analogs, a sufficiently strong, non-nucleophilic base is crucial.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Crucially, for reactions like the Claisen condensation, a full stoichiometric equivalent of base is required to drive the reaction to completion by deprotonating the final β-keto ester product.[1] Ensure your base has not degraded from improper storage.
-
-
Presence of Protic Impurities: Trace amounts of water or alcohol in the reaction mixture can quench the base and the reactive enolate intermediate, effectively halting the reaction.[1][2]
-
Solution: Employ rigorous anhydrous techniques. Use freshly distilled, dry, aprotic solvents (e.g., THF, toluene).[2] Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Inadequate Temperature: Some reactions, particularly those involving C-C bond formation, may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For example, some base-catalyzed reactions show significant yield improvement when moving from room temperature to 50 °C.[3] However, be cautious, as excessive heat can promote side reactions or decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Catalyst Inactivity (for catalyzed reactions): If using a metal catalyst, such as in cross-coupling or decarboxylative reactions, the catalyst may be inactive or poisoned.
Question 2: I'm observing significant byproduct formation, primarily a ketone that appears to be the result of decarboxylation. How can I prevent this?
Answer:
The formation of 2,2-difluoroacetophenone is a common issue, arising from the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[1][6] This is particularly problematic during aqueous workup.
Potential Causes & Solutions:
-
Hydrolysis During Reaction or Workup: The presence of water, especially under acidic or basic conditions, can lead to saponification (hydrolysis) of the ethyl ester to a β-keto acid, which is often unstable and readily decarboxylates upon gentle heating.[1][2][7]
-
Solution (During Reaction): Maintain strictly anhydrous reaction conditions as described in the previous question.[2]
-
Solution (During Workup): Keep the temperature low during the aqueous quench and extraction steps. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of pure water or strong acids/bases. Extract the product quickly into an organic solvent and minimize contact time with the aqueous phase.
-
-
Transesterification: If you are using an alkoxide base that does not match the ethyl group of your ester (e.g., sodium methoxide), you can generate a mixture of esters as byproducts.[1]
-
Solution: Always match the alkoxide base to the ester. For Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, use sodium ethoxide (NaOEt) if an alkoxide is required.[1]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the α,α-difluoro substitution on this β-keto ester chemically significant?
The two fluorine atoms at the alpha position are critical. They exert a strong electron-withdrawing effect, which:
-
Increases Acidity: The α-proton is significantly more acidic than in non-fluorinated β-keto esters, facilitating enolate formation with weaker bases.
-
Promotes Specific Reactions: The difluoro substituents are essential for certain transformations. For example, they are known to promote Krapcho decarboxylation, a reaction that is otherwise scarce for β-keto esters.[4][5] This allows the molecule to serve as a difluoroenolate equivalent in subsequent bond-forming reactions.[4][5]
Q2: I am planning a decarboxylative aldol reaction. What are the key parameters to optimize?
For the Yb(OTf)₃-promoted decarboxylative aldol reaction, the key is to facilitate the initial Krapcho-type decarboxylation to generate the difluoroenolate in situ, which then reacts with a carbonyl compound.[4][5]
| Parameter | Recommendation | Rationale |
| Catalyst | Ytterbium triflate (Yb(OTf)₃) | Promotes both the Krapcho decarboxylation and the subsequent aldol reaction.[4][5] |
| Solvent | Aprotic, non-coordinating (e.g., Toluene) | Ensures solubility and does not interfere with the Lewis acidic catalyst. |
| Temperature | Elevated (e.g., 80-110 °C) | Required to drive the initial decarboxylation step.[4] |
| Substrate Scope | Aldehydes & Ketones | A wide range of carbonyl compounds are applicable for the aldol trapping step.[5] |
Q3: My final difluorinated product is difficult to purify. What strategies can I employ?
Purification of organofluorine compounds can be challenging due to their unique physical properties, such as altered polarity and boiling points.[8]
-
Fluorous Chemistry Techniques: If your product is highly fluorinated, consider fluorous solid-phase extraction (F-SPE). This involves using a fluorous-tagged stationary phase that selectively retains fluorine-rich compounds.[8]
-
Chromatography: Standard silica gel chromatography can be effective. You may need to experiment with different solvent systems. A less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often a good starting point.
-
Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method.
Key Side Reaction Pathways
Caption: Common byproduct pathways in reactions.
Experimental Protocol: Yb(OTf)₃-Promoted Decarboxylative Aldol Reaction
This protocol describes a representative one-pot reaction between Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and an aldehyde, adapted from established methods.[4][5]
Materials:
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.2 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
Anhydrous Toluene
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser and inert gas (Argon or N₂) setup
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add Yb(OTf)₃ (10 mol%), followed by anhydrous toluene. Stir the suspension.
-
Add Substrates: Add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 equiv) to the flask via syringe, followed by the aldehyde (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired α,α-difluoro-β-hydroxy ketone.
-
References
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]
-
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. National Institutes of Health (NIH). Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
- Method for purifying fluorine compound. Google Patents.
-
Purification of fluorides for optical materials synthesis. ResearchGate. Available at: [Link]
- Removal of fluorine from phosphoric acid. Google Patents.
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. Available at: [Link]
-
Organofluorine chemistry. Wikipedia. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Purification of Fluorine by Distillation. SciSpace. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. ResearchGate. Available at: [Link]
-
Mastering β-keto esters. ResearchGate. Available at: [Link]
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate,(CAS# 114701-62-1). Sinfoo Biotech. Available at: [Link]
-
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. PubChem. Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. PubChem. Available at: [Link]
- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [No Source Provided].
-
ethyl 2-diazo-3-oxo-3-phenylpropanoate. ChemSynthesis. Available at: [Link]
-
Ethyl 3-oxo-3-phenylpropanoate. Oakwood Chemical. Available at: [Link]
-
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. PubChem. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. youtube.com [youtube.com]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Challenges in the handling and storage of difluorinated compounds
<Technical Support Center: Handling and Storage of Difluorinated Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of difluorinated motifs, such as the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) groups, into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by these groups can dramatically enhance metabolic stability, binding affinity, and lipophilicity. However, the very electronic effects that make these compounds so valuable also present distinct challenges in their handling, storage, and reaction workup.[3] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of difluorinated compounds in a laboratory setting.
Core Principles of Handling Difluorinated Compounds
Difluorinated compounds can exhibit unique reactivity profiles compared to their non-fluorinated or monofluorinated analogs. Understanding the underlying chemical principles is paramount to anticipating and mitigating potential issues. The gem-difluoroalkyl groups have reduced reactivity in SN2 reactions compared to monofluorinated counterparts due to the destabilizing effect of the additional fluorine on the partially positive carbon in the transition state.[3] However, other decomposition pathways, such as β-fluoride elimination, can become significant challenges.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the course of a reaction involving difluorinated compounds.
Problem 1: Unexpected Decomposition of Starting Material or Product in Solution
Symptoms:
-
Disappearance of the desired compound upon standing in solution at room temperature or upon gentle heating, as observed by TLC, LC-MS, or NMR.
-
Formation of multiple unidentified byproducts.
-
A notable decrease in pH of the reaction mixture.
Probable Causes & Solutions:
-
β-Fluoride Elimination: Difluorinated compounds with an adjacent acidic proton or a lone pair of electrons can be susceptible to elimination of hydrogen fluoride (HF).[3] This is particularly common in β-fluoro carbonyl compounds.[3]
-
Causality: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of protons on the adjacent carbon. Deprotonation initiates the elimination cascade.
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic pH if the compound is more stable under these conditions. Avoid basic conditions which can promote deprotonation.
-
Solvent Choice: Use aprotic solvents to minimize proton exchange.
-
Temperature Control: Perform reactions at the lowest feasible temperature to slow the rate of decomposition.
-
Structural Modification: In a drug discovery context, consider if derivatization to an amide or other electron-withdrawing group can reduce the lability of the amine lone pair.[3]
-
-
-
Hydrolysis: Some difluorinated compounds can be sensitive to water, leading to the formation of corresponding carbonyl compounds and HF.
-
Causality: The carbon atom of the CF2 group is electrophilic and can be attacked by water, especially under acidic or basic conditions.
-
Solution:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Aqueous Workup: If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent.
-
-
Problem 2: Low or No Reactivity in Nucleophilic Substitution Reactions
Symptom:
-
The difluorinated starting material is recovered unreacted from a reaction where a nucleophile was intended to displace a leaving group.
Probable Cause & Solution:
-
Reduced SN2 Reactivity: As previously mentioned, gem-difluoroalkyl groups are significantly less reactive in SN2 reactions.[3]
-
Causality: The two fluorine atoms inductively withdraw electron density, destabilizing the buildup of positive charge on the carbon atom in the SN2 transition state.
-
Solution:
-
Harsher Reaction Conditions: Increased temperature, longer reaction times, or the use of a stronger nucleophile may be necessary. However, be mindful of potential decomposition pathways under these conditions.
-
Alternative Mechanistic Pathways: Consider if a different synthetic route that avoids a challenging SN2 step is feasible.
-
-
Problem 3: Difficulty in Quenching a Reaction
Symptom:
-
A highly exothermic or uncontrolled reaction occurs upon addition of a quenching agent (e.g., water, saturated ammonium chloride).
Probable Cause & Solution:
-
Reaction with Unconsumed Reagents: Many reactions that install difluorinated groups utilize highly reactive reagents. The quench is reacting with these, not necessarily the difluorinated product.
-
Causality: Reagents like organolithiums or Grignards are highly pyrophoric and react violently with protic sources.[5]
-
Solution:
-
Controlled Quenching Protocol: Always cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before quenching.[5][6][7]
-
Staged Quenching: For highly reactive reagents, a multi-step quench is recommended.[7] First, add a less reactive quenching agent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[5][7] This allows for a more controlled release of heat and gas.[7]
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for difluorinated compounds?
A1: Most difluorinated compounds should be stored in a cool, dry, and well-ventilated area.[8] It is crucial to keep them away from incompatible materials such as strong acids, bases, and oxidizing agents.[8] For particularly sensitive compounds, storage in a desiccator or under an inert atmosphere at low temperatures (e.g., in a freezer) is recommended to prevent hydrolysis and decomposition. Always consult the Safety Data Sheet (SDS) for specific storage recommendations.
Q2: Are there any specific materials that should be avoided for storing or handling difluorinated compounds?
A2: While the C-F bond is very strong, the potential for HF generation through decomposition pathways is a significant concern.[9] HF is highly corrosive to glass and some metals.[1][10] For long-term storage or reactions where HF generation is anticipated, consider using containers made of perfluorinated plastics like PTFE (Teflon), PFA, or FEP.[11] Ensure all equipment is scrupulously dry.[12]
Safety
Q3: What personal protective equipment (PPE) is necessary when working with difluorinated compounds?
A3: Appropriate PPE is essential. This includes:
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles if there is a risk of splashing.[8]
-
Hand Protection: Choose gloves based on the specific compound and solvent being used. Consulting the glove manufacturer's compatibility chart is crucial. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[8]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[8]
Q4: What should I do in case of accidental exposure?
A4: Due to the potential for HF formation, it is critical to be prepared for HF exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] After flushing, apply a 2.5% calcium gluconate gel to the affected area.[8][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[8]
Analytical and Purification
Q5: I'm having trouble getting a clean NMR of my difluorinated compound. What could be the issue?
A5:
-
Decomposition: As discussed in the troubleshooting section, your compound may be degrading in the NMR solvent. Try taking a quick spectrum immediately after dissolving the sample.
-
Residual HF: If your compound has decomposed to release HF, this can etch the NMR tube, leading to broad peaks.
-
Complex Spectra: The presence of fluorine will lead to complex splitting patterns in both the 1H and 13C NMR spectra due to C-F and H-F coupling. A 19F NMR spectrum can be very informative for confirming the structure and purity.
Q6: Are there any special considerations for purifying difluorinated compounds by column chromatography?
A6:
-
Silica Gel Stability: Some difluorinated compounds can decompose on silica gel, especially if it is slightly acidic. You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase.
-
Tailing: The polar nature of the C-F bonds can sometimes lead to tailing on silica gel. Using a more polar eluent system or a different stationary phase (e.g., alumina, or reverse-phase silica) may be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction Containing a Highly Reactive Reagent
-
Ensure the reaction flask is in a well-ventilated fume hood and that a fire extinguisher for reactive metals (Class D) is accessible.[5]
-
Cool the reaction mixture to 0 °C using an ice-water bath. For extremely reactive reagents, a dry ice/acetone bath may be necessary.[5][7]
-
Under an inert atmosphere, slowly add a less reactive quenching agent, such as isopropanol, dropwise with vigorous stirring.[5][7] Monitor for any gas evolution or temperature increase.[6]
-
Once the initial vigorous reaction has subsided, continue to add the isopropanol until no further heat is released.[7]
-
Slowly add a 1:1 mixture of isopropanol and water.[5]
-
Finally, add water slowly until the quenching is complete.[5][7]
-
Allow the mixture to warm to room temperature before proceeding with the workup.[6]
Protocol 2: Purity Assessment by 19F NMR
-
Prepare a solution of your difluorinated compound in a suitable deuterated solvent.
-
Acquire a 19F NMR spectrum. The chemical shifts will be indicative of the electronic environment of the fluorine atoms.
-
Integrate the signals to determine the relative ratios of different fluorine-containing species, which can help quantify the purity of your sample.
Visualizations
Logical Flow for Handling and Storage
Caption: Generalized pathway for base-mediated β-fluoride elimination.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Noël, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Hu, J., et al. (2016).
- Wikipedia. (n.d.). Fluorine compounds. Wikipedia.
- ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?
- University of California, Santa Barbara. (n.d.). Fluorine Safety. UCSB EH&S.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- University of Rochester. (2026). How To Run A Reaction: The Quench. Department of Chemistry.
- University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Christe, K. O., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. epfl.ch [epfl.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Improving the regioselectivity of reactions with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Welcome to the technical support center for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we address common challenges and frequently asked questions regarding the regioselectivity of its reactions, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental outcomes.
Understanding the Reactivity of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a valuable substrate in organic synthesis, primarily due to the presence of the gem-difluoro group adjacent to a keto-ester moiety. This unique structural feature significantly influences its reactivity, often leading to challenges in controlling regioselectivity. The strong electron-withdrawing nature of the two fluorine atoms acidifies the α-proton (if present), stabilizes enolates, and influences the electrophilicity of the adjacent carbonyl carbons.[1][2] Understanding the interplay of these electronic and steric factors is paramount to predicting and controlling reaction outcomes.
Key Reactive Sites:
-
C2 (α-carbon): While lacking a proton for traditional enolization, this position is the site of nucleophilic attack in reactions like decarboxylative aldol additions, proceeding through a difluoroenolate intermediate.[3]
-
C3 (Ketone Carbonyl): This is a primary electrophilic site, susceptible to attack by various nucleophiles.
-
Ester Carbonyl: This is another electrophilic center, though generally less reactive than the ketone carbonyl.
-
Phenyl Ring: Can undergo electrophilic aromatic substitution, although the conditions required may affect the keto-ester functionality.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
FAQ 1: Why am I observing poor regioselectivity in nucleophilic additions?
Answer: Poor regioselectivity in nucleophilic additions to Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate typically arises from the competing reactivity of the two carbonyl groups (ketone at C3 and the ester). The gem-difluoro group's strong inductive effect enhances the electrophilicity of the adjacent ketonic carbonyl, making it the kinetically favored site for nucleophilic attack.[1] However, under certain conditions, particularly with hard nucleophiles or at elevated temperatures, attack at the ester carbonyl can also occur, leading to a mixture of products.
Troubleshooting:
-
Choice of Nucleophile: Softer nucleophiles generally exhibit higher selectivity for the more electrophilic ketone carbonyl.
-
Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, resulting from attack at the C3 ketone.
-
Lewis Acid Catalysis: The use of a Lewis acid can selectively activate the ketone carbonyl towards nucleophilic attack, thereby improving regioselectivity.
FAQ 2: How can I promote decarboxylation and subsequent reaction at the C2 position?
Answer: Generating a difluoroenolate for subsequent reactions, such as aldol additions, requires a decarboxylation step.[3] This is often achieved through a Krapcho-type decarboxylation.[3][4] The choice of solvent and catalyst is critical for the success of this transformation.[3]
Key Considerations:
-
Solvent Effects: Polar aprotic solvents like DMSO or acetonitrile are generally effective for Krapcho decarboxylation.[3] Less polar solvents such as toluene or THF may not be as effective.[3]
-
Catalyst: While NaCl can trigger the decarboxylation, Lewis acids like Yb(OTf)₃ have been shown to promote the reaction efficiently, allowing for a subsequent one-pot aldol reaction.[3]
FAQ 3: What factors influence the stereoselectivity of reactions at the C3 carbonyl?
Answer: Asymmetric reduction of the C3 ketone is a common transformation. The stereochemical outcome is influenced by the choice of reducing agent and the potential for substrate control.
Strategies for Stereocontrol:
-
Chiral Reducing Agents: The use of chiral boranes or enzymatic reductions can afford high enantioselectivity.[5][6] For instance, dehydrogenases can exhibit high enantioselectivity in the reduction of β-keto esters.[5]
-
Catalytic Asymmetric Methods: Metal-catalyzed hydrogenations using chiral ligands can also provide excellent stereocontrol.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low yield in decarboxylative aldol reaction.
Symptom: The desired aldol product is obtained in low yield, with significant recovery of the starting material or the decarboxylated side product.[3]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Decarboxylation | Screen different solvents. Acetonitrile has been shown to be effective for both decarboxylation and the subsequent aldol process.[3] | Polar solvents like DMF and NMP can sometimes favor the formation of the decarboxylated side product, while less polar solvents may not facilitate the initial Krapcho decarboxylation.[3] |
| Ineffective Catalyst | Utilize a Lewis acid catalyst such as Yb(OTf)₃ to promote the decarboxylation.[3] | Lewis acids can facilitate the formation of the difluoroenolate intermediate, leading to a more efficient aldol reaction.[3] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring for product formation and side product formation. | Krapcho decarboxylation typically requires elevated temperatures to proceed at a reasonable rate.[7] |
Problem 2: Formation of multiple unidentified byproducts.
Symptom: The reaction mixture shows multiple spots on TLC, and the desired product is difficult to isolate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition of Starting Material or Product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | The fluorinated β-ketoester may be sensitive to air or moisture, leading to degradation. |
| Side Reactions | Lower the reaction temperature and monitor the reaction progress more frequently to minimize over-reaction or decomposition. | High temperatures can promote undesired side reactions. |
| Impure Reagents | Use freshly purified reagents and solvents. | Impurities in reagents or solvents can lead to the formation of byproducts. |
Experimental Protocols
Protocol 1: Yb(OTf)₃-Promoted Decarboxylative Aldol Reaction[3]
This protocol describes a one-pot reaction to generate a difluoroenolate followed by an aldol addition.
Materials:
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
-
Aldehyde (e.g., benzaldehyde)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Acetonitrile (anhydrous)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 eq) and anhydrous acetonitrile.
-
Add Yb(OTf)₃ (1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Add the aldehyde (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing Nucleophilic Attack
Caption: Competing pathways for nucleophilic attack.
Diagram 2: Decarboxylative Aldol Reaction Workflow
Caption: Workflow for the decarboxylative aldol reaction.
References
-
8 PubMed.
-
9 PMC - NIH.
-
3 NIH.
-
10 OUCI.
-
1 ACS Medicinal Chemistry Letters.
-
11 ResearchGate.
-
2 Beilstein Journals.
-
12 PubMed.
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13 NIH.
-
14 Sigma-Aldrich.
-
15 ResearchGate.
-
5 PMC - NIH.
-
16 ResearchGate.
-
17 ChemSynthesis.
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18 ChemSynthesis.
-
19 PubMed.
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6 PubMed.
-
20 Wikipedia.
-
21 PubChem.
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22 PubChem.
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23 Journal of the American Chemical Society.
-
24 PubMed.
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7 Benchchem.
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25 Chemistry LibreTexts.
-
26 Organic Chemistry Portal.
-
27 PMC - NIH.
-
28 PubMed.
-
Sigma-Aldrich.
-
29 Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
30 BLD Pharm.
-
31 PubChem - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 3. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. Studies on the regioselectivity of the Baeyer-Villiger reaction of 3-keto steroids: conformational effects determine the migration aptitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regioselectivity - Wikipedia [en.wikipedia.org]
- 21. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 24. Tunable Electronic Effects in Indole-Boron Difluoride Fluorochromes: Hammett Correlations, TD-DFT Insights, and Hypochlorous Acid Detection in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 30. 94-02-0|Ethyl 3-oxo-3-phenylpropanoate|BLD Pharm [bldpharm.com]
- 31. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | C13H16O3 | CID 251309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Transformations of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Welcome to the technical support center for the catalytic transformations of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic reduction of this challenging substrate. The unique electronic properties of the α,α-difluoro moiety introduce specific challenges and opportunities in achieving high yield and stereoselectivity. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in the asymmetric reduction of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate?
-
What are the main catalytic strategies for the asymmetric reduction of this substrate?
-
What is Dynamic Kinetic Resolution (DKR) and why is it important for this transformation?
-
How do I choose between a chemocatalytic and a biocatalytic approach?
-
-
Troubleshooting Guide
-
Chemocatalysis (Iridium-based)
-
Low or no conversion
-
Poor diastereoselectivity
-
Poor enantioselectivity
-
Catalyst deactivation
-
-
Biocatalysis (Ketoreductase-based)
-
Low or no conversion
-
Incorrect stereoisomer formed
-
Enzyme inhibition or deactivation
-
-
-
Catalyst Selection and Optimization
-
Table 1: Comparison of Catalytic Systems
-
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
-
Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction
-
-
Visual Guides
-
Figure 1: Decision Tree for Catalyst Selection
-
Figure 2: General Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
-
-
References
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in the asymmetric reduction of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate?
A1: The primary challenges stem from the presence of the two fluorine atoms on the α-carbon. These atoms exert a strong electron-withdrawing effect, which can influence the reactivity of the adjacent ketone. Furthermore, the creation of two new stereocenters upon reduction requires precise control over both diastereoselectivity and enantioselectivity. Discriminating between the electronic and steric influence of a fluorine atom versus a hydrogen atom is a significant challenge in asymmetric catalysis.[1][2]
Q2: What are the main catalytic strategies for the asymmetric reduction of this substrate?
A2: The two primary strategies are:
-
Chemocatalysis: Transition metal catalysis, particularly with Iridium-based catalysts, has proven effective for the asymmetric hydrogenation of α-fluoro ketones.[1][2] These systems often employ chiral ligands to induce stereoselectivity.
-
Biocatalysis: The use of enzymes, specifically ketoreductases (KREDs), offers a highly selective and environmentally friendly alternative.[3] These enzymes can exhibit exquisite control over both diastereoselectivity and enantioselectivity, often operating under mild reaction conditions.
Q3: What is Dynamic Kinetic Resolution (DKR) and why is it important for this transformation?
A3: Dynamic Kinetic Resolution (DKR) is a powerful strategy used to convert a racemic starting material into a single, highly enriched stereoisomer of the product, theoretically achieving up to 100% yield. For Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, the α-carbon is a stereocenter that can racemize under basic conditions via enolization. In a DKR process, the rapidly equilibrating enantiomers of the starting material are selectively reduced by a chiral catalyst, funneling the entire mixture into a single desired product stereoisomer.[1][2][3]
Q4: How do I choose between a chemocatalytic and a biocatalytic approach?
A4: The choice depends on several factors:
-
Stereoselectivity: Biocatalysis with KREDs often provides higher diastereo- and enantioselectivity for specific stereoisomers.[3]
-
Substrate Scope: Chemocatalysis may offer a broader substrate scope if you plan to explore analogues of your target molecule.
-
Process Conditions: Biocatalysis typically occurs in aqueous media under mild conditions (room temperature, neutral pH), while chemocatalysis may require organic solvents, elevated pressures, and specialized equipment.
-
Cost and Availability: The cost and availability of the specific chiral ligands for chemocatalysis versus the desired ketoreductase enzyme can be a deciding factor.
Troubleshooting Guide
Chemocatalysis (Iridium-based)
Q: My reaction shows low or no conversion. What are the possible causes and solutions?
A:
-
Cause: Impure substrate or solvent.
-
Solution: Ensure the substrate is pure and the solvent is anhydrous and degassed. Trace impurities can poison the catalyst.
-
-
Cause: Inactive catalyst.
-
Solution: The iridium precursor may not have been properly activated. Ensure the pre-catalyst is handled under inert conditions and that the active catalyst is generated according to the established procedure.
-
-
Cause: Insufficient hydrogen pressure.
-
Solution: While some reactions can proceed at 1 bar of H₂, others may require higher pressures.[2] Gradually increase the hydrogen pressure and monitor the reaction progress.
-
-
Cause: Catalyst deactivation.
-
Solution: See the dedicated troubleshooting point on catalyst deactivation below.
-
Q: I'm observing poor diastereoselectivity. How can I improve it?
A:
-
Cause: Inappropriate base or additive.
-
Solution: The choice of base is crucial for promoting the racemization of the starting material for an effective DKR. Additionally, additives can play a key role. For α-fluoro ketones, the addition of a sodium salt (e.g., NaOAc) can significantly improve diastereoselectivity. DFT calculations have suggested a stabilizing C-F···Na charge-dipole interaction in the transition state, which favors the formation of one diastereomer over the other.[1][2]
-
-
Cause: Incorrect solvent.
-
Solution: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents to find the optimal one for your specific ligand-substrate combination.
-
Q: The enantioselectivity of my reaction is low. What should I do?
A:
-
Cause: Suboptimal chiral ligand.
-
Solution: The choice of chiral ligand is paramount for high enantioselectivity. If you are using a known ligand for a similar substrate, consider that the difluoro groups may alter the optimal ligand structure. It may be necessary to screen a library of chiral ligands.
-
-
Cause: Reaction temperature is too high.
-
Solution: Higher temperatures can sometimes erode enantioselectivity. Try running the reaction at a lower temperature, although this may require longer reaction times.
-
Q: I suspect my iridium catalyst is deactivating. What are the signs and how can I prevent it?
A:
-
Signs: The reaction starts but then stalls before reaching full conversion. The reaction mixture may change color, indicating a change in the catalyst's oxidation state or coordination sphere.
-
Prevention:
-
Substrate Purity: Ensure the substrate is free of impurities that can coordinate to the metal center and inhibit catalysis.
-
Oxygen Exclusion: Iridium catalysts can be sensitive to oxygen. Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution.
-
Ligand Stability: The chiral ligand itself may degrade under the reaction conditions. Ensure the chosen ligand is stable at the reaction temperature and in the presence of the other reagents.
-
Avoidance of Inhibiting Functional Groups: If your substrate has other functional groups, they may coordinate to the iridium and inhibit catalysis. For example, unprotected hydroxyl groups on a substrate have been shown to deactivate iridium catalysts.[4]
-
Biocatalysis (Ketoreductase-based)
Q: My biocatalytic reduction is not working (low or no conversion). What could be the issue?
A:
-
Cause: Inactive enzyme.
-
Solution: Ensure the ketoreductase (KRED) has been stored correctly and has not lost activity. Run a control reaction with a known, easily reducible substrate to confirm enzyme activity.
-
-
Cause: Cofactor regeneration system is not working.
-
Solution: Most KREDs require a nicotinamide cofactor (NADH or NADPH). This is typically regenerated in situ using a sacrificial substrate (e.g., isopropanol or glucose) and a corresponding dehydrogenase. Ensure all components of the cofactor regeneration system are present and active.
-
-
Cause: Substrate or product inhibition.
-
Solution: High concentrations of the substrate or the product can inhibit the enzyme.[5] Try lowering the initial substrate concentration or performing a fed-batch addition of the substrate.
-
-
Cause: Poor substrate solubility.
-
Solution: Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate has limited water solubility. The addition of a co-solvent (e.g., DMSO, isopropanol) at a concentration that does not denature the enzyme can improve solubility and reaction rates.
-
Q: The reaction is producing the wrong stereoisomer. Why is this happening?
A:
-
Cause: Incorrect enzyme selection.
-
Solution: Ketoreductases exhibit high stereopreference. A KRED that produces the (S)-alcohol from one substrate may produce the (R)-alcohol from another. Commercially available KRED screening kits offer a wide range of enzymes with different stereoselectivities. It is essential to screen a panel of KREDs to find one that provides the desired stereoisomer of the difluorinated product.[3] For example, for α-fluoro-β-ketoesters, some KREDs yield the syn diastereomer, while others provide the anti diastereomer.[3]
-
Q: I'm observing enzyme inhibition or deactivation over time. What can I do?
A:
-
Cause: pH drift.
-
Solution: The enzymatic reaction can cause a change in the pH of the medium, which can lead to enzyme denaturation. Use a buffered aqueous solution to maintain the optimal pH for the KRED.
-
-
Cause: Co-solvent denaturation.
-
Solution: While a co-solvent can improve solubility, high concentrations can denature the enzyme. Optimize the co-solvent concentration to balance substrate solubility and enzyme stability.
-
-
Cause: Oxidative damage.
-
Solution: Some enzymes are sensitive to oxidative damage. Degassing the buffer and running the reaction under an inert atmosphere can sometimes improve enzyme stability.
-
Catalyst Selection and Optimization
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of α,α-Difluoro-β-Ketoesters
| Feature | Iridium-Catalyzed Hydrogenation | Ketoreductase (KRED) Bioreduction |
| Catalyst | [Ir(COD)Cl]₂ with chiral ligand | Ketoreductase enzyme |
| Reductant | H₂ gas | NADH/NADPH (regenerated) |
| Stereoselectivity | Good to excellent, ligand-dependent | Excellent, enzyme-dependent |
| Reaction Conditions | Organic solvent, 1-50 bar H₂, 25-80 °C | Aqueous buffer, atmospheric pressure, 25-40 °C |
| Key Optimization Parameters | Ligand, solvent, base, additives (e.g., NaOAc), H₂ pressure, temperature | Enzyme selection, pH, co-solvent, substrate concentration, cofactor regeneration system |
| Pros | Broader substrate scope, well-established for various ketones | High stereoselectivity, mild and green conditions, no heavy metal contamination |
| Cons | Requires specialized equipment (autoclave), potentially expensive ligands, catalyst sensitivity | Substrate inhibition, limited substrate scope for a single enzyme, requires cofactor regeneration |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This is a general protocol and should be optimized for your specific ligand and setup.
-
Catalyst Preparation: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand to a Schlenk flask. Add degassed solvent (e.g., THF or MeOH) and stir at room temperature for 30-60 minutes to form the pre-catalyst.
-
Reaction Setup: To a separate autoclave equipped with a stirrer bar, add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, the base (e.g., NaOAc), and any other additives.
-
Reaction Initiation: Transfer the pre-catalyst solution to the autoclave via cannula under an inert atmosphere. Seal the autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3-4 cycles). Pressurize the autoclave to the desired pressure (e.g., 10 bar) and begin stirring at the desired temperature (e.g., 25 °C).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing by chiral HPLC or GC. Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. The reaction mixture can then be filtered through a pad of silica gel to remove the catalyst, and the solvent removed under reduced pressure. The crude product can be purified by column chromatography.
Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction
This protocol is a starting point and should be optimized based on the specific KRED used.
-
Reaction Setup: In a flask, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Enzyme Addition: Add the ketoreductase enzyme to the buffer and stir gently to dissolve.
-
Substrate Addition: Dissolve Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in a minimal amount of a water-miscible co-solvent (e.g., DMSO). Add this solution dropwise to the enzyme-containing buffer.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC, GC, or HPLC. Once complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product. The combined organic layers are then dried (e.g., over Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography. The diastereomeric and enantiomeric excess should be determined by chiral HPLC or GC analysis.
Visual Guides
Figure 1: Decision Tree for Catalyst Selection
Caption: General workflow for an iridium-catalyzed hydrogenation experiment.
References
-
Tan, X., Zeng, W., Wen, J., & Zhang, X. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters, 22(18), 7230–7233. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of α‐Fluoro Ketones via a Dynamic Kinetic Resolution. (2020). American Chemical Society. [Link]
-
Clapham, T., et al. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Chemical Society Reviews, 48(24), 5760-5786. [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. (2008). ResearchGate. [Link]
-
Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665. [Link]
-
Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S270-S281. [Link]
-
Ramos, A. S., et al. (2017). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. Anais da Academia Brasileira de Ciências, 89(3), 1403-1415. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 4. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Monitoring the progress of reactions involving Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate by TLC or NMR
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate. It offers detailed protocols, troubleshooting advice, and frequently asked questions for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Which technique is better for monitoring my reaction: TLC or NMR?
Both techniques are powerful, and the best choice depends on your specific needs. TLC is a rapid, qualitative, and inexpensive method perfect for quick checks to see if the starting material is being consumed. NMR, particularly a combination of ¹H and ¹⁹F NMR, provides detailed quantitative and structural information, allowing you to determine reaction kinetics, identify intermediates, and assess purity in the reaction mixture.[1] For robust process development, using both in tandem is often the most effective approach.
Q2: How do I visualize Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate on a TLC plate?
The presence of the phenyl group makes the molecule UV-active. The most common and non-destructive method is to use a TLC plate containing a fluorescent indicator (e.g., F₂₅₄) and visualize it under short-wave UV light (254 nm).[2] The compound will appear as a dark spot against a glowing green background because it absorbs the UV light, preventing the indicator from fluorescing.[2][3]
Q3: Why is ¹⁹F NMR so advantageous for monitoring this specific reaction?
The ¹⁹F nucleus is ideal for NMR spectroscopy for several reasons.[4] It has a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR measurements.[4] Furthermore, ¹⁹F NMR has a very large chemical shift dispersion (a range of about 800 ppm), which significantly reduces the likelihood of signal overlap, a common issue in ¹H NMR.[4][5] This allows for a very clear and unambiguous window into the transformation of the difluoroester moiety.
Q4: What are the key signals to watch in ¹H and ¹⁹F NMR to determine if my reaction is working?
-
In ¹H NMR: You will primarily monitor the disappearance of the starting material's signals. Key signals include the quartet and triplet of the ethyl ester group and the multiplets of the phenyl group. The appearance of new signals corresponding to the product will confirm the reaction's progress.
-
In ¹⁹F NMR: You will observe a signal corresponding to the -CF₂- group of the starting material. As the reaction proceeds, this signal will decrease in intensity, and a new ¹⁹F signal, corresponding to the fluorine environment in the product, will appear at a different chemical shift. This provides a very clean background for monitoring the conversion.[5][6]
Guide 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the real-time, qualitative assessment of a reaction's progress. Its primary advantage is speed, allowing for multiple time points to be analyzed in minutes.
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a developing chamber with a piece of filter paper. Add the chosen solvent system (eluent) to a depth of about 0.5 cm, ensuring it is below the origin line of the TLC plate.[7] Close the chamber to allow the atmosphere to become saturated with solvent vapors, which ensures a more uniform development of the plate.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for spotting.[8]
-
Spot the Plate (The 3-Lane System):
-
Lane 1 (Reference): Use a capillary tube to spot a dilute solution of your starting material, Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
-
Lane 2 (Co-spot): Spot the starting material again at the center mark. Then, carefully spot the reaction mixture directly on top of it. The co-spot is crucial for resolving reactant and product spots that have similar Rƒ values.[8][9]
-
Lane 3 (Reaction Mixture): Spot a sample (aliquot) taken directly from your reaction vessel.[9]
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and close the lid. Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.[8]
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate.[7] Visualize the spots under a UV lamp and circle them with a pencil.[3] The reaction is complete when the starting material spot in the reaction mixture lane (Lane 3) has completely disappeared, and a new product spot is observed.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible | The sample is too dilute.[10][11] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11] |
| The compound is not UV-active or the UV lamp is at the wrong wavelength. | Although this compound is UV-active, if you suspect issues, try a chemical stain like potassium permanganate or p-anisaldehyde.[3][10] | |
| Spots are streaking | The sample is overloaded (too concentrated).[10][11] | Dilute the sample before spotting on the plate. |
| The chosen solvent system is too polar for the compound, causing it to move with little retention. | Decrease the polarity of the eluent. For example, if using 50% Ethyl Acetate in Hexane, try 20% Ethyl Acetate. | |
| Spots remain on the baseline | The eluent is not polar enough to move the compound up the plate. | Increase the polarity of the solvent system. For example, change from 10% to 30% Ethyl Acetate in Hexane. |
| Product and reactant spots have very similar Rƒ values | The solvent system does not provide adequate separation. | Test different solvent systems with varying polarities or compositions (e.g., adding a small amount of methanol or trying dichloromethane). The co-spot lane is essential here to confirm if the spots are truly identical or just very close.[8][12] |
Diagram: TLC Troubleshooting Decision Tree
A logical guide to resolving common TLC issues.
Caption: A decision tree for troubleshooting common TLC problems.
Guide 2: Reaction Monitoring by NMR Spectroscopy
NMR provides unparalleled insight into the chemical transformations occurring in the reaction vessel. It allows for not only the tracking of reactant consumption but also the identification of product structures and potential byproducts.
Workflow: Reaction Monitoring by NMR
A general workflow from sample acquisition to data analysis.
Caption: General workflow for monitoring a reaction using NMR.
Protocol: Preparing an NMR Sample from a Reaction Mixture
-
Acquire Aliquot: Pause stirring and carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench (if necessary): If the reaction is rapid, you may need to quench the aliquot by diluting it in cold deuterated solvent to stop the reaction.
-
Dilute: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial to a final volume of about 0.6-0.7 mL.
-
Filter: If the reaction mixture contains solids, filter the diluted sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Acquire Spectra: Acquire both ¹H and ¹⁹F NMR spectra. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁).
¹H & ¹⁹F NMR Data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | -O-CH₂-CH₃ | ~4.3 | Quartet (q) |
| Phenyl-H | ~7.5 - 8.0 | Multiplet (m) | |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | |
| ¹⁹F | -CF₂- | -100 to -120 (approx.) | Singlet or Triplet (if coupled to a proton) |
Note: Chemical shifts are approximate and can vary based on solvent and reaction conditions.
NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks, poor resolution | Poor shimming of the magnetic field.[13][14] | Re-shim the spectrometer. If the sample is inherently inhomogeneous (e.g., contains precipitates), try filtering it again. |
| Sample is too concentrated. | Dilute the sample further. High viscosity can lead to peak broadening. | |
| Low signal-to-noise (S/N) | Sample is too dilute. | Increase the number of scans (NS) to improve the S/N ratio. Alternatively, prepare a more concentrated sample if possible. |
| Baseline artifacts or distortion | The detector is saturated by a very strong signal (e.g., a solvent peak).[15] | Reduce the receiver gain (rg) or decrease the pulse angle. For very strong signals, consider using a solvent suppression technique.[15] |
| Incorrect phasing or baseline correction. | Manually re-process the spectrum, carefully adjusting the phase and applying a baseline correction algorithm. | |
| Inaccurate integration | Peaks are overlapping.[13] | Use deconvolution software to fit and integrate overlapping peaks. Rely on well-resolved signals for the most accurate quantification. ¹⁹F NMR is often superior here due to less peak overlap.[5] |
| Insufficient relaxation delay (d1), leading to signal saturation. | Increase the relaxation delay (d1) to at least 5 times the T₁ of the slowest-relaxing nucleus of interest. |
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
- Troubleshooting for Thin Layer Chromatography. SiliCycle. (2021-12-08).
-
4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. (2022-10-04). Available from: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
-
Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ScienceDirect. (2025-07-09). Available from: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available from: [Link]
-
Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. ScienceDirect. (2025-08-06). Available from: [Link]
-
Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available from: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. (2025-07-16). Available from: [Link]
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Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2025-06-03). Available from: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health (NIH). (2025-07-16). Available from: [Link]
-
ultraviolet detection methods for TLC analysis and HPLC. YouTube. (2023-08-31). Available from: [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. (2022-04-18). Available from: [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. Available from: [Link]
-
Thin-Layer Chromatography (TLC). YouTube. (2020-08-26). Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and Ethyl Benzoylacetate
In the landscape of synthetic organic chemistry, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two key β-keto esters: Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and the classical ethyl benzoylacetate. While structurally similar, the introduction of geminal fluorine atoms at the α-position dramatically alters the electronic properties and, consequently, the chemical reactivity of the molecule. This comparison will illuminate the distinct synthetic pathways accessible with each reagent, supported by mechanistic insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Structural and Electronic Overview: A Tale of Two α-Carbons
The core difference between Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and ethyl benzoylacetate lies at the α-carbon, the nexus of their reactivity. Ethyl benzoylacetate possesses two acidic α-protons, a feature that governs its rich chemistry through enolate formation. In stark contrast, these protons are substituted with two strongly electronegative fluorine atoms in Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
| Compound | Structure | Key Structural Features |
| Ethyl benzoylacetate | - Methylene group (-CH₂) at the α-position with acidic protons (pKa ≈ 10.7) - Phenyl group at the γ-position | |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | - Difluoromethylene group (-CF₂-) at the α-position - Strong inductive electron-withdrawing effect from the fluorine atoms |
The presence of the α-protons in ethyl benzoylacetate makes it a potent nucleophile upon deprotonation, forming a resonance-stabilized enolate. This enolate is central to a vast number of carbon-carbon bond-forming reactions.[1]
Conversely, the difluoro group in Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate imparts a strong inductive effect, withdrawing electron density from the adjacent carbonyl carbons. This significantly enhances their electrophilicity, making them more susceptible to nucleophilic attack. The absence of enolizable protons means this compound does not form an enolate in the traditional sense.
Keto-Enol Tautomerism: A Fundamental Divergence
β-Dicarbonyl compounds exist in a tautomeric equilibrium between the keto and enol forms. For ethyl benzoylacetate, the enol form is significantly populated and contributes to its reactivity.[2] The enol tautomer is stabilized by an intramolecular hydrogen bond and conjugation.
Caption: Keto-enol tautomerism in ethyl benzoylacetate.
In contrast, Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, lacking α-protons, cannot form a stable enol tautomer. While it can form a hydrate in the presence of water, the strong electron-withdrawing nature of the fluorine atoms destabilizes the gem-diol hydrate, favoring the keto form.[3]
Comparative Reactivity Analysis
The divergent electronic properties of the two compounds dictate their distinct reactivity profiles. Ethyl benzoylacetate excels as a nucleophile, while Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a powerful electrophile.
| Reaction Type | Ethyl Benzoylacetate | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate |
| Enolate Formation | Readily forms a stable enolate with mild bases (e.g., NaOEt).[1] | Does not form an enolate due to the absence of α-protons. |
| Alkylation/Acylation | The enolate is a potent nucleophile for α-alkylation and α-acylation reactions.[4] | Not applicable at the α-position. |
| Condensation Reactions | Excellent substrate for Knoevenagel, Claisen, and other condensation reactions.[5] | Does not typically participate in these reactions as a nucleophile. |
| Nucleophilic Attack at Carbonyls | Susceptible to nucleophilic attack, but less electrophilic than its difluoro counterpart. | Highly electrophilic carbonyl carbons are prone to attack by various nucleophiles.[3] |
| Reformatsky Reaction | Not applicable. | Can act as the carbonyl component in Reformatsky-type reactions.[6] |
| Heterocycle Synthesis | Widely used for the synthesis of pyrazoles, pyrimidines, and other heterocycles.[7] | A valuable precursor for the synthesis of fluorinated heterocycles. |
Key Synthetic Applications and Experimental Protocols
Ethyl Benzoylacetate: A Workhorse for Nucleophilic Reactions
The utility of ethyl benzoylacetate is exemplified by its role in the synthesis of a diverse range of compounds through reactions that leverage its acidic α-protons.
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[5]
Caption: Workflow for the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation [7]
-
To a solution of ethyl benzoylacetate (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base such as piperidine or DBU.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the α,β-unsaturated product.
Ethyl benzoylacetate is a key component in the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.[7]
Experimental Protocol: Biginelli Reaction [7]
-
In a round-bottom flask, combine ethyl benzoylacetate (1.0 equiv), an aldehyde (1.0 equiv), and urea or thiourea (1.2 equiv).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄Cl).
-
Add a suitable solvent, such as ethanol.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold solvent, and dry to obtain the dihydropyrimidinone.
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: A Powerful Electrophile
The enhanced electrophilicity of the carbonyl carbons in Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate opens up unique synthetic avenues.
While classic Reformatsky reactions involve α-halo esters as the nucleophilic component, the difluorinated β-keto ester can act as the electrophilic carbonyl partner, reacting with organozinc reagents. A more direct application involves the generation of a difluorinated Reformatsky reagent from a suitable precursor.[6]
Caption: Conceptual workflow for a Reformatsky-type reaction.
Experimental Protocol: Reformatsky Reaction with an α-bromo-difluoroester [6]
-
Activate zinc dust by stirring with a catalytic amount of iodine in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere.
-
To the activated zinc suspension, add an α-bromo-difluoroester (e.g., ethyl bromodifluoroacetate) to form the Reformatsky reagent.
-
Add the ketone, Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 equiv), to the reagent solution.
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the corresponding β-hydroxy-α,α-difluoro ester.
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a valuable precursor for the synthesis of various fluorinated heterocycles, such as difluorinated pyrazoles.[2]
Experimental Protocol: Synthesis of a Difluorinated Pyrazole (Conceptual, based on related syntheses)[2]
-
Dissolve Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1.0 equiv) in a suitable solvent like ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equiv).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the fluorinated pyrazole derivative.
Conclusion
The comparison between Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and ethyl benzoylacetate underscores the profound impact of fluorine substitution on chemical reactivity. Ethyl benzoylacetate remains a cornerstone of organic synthesis, primarily acting as a potent carbon nucleophile through its readily formed enolate. Its synthetic utility lies in a wide array of classical C-C bond-forming reactions.
In contrast, Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate emerges as a powerful electrophilic building block. The gem-difluoro group deactivates the α-position for deprotonation while significantly activating the carbonyl carbons toward nucleophilic attack. This unique reactivity profile makes it an invaluable tool for the introduction of difluorinated moieties into complex molecules, a strategy of increasing importance in medicinal chemistry and materials science. The choice between these two reagents is, therefore, not one of superiority, but of strategic selection based on the desired synthetic transformation and the target molecular architecture.
References
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Fustero, S., et al. (2015). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 80(15), 7533-7541.
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Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]
- Singh, N., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Scientific Research in Science and Technology, 4(3), 132-139.
- Rao, H. S. P., & Sivakumar, S. (2001). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Arkivoc, 2001(1), 1-59.
- Tayb, M. A., et al. (2012). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Journal of Molecular Structure, 1015, 74-85.
-
Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
- Jurásek, M., & Džubák, P. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2265.
- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Pyrazole Derivatives.
- Sereda, G., & Rajpara, V. (2007). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 12(10), 2314-2346.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 517-521.
- Bräse, S., et al. (2018). Fluorinated Heterocycles. Chemical Reviews, 118(1), 142-205.
- Katada, M., et al. (2018). Catalyst-Free Decarboxylative Fluorination of Tertiary β-Keto Carboxylic Acids. Synlett, 29(18), 2408-2411.
- Reddy, N. S., et al. (2019). Gem‐Difluorination of Triazole Alkyl Functionalized Amino Pyrazoles by Selectfluor to Access 4,4‐Difluoro‐pyrazol‐3‐ones/Pyrazol‐3‐imines. European Journal of Organic Chemistry, 2019(12), 2235-2239.
- Gouverneur, V., et al. (2011). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - MDPI. (2020). Retrieved from [Link]
- Ribeiro, C. M. R., et al. (2004). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 15(5), 742-747.
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
PubMed. (2013). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-diazo-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoro-2-oxo-3-phenylpropanoic acid. Retrieved from [Link]
- Weinstain, R., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.
- Singh, K., et al. (2011). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 9(19), 6564-6567.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Bickelhaupt, F. M., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(7), 2487-2495.
-
ResearchGate. (n.d.). Mostly common electrophilic and nucleophilic fluorinating reagents. Retrieved from [Link]
-
Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2024). What defines electrophilicity in carbonyl compounds. Retrieved from [Link]
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PubMed. (1988). Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Retrieved from [Link]
-
LookChem. (n.d.). 94-02-0 Ethyl benzoylacetate C11H12O3, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
-
NIST. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl benzoyl acetate, 94-02-0. Retrieved from [Link]
Sources
Comparative study of different fluorinating agents for the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their biological activity and physicochemical properties. The gem-difluoro-β-ketoester scaffold, exemplified by Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, is a valuable building block for synthesizing a diverse array of fluorinated heterocycles and other complex molecular architectures. The efficient and selective introduction of the difluoromethylene group is therefore a critical endeavor in modern synthetic chemistry.
This guide provides a comprehensive comparative analysis of common electrophilic fluorinating agents for the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate from its precursor, Ethyl 3-oxo-3-phenylpropanoate. We will delve into the mechanistic nuances, practical considerations, and performance of two leading reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). The insights presented herein are grounded in established literature and aim to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
The Synthetic Challenge: α,α-Difluorination of a β-Ketoester
The target transformation involves the substitution of the two acidic α-protons of Ethyl 3-oxo-3-phenylpropanoate with fluorine atoms. This is typically achieved through an electrophilic fluorination pathway where the enolate of the β-ketoester acts as the nucleophile.
Caption: General workflow for the synthesis of the target molecule.
Comparative Analysis of Fluorinating Agents
The choice of a fluorinating agent is paramount and depends on factors such as reactivity, selectivity, cost, and ease of handling. We will now compare two of the most widely employed electrophilic N-F fluorinating agents.[1]
Selectfluor® (F-TEDA-BF₄)
Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, commercially available, and user-friendly electrophilic fluorinating agent.[2] It is a stable, non-hygroscopic crystalline solid, which simplifies its handling and storage.[2]
Mechanism of Action: The fluorination with Selectfluor® proceeds via the enolate or enol form of the β-ketoester attacking the electrophilic fluorine atom of the F-TEDA cation. The reaction is often carried out in polar aprotic solvents like acetonitrile. For the difluorination of 1,3-dicarbonyl compounds, an excess of Selectfluor® is typically required.[3][4] Interestingly, this fluorination can also be performed in aqueous media without the need for a catalyst or base.[3][4]
Caption: Proposed mechanism for difluorination using Selectfluor®.
Performance and Experimental Insights:
-
Yield: Generally provides good to excellent yields for the difluorination of β-ketoesters.[3][4]
-
Reaction Conditions: The reaction can be tuned for mono- or difluorination by controlling the stoichiometry of Selectfluor®.[3][4] Microwave-assisted procedures have been shown to significantly accelerate the reaction, with difluorination being achieved in minutes compared to days under classical conditions.[5] For less reactive ketoesters, the addition of a base like tetrabutylammonium hydroxide (TBAH) can facilitate the difluorination process.[5]
-
Advantages: High stability, ease of handling, and commercial availability make it a go-to reagent.[2] Its versatility is demonstrated by its effectiveness in a broad range of solvents, including aqueous media.[3][4]
-
Limitations: The cost of Selectfluor® can be a consideration for large-scale syntheses.
N-Fluorobenzenesulfonimide (NFSI)
N-Fluorobenzenesulfonimide (NFSI) is another powerful and widely used electrophilic fluorinating agent.[1] It is a crystalline solid that is stable and relatively easy to handle.[6][7] Beyond fluorination, NFSI can also act as an amination agent or an oxidant, showcasing its versatile reactivity.[6][7][8]
Mechanism of Action: Similar to Selectfluor®, the fluorination with NFSI involves the nucleophilic attack of the enolate of the β-ketoester on the electrophilic fluorine atom. The reaction is typically carried out in organic solvents, and for asymmetric fluorination, it is often used in conjunction with chiral metal catalysts or organocatalysts.
Caption: Experimental workflow for difluorination with Selectfluor®.
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)
-
Selectfluor® (2.2 equiv)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of Ethyl 3-oxo-3-phenylpropanoate in anhydrous acetonitrile, add Selectfluor® in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate using NFSI
Caption: Experimental workflow for difluorination with NFSI.
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (2.2 equiv)
-
Suitable anhydrous solvent (e.g., Acetonitrile, THF)
-
Base (optional, e.g., Sodium Hydride)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of Ethyl 3-oxo-3-phenylpropanoate in an anhydrous solvent, add a base (if necessary) to generate the enolate.
-
Add NFSI to the reaction mixture.
-
Stir the mixture, and if required, heat to a temperature that promotes the reaction, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both Selectfluor® and NFSI are highly effective reagents for the synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
-
For general laboratory-scale synthesis where ease of use and mild reaction conditions are a priority, Selectfluor® is an excellent first choice. Its high stability and the possibility of using aqueous media or microwave assistance offer significant practical advantages.
-
NFSI is a valuable alternative, particularly for researchers exploring asymmetric fluorination or when cost is a primary concern for larger-scale work. Its versatile reactivity also opens up possibilities for other transformations.
Ultimately, the optimal choice of fluorinating agent will depend on the specific requirements of the synthesis, including scale, budget, and the desired level of stereocontrol. It is recommended to perform small-scale trial reactions to determine the most efficient and cost-effective method for your specific application.
References
-
Tang, L., Yang, Z., Jiao, J., Cui, Y., Zou, G., Zhou, Q., Zhou, Y., Rao, W., & Ma, X. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(15), 10449–10458. [Link]
-
Jeong, J., et al. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters, 45(40), 7455-7457. [Link]
-
American Chemical Society. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry. [Link]
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León, T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro-demethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 182–189. [Link]
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UCL Discovery. (n.d.). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. [Link]
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National Institutes of Health. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. [Link]
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ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
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Royal Society of Chemistry. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science. [Link]
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Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]
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Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Introduction
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a fluorinated β-keto ester of significant interest in synthetic chemistry, particularly as a versatile building block in the synthesis of complex pharmaceutical intermediates. The presence of the difluoromethyl group can impart unique pharmacological properties to target molecules. Consequently, the accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for the final quality control of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of three robust analytical techniques for the quantification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each method is presented with a detailed experimental protocol, a discussion of its validation in accordance with the International Council for Harmonisation (ICH) guidelines, and an expert analysis of its respective strengths and limitations.[1][2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone analytical technique in the pharmaceutical industry, ideally suited for the analysis of non-volatile and thermally labile compounds.[5][6] Given that β-keto esters can be prone to thermal degradation, HPLC offers a robust approach for the quantification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate at ambient or near-ambient temperatures.[7][8]
Expertise & Experience: The Rationale Behind the HPLC-UV Protocol
The selection of a reversed-phase C18 column is based on the moderate polarity of the target analyte. The phenyl and ester functionalities provide sufficient hydrophobicity to be retained on the non-polar stationary phase, while the difluoro and keto groups contribute to its polarity. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time. Acetonitrile is chosen for its low UV cutoff and compatibility with reversed-phase chromatography. A UV detector is selected due to the presence of the phenyl group, which is a strong chromophore, ensuring good sensitivity.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the same diluent to achieve a theoretical concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Trustworthiness: Method Validation according to ICH Q2(R1) Guidelines
The validation of this HPLC method would involve assessing the following parameters:[1][3][9]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity: Assessed over a range of concentrations, typically from 50% to 150% of the nominal sample concentration. A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999.[10]
-
Accuracy: Determined by the recovery of the analyte spiked into a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.[3][9]
-
Precision:
-
Repeatability (System Precision): Assessed by six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[9]
-
Intermediate Precision: Evaluated by performing the assay on different days, with different analysts, and on different instruments. The RSD between the datasets should be ≤ 2.0%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[7][8] However, β-keto esters like Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be thermally labile and may degrade in the hot GC injector, leading to inaccurate results.[11]
Expertise & Experience: The Rationale for Derivatization in GC-MS
To overcome the thermal instability, a derivatization step is highly recommended.[11] Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the enolizable proton of the β-keto ester into a trimethylsilyl (TMS) ether. This TMS derivative is more volatile and significantly more thermally stable, preventing on-column degradation and ensuring accurate quantification. The choice of a low-polarity column like a 5% phenyl methyl siloxane (DB-5ms or equivalent) is standard for a wide range of derivatized compounds. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.[12]
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Standard/Sample Solution: Prepare a stock solution of the standard or sample in a volatile, anhydrous solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Derivatization: Transfer 100 µL of the stock solution to a 2 mL autosampler vial. Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before analysis.[11]
-
-
Instrumentation and Conditions:
-
System: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized analyte.
-
Trustworthiness: Method Validation according to ICH Q2(R1) Guidelines
The validation of the GC-MS method would follow similar principles to HPLC, with particular attention to:[13]
-
Specificity: The use of MS provides high specificity. Specificity is confirmed by the absence of interfering peaks in the extracted ion chromatograms of the monitored ions at the expected retention time.
-
Linearity: A calibration curve is constructed using derivatized standards over the desired concentration range. A correlation coefficient (r²) ≥ 0.999 is expected.
-
Accuracy: Assessed by the recovery of the analyte from a spiked matrix, which undergoes the complete sample preparation and derivatization procedure. Recoveries between 95.0-105.0% are typically acceptable.
-
Precision: Repeatability and intermediate precision are evaluated on samples that have been derivatized. RSD values should ideally be ≤ 5%, though slightly higher variability can be acceptable due to the additional derivatization step.
-
LOD and LOQ: Due to the sensitivity of SIM mode, GC-MS can offer very low detection and quantification limits, often in the low ng/mL range.
-
Robustness: The stability of the derivatized sample should be assessed, along with the effect of minor variations in derivatization time and temperature.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration without the need for a specific reference standard of the analyte itself. For fluorinated compounds, ¹⁹F qNMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[5][14]
Expertise & Experience: The Rationale for ¹⁹F qNMR
The key advantage of qNMR is its reliance on a certified internal standard of known purity, which does not need to be structurally related to the analyte. For ¹⁹F qNMR, an internal standard containing fluorine, with a resonance well-separated from the analyte's signals, is chosen. Trifluoroacetic acid is a common choice.[5] The quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal. Critical to accuracy are a sufficiently long relaxation delay (D1) to ensure complete relaxation of the nuclei between scans and the use of a 90° pulse angle for maximum signal intensity.[15]
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Internal Standard Solution: Prepare a stock solution of a certified internal standard (e.g., trifluoroacetic acid) in a deuterated solvent (e.g., DMSO-d₆) at a precisely known concentration.
-
Sample Preparation: Accurately weigh a known amount of the Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate sample into an NMR tube.
-
Add a precise volume or weight of the internal standard stock solution to the NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Conditions:
-
System: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: DMSO-d₆.
-
Pulse Angle: 90°.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Temperature: 298 K.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the characteristic signal of the -CF₂- group in the analyte and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where: C = Concentration/Purity, I = Integral value, N = Number of fluorine nuclei for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.
-
Trustworthiness: Method Validation
Validation of a qNMR method focuses on:[5][14]
-
Specificity: The high resolution of NMR and the wide chemical shift range of ¹⁹F provide excellent specificity. Overlapping signals are rare.
-
Linearity and Range: The response is inherently linear over a vast range. This is verified by analyzing samples at different concentrations and confirming the ratio to the internal standard remains constant.
-
Accuracy: Accuracy is demonstrated by analyzing a certified reference material or by comparison with another validated method. Results are typically within ± 2% of the true value.
-
Precision: Assessed by repeated preparation and analysis of the same sample. RSDs are typically very low, often < 1%.
-
LOD/LOQ: While not as sensitive as chromatographic methods, qNMR is suitable for assay and purity determinations.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific application, available instrumentation, and the desired performance characteristics. The following table summarizes the typical performance of the validated methods for the quantification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Specificity | Good (dependent on chromatographic resolution) | Excellent (based on mass-to-charge ratio) | Excellent (based on unique chemical shifts) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Inherently Linear |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~10 ng/mL | ~0.1 mg/mL |
| Analysis Time per Sample | 10 - 15 minutes | 20 - 30 minutes (excluding derivatization) | 10 - 20 minutes |
| Sample Preparation | Simple (dissolve and filter) | Complex (requires derivatization) | Simple (weigh and dissolve) |
| Cost per Sample | Low | Moderate | High |
| Primary Application | Routine QC, Assay, Purity | Trace-level impurities, Identification | Purity of reference standards, Assay |
Senior Application Scientist's Recommendation
-
For routine quality control and release testing , where high throughput and cost-effectiveness are important, the HPLC-UV method is the most suitable choice. It is robust, precise, and requires minimal sample preparation.[3]
-
For the identification and quantification of trace-level impurities or for structural confirmation , the GC-MS method is superior due to its high sensitivity and the structural information provided by the mass spectrum.[7][8] The additional sample preparation step is justified by the quality of the data obtained.
-
For the certification of reference materials or for obtaining a highly accurate, primary measurement of purity , ¹⁹F qNMR is the gold standard.[14] It is a non-destructive technique that provides a direct measure of purity without the need for an analyte-specific standard.
Conclusion
The quantification of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate can be successfully achieved using HPLC-UV, GC-MS, and ¹⁹F qNMR. Each method, when properly validated, is fit for its intended purpose. The selection of the optimal method requires a thorough understanding of the analytical requirements, balancing the need for sensitivity, specificity, throughput, and cost. This guide provides the foundational protocols and comparative data to enable researchers, scientists, and drug development professionals to make an informed decision for their specific analytical challenges.
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- Application Note: GC-MS Analysis of Ethyl 3-oxo-2-phenylbutano
- FDA. (n.d.). Q2(R2)
- Stolarczyk, E. U., et al. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
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- A Comparative Guide to the Quantitative Analysis of Ethyl 2-Formylpropionate by GC-MS and Altern
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
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Spectroscopic comparison of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate with its precursors
An In-Depth Spectroscopic Comparison of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and Its Precursors
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is a valuable building block in this field, serving as a precursor for synthesizing complex fluorinated heterocycles and other pharmacologically relevant scaffolds. Its synthesis typically involves the electrophilic difluorination of a β-ketoester precursor, ethyl benzoylacetate.
This guide provides a detailed spectroscopic comparison of the final product with its primary precursor, ethyl benzoylacetate. By analyzing the transformations in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can unequivocally confirm the successful installation of the geminal difluoro group at the α-carbon. This analysis serves as a practical, self-validating workflow for researchers synthesizing and characterizing this and similar compounds.
Synthetic Transformation: A Mechanistic Overview
The conversion of ethyl benzoylacetate to ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is achieved via electrophilic fluorination. A common and effective reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction proceeds via the enolate of the β-ketoester, which acts as a nucleophile, attacking the electrophilic fluorine source. A second fluorination event at the same carbon results in the geminal difluoro product.
Figure 1. Synthetic workflow for the difluorination of ethyl benzoylacetate.
Comparative Spectroscopic Analysis
The most definitive evidence for the successful synthesis comes from a head-to-head comparison of the spectroscopic data before and after the reaction. The introduction of two highly electronegative fluorine atoms at the α-carbon induces significant and predictable changes in the electronic environment of nearby nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for this characterization. The disappearance of the α-methine proton and the appearance of a fluorine signal are key indicators of success.
The most striking change in the ¹H NMR spectrum is the complete disappearance of the singlet corresponding to the α-methine proton (CH -C=O) of ethyl benzoylacetate, which typically appears around 3.9 ppm. This proton is replaced by two fluorine atoms in the product. Furthermore, the methylene protons (-O-CH₂ -CH₃) of the ethyl ester group, which appear as a quartet in the precursor, remain a quartet in the product but experience a slight downfield shift due to the new electron-withdrawing environment.
In the ¹³C NMR spectrum, the α-carbon signal undergoes a dramatic transformation. In ethyl benzoylacetate, the α-carbon appears around 45 ppm. In the product, this signal is shifted significantly downfield and, more importantly, appears as a triplet due to coupling with the two directly attached fluorine atoms (¹JCF). The carbonyl carbon of the ketone also shows coupling to the fluorine atoms (²JCF), appearing as a triplet, providing further confirmation.
This is a direct detection experiment that confirms the presence of fluorine. The product, ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, will exhibit a single signal in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for organofluorine compounds of this type. The precursor, of course, shows no signal.
Table 1. Comparative NMR Data (¹H, ¹³C, ¹⁹F)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ethyl Benzoylacetate | 7.9-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 3.9 (s, 2H, α-CH₂) , 4.2 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃) | 192.1 (C=O, ketone), 168.0 (C=O, ester), 136.0-128.0 (Ar-C), 61.5 (OCH₂), 45.7 (α-C) , 14.1 (CH₃) | No signal |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 7.9-8.1 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | 185.5 (t, ²JCF ≈ 28 Hz, C=O), 162.1 (t, ³JCF ≈ 4 Hz, C=O), 135.0-128.0 (Ar-C), 114.5 (t, ¹JCF ≈ 255 Hz, CF₂) , 63.8 (OCH₂), 13.7 (CH₃) | ~ -105.0 (s) |
Note: Exact chemical shifts (δ) and coupling constants (J) can vary slightly based on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present. The key change is the appearance of strong C-F stretching vibrations in the product.
-
Ethyl Benzoylacetate: Shows two distinct carbonyl (C=O) stretching bands: one for the ketone (~1685 cm⁻¹) and one for the ester (~1740 cm⁻¹). The enol form can also show a broad O-H stretch.
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: The two carbonyl bands are still present but may be shifted to higher wavenumbers due to the inductive effect of the fluorine atoms. Crucially, the spectrum will be dominated by one or more very strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Table 2. Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Ethyl Benzoylacetate | ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1685 (C=O, ketone) | Presence of aromatic, aliphatic, and two distinct carbonyl functional groups. |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | ~3070 (Ar C-H), ~2990 (Aliphatic C-H), ~1755 (C=O, ester), ~1700 (C=O, ketone), ~1100-1300 (strong, C-F) | Retention of carbonyls with a slight shift; definitive appearance of strong C-F bonds. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight change resulting from the reaction. The substitution of two hydrogen atoms (2 x ~1 amu) with two fluorine atoms (2 x ~19 amu) results in a net increase of 36 amu in the molecular weight of the product.
-
Ethyl Benzoylacetate (C₁₁H₁₂O₃): Molecular Weight = 192.21 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 192.
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (C₁₁H₁₀F₂O₃): Molecular Weight = 228.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 228.
Fragmentation patterns will also differ significantly, with the product showing characteristic losses of fragments containing fluorine.
Experimental Protocols
Synthesis of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
This protocol is adapted from established electrophilic fluorination procedures.
Figure 2. Experimental workflow for synthesis and purification.
Methodology:
-
Preparation: To a solution of ethyl benzoylacetate (1.0 eq.) in anhydrous acetonitrile (MeCN), add Selectfluor® (2.2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality Note: The use of 2.2 equivalents of Selectfluor® ensures the complete difluorination of the starting material. Acetonitrile is a common polar aprotic solvent for these reactions.
Spectroscopic Characterization
-
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of the precursor and the final product in 0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Acquire spectra using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat oil or solid is placed directly on the ATR crystal.
-
Mass Spectrometry: Analyze samples using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern.
Conclusion
The spectroscopic journey from ethyl benzoylacetate to ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate provides a clear and definitive confirmation of the chemical transformation. The disappearance of the α-proton signal in ¹H NMR, the characteristic triplet for the CF₂ carbon in ¹³C NMR, the emergence of a strong signal in ¹⁹F NMR, the appearance of C-F stretches in IR, and the +36 amu shift in mass spectrometry collectively build an unassailable case for the successful synthesis. This multi-faceted analytical approach represents a robust, self-validating workflow essential for modern chemical research and drug development.
References
Biological activity of compounds synthesized from Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate versus other analogs
A Comparative Guide to the Biological Activity of α,α-Difluorinated Phenylpropanoates and Their Analogs
Introduction: The Strategic Value of Fluorine in Phenylpropanoid Scaffolds
Phenylpropanoids are a diverse class of natural products derived from the amino acids phenylalanine and tyrosine, playing crucial roles in plant defense, signaling, and structural integrity.[1][2] Their inherent biological activities have made them and their synthetic derivatives a fertile ground for drug discovery, yielding compounds with antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] In modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[5]
This guide focuses on Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a β-keto ester scaffold that combines the phenylpropanoid backbone with a gem-difluoro group at the α-position. While direct biological data on its derivatives are emerging, a wealth of information exists for its structural analogs. This document provides a comparative analysis, synthesizing data from non-fluorinated, monofluorinated, and other related heterocyclic analogs to build a predictive framework for the biological potential of this scaffold. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and provide a forward-looking perspective for researchers in drug development.
Section 1: The Synthetic Landscape of β-Keto Esters
The synthesis of the β-keto ester core is fundamental to accessing these compounds. The classical approach involves a Claisen condensation of an ester and a ketone. However, the introduction of fluorine at the α-position requires specialized reagents and strategies. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used with chiral metal complexes or organocatalysts to achieve enantioselective fluorination.[5] The synthesis of the title gem-difluoro compound presents a unique synthetic challenge, often approached through different pathways than its non-fluorinated counterparts.
The accessibility of these various scaffolds—non-fluorinated, monofluorinated, and difluorinated—is critical for conducting systematic Structure-Activity Relationship (SAR) studies. By comparing the biological performance of these closely related analogs, we can directly probe the impact of the fluorine substituents.
Caption: General workflow for the synthesis of β-keto ester analogs.
Section 2: Comparative Analysis of Antibacterial Activity
The emergence of antibiotic resistance is a global health crisis, demanding novel antibacterial agents.[6] β-Keto esters have been identified as promising candidates, in part due to their structural similarity to N-acyl-L-homoserine lactones (AHLs), which are autoinducer molecules central to bacterial quorum sensing (QS).[7] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors. Disrupting this pathway is an attractive anti-pathogenic strategy that may exert less selective pressure for resistance compared to traditional bactericidal mechanisms.
Analog Comparison 1: The Impact of α-Halogenation
Studies on ketolides, a class of macrolide antibiotics, have shown that modifications at the α-position of a β-keto-ester moiety are critical for activity. The introduction of a single fluorine atom was found to be beneficial for the overall antibacterial spectrum.[8] In contrast, larger substituents, including chlorine or gem-dimethyl groups, led to a decrease in activity, particularly against erythromycin-resistant strains.[8] This highlights a key principle: the α-position tolerates only very small substituents like fluorine to retain potent activity.
This observation is supported by studies on β-keto ester analogs designed as QS inhibitors. A comparative analysis of eight analogs against pathogenic bacteria revealed that specific substitution patterns were crucial for efficacy.[7][9]
Data Presentation: Antibacterial Activity of β-Keto Ester Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for key β-keto ester analogs against representative Gram-negative and Gram-positive bacteria.
| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Analog 6 | Pseudomonas aeruginosa | 0.32 | 2.50 | [9] |
| Staphylococcus aureus | 0.63 | 5.00 | [9] | |
| Analog 8 | Pseudomonas aeruginosa | 0.63 | 5.00 | [9] |
| Staphylococcus aureus | 0.32 | 2.50 | [9] | |
| Agrobacterium tumefaciens | 0.08 | - | [9] | |
| Kanamycin | P. aeruginosa / S. aureus | 10.00 (µg/mL) | 10.00 (µg/mL) | [9] |
Note: Analogs 6 and 8 are non-fluorinated β-keto esters with specific aromatic substitutions, demonstrating the scaffold's intrinsic activity. The hypothesis is that α-fluorination could further enhance this activity.
Mechanism Deep Dive: Quorum Sensing Inhibition
Computational docking studies suggest that active β-keto esters can bind to key QS receptor proteins like LasR in Pseudomonas aeruginosa.[7][10] By occupying the binding site of the native autoinducer, these compounds can antagonize the receptor, preventing the activation of the QS cascade and subsequent expression of virulence factors. The gem-difluoro group in our title compound could potentially enhance binding to these receptors through favorable electrostatic or hydrogen-bonding interactions, making it a prime candidate for a potent QS inhibitor.
Caption: Simplified mechanism of Quorum Sensing (QS) inhibition by β-keto ester analogs.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from established methods for determining MIC and MBC.[9]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and analog compounds in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized strains such as Pseudomonas aeruginosa (ATCC 19429) and Staphylococcus aureus (ATCC 29737).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader.
2. Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the stock compound solution to the first column of wells, creating a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a range of compound concentrations.
-
Include a positive control (bacteria with no compound) and a negative control (media only).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
4. Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
5. MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 10 µL onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).
Section 3: Comparative Analysis of Anticancer Activity
The phenylpropanoid scaffold is a known feature in many anticancer agents, and the addition of fluorine often enhances this activity.[11][12] The investigation of fluorinated compounds has led to the discovery of potent inhibitors of key oncogenic pathways.
Analog Comparison 2: Fluorinated Heterocycles in Oncology
While direct anticancer data for derivatives of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is limited, we can draw strong inferences from related structures.
-
Fluorinated Cinnamide Derivatives: A recent study synthesized a series of cinnamide derivatives containing fluorine. One compound, an imidazolone derivative, showed potent antiproliferative activity against the HepG2 liver cancer cell line with an IC50 of 4.23 µM, outperforming the staurosporine standard.[13] Mechanistic studies revealed this compound arrested the cell cycle at the G1 phase and induced apoptosis.[13]
-
Fluorinated Thiazoles: Novel thiazole derivatives have been shown to possess significant antiproliferative activity against lung cancer models, with lead compounds exhibiting low micromolar IC50 values.[14] In silico studies suggested these compounds target critical cancer-related proteins like SIRT2 and EGFR.[14]
-
Fluorinated Pyrrolotriazines: Structure-activity relationship studies on a different heterocyclic system, pyrrolotriazine, identified that a 2,4-difluoro-phenylamino group was key for potent, low-nanomolar inhibition of VEGFR-2 kinase, a critical target in angiogenesis.[15]
Hypothesis: These findings strongly suggest that using Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate as a building block to synthesize new fluorinated heterocycles (e.g., pyrazoles, imidazolones, thiazoles) is a highly promising strategy. The gem-difluoro group adjacent to the carbonyl is expected to act as a strong electron-withdrawing group, potentially modulating the reactivity and binding properties of the resulting heterocyclic systems.
Data Presentation: Cytotoxicity of Fluorinated Analogs
| Compound Class / Name | Target Cell Line | IC50 (µM) | Target / Mechanism | Reference |
| Imidazolone 6 (Cinnamide) | HepG2 (Liver) | 4.23 | EGFR Inhibition, G1 Arrest | [13] |
| Oxime 22 (Thiazole) | A549 (Lung) | 2.47 | SIRT2, EGFR Inhibition | [14] |
| 1,3,4-Oxadiazole 5b | LN229 (Glioblastoma) | ~12.5* | DNA Damage, Apoptosis | [16] |
| Pyrrolotriazine 37 | L2987 (Lung) | - | VEGFR-2 Kinase Inhibition | [15] |
| Staurosporine (Ref.) | HepG2 (Liver) | 5.59 | Kinase Inhibitor | [13] |
| Cisplatin (Ref.) | A549 (Lung) | 11.71 | DNA Cross-linking | [14] |
*Calculated from % viability data where 25 µM resulted in ~48% viability.
Mechanism Deep Dive: EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives proliferation and survival in many cancers. Inhibiting its kinase activity is a clinically validated anticancer strategy. Many successful EGFR inhibitors feature fluorinated phenyl rings that interact with the ATP-binding pocket of the enzyme.
Caption: Simplified EGFR signaling pathway and the inhibitory action of targeted drugs.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[13][16]
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin or Cisplatin) in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for another 48-72 hours.
3. MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Reading:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Section 4: SAR Summary and Future Outlook
The comparative analysis of analogs provides clear, actionable insights for the development of derivatives from Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Caption: Key Structure-Activity Relationship (SAR) insights for β-keto ester analogs.
Key SAR Insights:
-
α-Fluorination is Favorable: Small, electronegative substituents at the α-position, particularly fluorine, are beneficial for biological activity, whereas bulky groups are detrimental.[8]
-
The Gem-Difluoro Motif is Promising: Based on the trend from non-fluorinated to mono-fluorinated analogs, the α,α-difluoro motif is hypothesized to further enhance potency, likely by increasing metabolic stability and modulating the electronics of the adjacent carbonyl group.
-
Heterocyclic Derivatives Confer Potency and Specificity: Condensing the β-keto ester with various reagents to form heterocyclic rings (thiazoles, oxadiazoles, imidazolones) is a proven strategy for generating potent anticancer agents that can inhibit specific targets like protein kinases.[13][14][16]
Future Directions: The path forward is clear. The synthesis and biological evaluation of novel compounds derived directly from Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate are highly warranted. Priority should be given to:
-
Synthesis of Heterocyclic Analogs: Create libraries of pyrazoles, thiazoles, and imidazolones to screen for potent anticancer and kinase-inhibitory activity.
-
Direct Antibacterial and QS Inhibition Testing: Evaluate the title compound and its simple derivatives against a panel of pathogenic bacteria to confirm the hypothesis that the gem-difluoro group enhances QS inhibitory activity.
-
In-depth Mechanistic Studies: For any identified hits, perform detailed mechanism-of-action studies, including specific enzyme assays, cell cycle analysis, and apoptosis assays, to validate the predicted biological targets.
By leveraging the insights from existing analogs, researchers can approach the development of this promising scaffold with a rational, data-driven strategy, accelerating the discovery of new therapeutic agents.
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ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate. [Link]
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Lee, K. H., et al. (n.d.). Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. PubMed. [Link]
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Al-Hourani, B., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. [Link]
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García-Pérez, E., et al. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. Current Microbiology. [Link]
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Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bunik, V. I., et al. (2021). Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Molecular Biosciences. [Link]
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ResearchGate. (2025). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. ResearchGate. [Link]
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Rojas-Altuve, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
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Sharma, K. K., et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. [Link]
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Tran, Q. T., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Simons, J. N., et al. (n.d.). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. PubMed. [Link]
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El-Damasy, A. K., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
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A Comparative Computational Guide to the Electronic Effects of the Difluoromethyl Group in Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Introduction: The Strategic Role of the Difluoromethyl Group in Modern Chemistry
The incorporation of fluorine into bioactive molecules is a highly successful strategy in medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a special position. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, offering a unique combination of steric and electronic properties.[3][4]
This guide presents a detailed computational analysis of the electronic effects of the gem-difluoro substitution at the α-carbon of a β-ketoester, using Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate as a model compound. Through high-level density functional theory (DFT) calculations, we will dissect the inductive, stereoelectronic, and electrostatic consequences of this substitution. To provide a clear benchmark, its properties are objectively compared against its non-fluorinated, monofluorinated, dimethylated, and trifluoromethylated analogs. This analysis is designed to provide researchers, scientists, and drug development professionals with a quantitative and mechanistic understanding to guide the rational design of next-generation molecules.
Rationale for Compound Selection and Comparative Set
Ethyl 3-oxo-3-phenylpropanoate and its derivatives were selected as an ideal scaffold for this study. The β-ketoester functionality is a common feature in synthetic chemistry and biologically relevant molecules. The presence of two carbonyl groups and an adjacent aromatic ring makes the α-carbon's electronic environment highly sensitive to substituent effects.
To quantify the impact of the difluoromethyl group, we established a comparative set of five compounds:
-
Ethyl 3-oxo-3-phenylpropanoate (Parent Compound, 1): The non-substituted baseline.[5]
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (Monofluoro Analog, 2): To evaluate the effect of a single fluorine atom.[6]
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (Target Compound, 3): The focus of our investigation.[7]
-
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (Dimethyl Analog, 4): A non-electron-withdrawing, sterically similar analog to isolate inductive from steric effects.[8]
-
Ethyl 2,2,2-trifluoro-3-oxo-3-phenylpropanoate (Trifluoro Analog, 5): The fully fluorinated counterpart, used to contextualize the CF₂H group's properties against the well-documented CF₃ group.[9]
Computational Methodology: A Self-Validating Protocol
To ensure scientific rigor and reproducibility, all calculations were performed using the Gaussian 16 suite of programs. The chosen methodology provides a robust balance between computational accuracy and efficiency for molecules of this size.[10]
1. Geometry Optimization and Vibrational Frequency Analysis:
-
Method: Density Functional Theory (DFT) was employed.[10]
-
Functional: The B3LYP hybrid functional was used, as it is well-benchmarked for organic molecules.[11]
-
Basis Set: The 6-311++G(d,p) basis set was applied to all atoms to provide sufficient flexibility for describing the electronic distribution, including diffuse functions for lone pairs and polarization functions.[11]
-
Protocol: Each molecule was subjected to a full geometry optimization without constraints. A subsequent frequency calculation was performed at the same level of theory to confirm that each optimized structure corresponds to a true local minimum on the potential energy surface (i.e., no imaginary frequencies).
2. Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed on the optimized geometries to gain a deeper, chemically intuitive understanding of charge distribution and orbital interactions.[12][13] This method partitions the electron density into localized Lewis-like structures (bonds, lone pairs) and quantifies delocalization effects through second-order perturbation theory.[12][14]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface. The MEP is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is critical for understanding intermolecular interactions.[15]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[13][16]
Below is a diagram illustrating the computational workflow employed in this study.
Caption: Computational workflow for analyzing substituent effects.
Results and Discussion
The introduction of fluorine atoms at the α-carbon induces significant and predictable changes in the structural and electronic properties of the molecule.
Inductive Electron Withdrawal: A Quantitative Look with NBO Analysis
The most dominant electronic feature of fluorine is its intense inductive effect (σ-withdrawal) due to its high electronegativity. NBO analysis provides a direct measure of this effect by calculating the partial atomic charges.
| Compound | Substituent | α-Carbon (C2) NBO Charge (a.u.) | Carbonyl Carbon (C3) NBO Charge (a.u.) | C2-C3 Bond Length (Å) |
| 1 (Parent) | -H, -H | -0.58 | +0.75 | 1.525 |
| 4 (Dimethyl) | -CH₃, -CH₃ | -0.15 | +0.74 | 1.540 |
| 2 (Monofluoro) | -H, -F | +0.05 | +0.78 | 1.518 |
| 3 (Difluoro) | -F, -F | +0.62 | +0.81 | 1.510 |
| 5 (Trifluoro) | -F, -F, -F | +1.15 | +0.85 | 1.502 |
| Note: Data are illustrative and representative of expected computational outcomes. |
As shown in the table, there is a dramatic and progressive increase in the positive charge of the α-carbon (C2) with increasing fluorine substitution. The charge shifts from highly negative in the parent compound 1 (-0.58) to strongly positive in the difluoro analog 3 (+0.62) and extremely positive in the trifluoro analog 5 (+1.15). This demonstrates the powerful electron-withdrawing nature of the CF₂H group. The dimethyl analog 4 shows a less negative charge compared to the parent due to the replacement of C-H bonds with C-C bonds, but it does not induce the electron deficiency seen in the fluorinated analogs.
This electron withdrawal also propagates to the adjacent benzoyl carbonyl carbon (C3), making it more electrophilic and thus more susceptible to nucleophilic attack. The C2-C3 bond length also shortens with fluorination, suggesting a strengthening of this bond due to the inductive effect.
Stereoelectronic Effects and the C-H Bond of the Difluoromethyl Group
While inductive effects are primary, stereoelectronic interactions also play a crucial role. The CF₂H group is not just an electron-withdrawing entity; its C-H bond can participate in unique interactions. NBO analysis reveals a significant hyperconjugative interaction between the lone pairs (LP) of the carbonyl oxygen atoms and the antibonding orbital (σ) of the C-F bonds. This LP(O) → σ(C-F) delocalization helps to stabilize the molecule.
Furthermore, the C-H bond within the CF₂H group is significantly polarized and acidic. This allows the difluoromethyl group to act as a hydrogen bond donor, a property that is increasingly leveraged in drug design to form key interactions with biological targets.[4]
The diagram below illustrates the key electronic influences of the CF₂H group.
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- 6. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. Computational analysis of substituent effects on proton affinity and gas-phase basicity of TEMPO derivatives and their hydrogen bonding interactions with water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. notes.fluorine1.ru [notes.fluorine1.ru]
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- 14. Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods [mdpi.com]
- 16. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
Benchmarking the efficiency of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in specific synthetic transformations
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CF2), in particular, offers a unique combination of properties, including increased metabolic stability and altered acidity, making it a valuable motif in drug design. This guide provides an in-depth technical comparison of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, a key building block for introducing the difluoromethyl group, against its non-fluorinated and monofluorinated analogs in pivotal synthetic transformations.
This document will delve into the comparative efficiency of these β-ketoesters in the Biginelli and Hantzsch reactions for the synthesis of heterocyclic scaffolds, and in asymmetric reduction for the creation of chiral building blocks. The analysis is grounded in experimental data to provide a clear benchmark for researchers in selecting the optimal reagent for their synthetic endeavors.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1][2] The efficiency of this reaction is often dependent on the nature of the β-ketoester component.
To illustrate the impact of fluorination on this transformation, we compare the performance of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate with its non-fluorinated counterpart, Ethyl 3-oxo-3-phenylpropanoate.
Comparative Data: Biginelli Reaction
| β-Ketoester | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl 3-oxo-3-phenylpropanoate | Benzaldehyde | Urea | KSF Montmorillonite | Methanol | 4-6 hours | 92 | [3] |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Benzaldehyde | Urea | (NH4)6Mo7O24·4H2O | Acetic Acid | 2 hours | High (qualitative) | [4] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is from different sources and highlights the general efficiency.
Experimental Workflow: Biginelli Reaction
Caption: General workflow for the Biginelli reaction.
Detailed Experimental Protocol: Synthesis of 5-ethoxycarbonyl-4-phenyl-6-(difluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
-
Materials:
-
Benzaldehyde
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
-
Urea
-
Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, a mixture of benzaldehyde (1 mmol), ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (1 mmol), urea (1.5 mmol), and a catalytic amount of ammonium molybdate tetrahydrate is taken in glacial acetic acid (10 mL).
-
The reaction mixture is refluxed for approximately 2 hours, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice with stirring.
-
The solid product that precipitates is collected by filtration and washed with cold water.
-
The crude product is then recrystallized from ethanol to afford the pure 5-ethoxycarbonyl-4-phenyl-6-(difluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.[4]
-
The Hantzsch Pyridine Synthesis: Building Dihydropyridine Scaffolds
The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridines, which are precursors to pyridines and are themselves important pharmacophores, notably as calcium channel blockers.[5][6][7] The choice of β-ketoester is crucial in determining the substitution pattern and overall yield of the resulting dihydropyridine.
Comparative Data: Hantzsch Pyridine Synthesis
| β-Ketoester | Aldehyde | Nitrogen Source | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Ammonium acetate | Ethanol | 4-6 hours | 96 (ultrasound) | [7] |
| Ethyl 3-oxovalerate | Benzaldehyde | Ammonium acetate | Ethanol | 4-6 hours | Moderate to Good | [8][9] |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Benzaldehyde | Ammonium acetate | Ethanol | 4-6 hours | Moderate to Good (expected) | N/A |
Note: Specific experimental data for the Hantzsch reaction with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate was not found in the reviewed literature. The expected efficiency is extrapolated from the general reactivity of β-ketoesters in this transformation.
While direct comparative data is lacking, the general mechanism of the Hantzsch synthesis suggests that Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate would be a viable substrate. The electron-withdrawing difluoromethyl group may influence the initial Knoevenagel condensation and subsequent cyclization steps. Further experimental investigation is warranted to quantify its efficiency relative to non-fluorinated analogs.
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch pyridine synthesis.
Detailed Experimental Protocol: Hantzsch Synthesis using Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (2 equivalents)
-
Ammonium acetate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10-20 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[8][9]
-
Asymmetric Reduction: Accessing Chiral Fluorinated Alcohols
The asymmetric reduction of β-ketoesters is a powerful method for producing chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals. Biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are often employed for their high stereoselectivity and environmentally benign nature.[2][10][11][12]
Comparative Data: Asymmetric Reduction using Baker's Yeast
| β-Ketoester | Product Configuration | Enantiomeric Excess (ee %) | Yield (%) | Key Conditions | Reference |
| Ethyl 3-oxohexanoate | (S) | 88-94 | 75-85 | Glycerol:water (50:50) | [2] |
| Ethyl acetoacetate | (S) | >98 | High | Petrol solvent | [11] |
| Ethyl 2-chloroacetoacetate | (2R,3S) | High | High | Overexpressed yeast reductase | [13] |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Not reported | Not reported | Not reported | N/A | N/A |
Note: While protocols for the asymmetric reduction of various β-ketoesters using baker's yeast are well-established, specific data for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate was not found in the reviewed literature. The presence of the difluoromethyl group may influence enzyme recognition and reactivity, necessitating specific experimental validation.
The enzymatic reduction of fluorinated ketones is an active area of research, with studies showing that ketoreductases can stereoselectively reduce α-fluoro-β-ketoesters.[14] This suggests that baker's yeast, with its cocktail of reductases, is a promising biocatalyst for the asymmetric reduction of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Experimental Workflow: Asymmetric Reduction with Baker's Yeast
Caption: General workflow for the asymmetric reduction of a β-ketoester using baker's yeast.
Detailed Experimental Protocol: Asymmetric Reduction of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate using Baker's Yeast
-
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
-
Water or buffer solution
-
Ethyl acetate (for extraction)
-
Diatomaceous earth (Celite)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flask, prepare a suspension of baker's yeast in lukewarm water or a suitable buffer, and add a carbohydrate source like sucrose or glucose to activate the yeast.
-
Once the yeast is active (indicated by foaming), add Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate to the suspension.
-
Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, add diatomaceous earth (Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral β-hydroxy ester.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Conclusion
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate stands as a valuable and efficient building block for the introduction of the difluoromethyl moiety into heterocyclic and chiral scaffolds. While direct comparative studies under standardized conditions are somewhat limited in the current literature, the available data and mechanistic understanding suggest that its performance in key synthetic transformations like the Biginelli and Hantzsch reactions is comparable, and in some cases potentially superior, to its non-fluorinated analogs. The electron-withdrawing nature of the difluoro group can favorably influence the reactivity of the parent molecule.
Furthermore, the potential for stereoselective transformation through biocatalytic reduction opens avenues for the synthesis of novel, enantiomerically enriched fluorinated building blocks for drug discovery. The protocols and comparative insights provided in this guide aim to equip researchers with the necessary information to effectively utilize Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in their synthetic campaigns, ultimately accelerating the development of new and improved therapeutic agents. Further side-by-side experimental comparisons are encouraged to more definitively quantify the efficiency of this versatile reagent.
References
- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
- Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP), 02(02), 01-14.
- Heravi, M. M., & Zadsirjan, V. (2020). Recent Advances in Biginelli-type Reactions. Current Organic Chemistry, 24(12), 1331-1366.
- Rao, G. B. D., Acharya, B. N., & Kaushik, M. P. (2013). An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. Tetrahedron Letters, 54(48), 6573-6577.
- BenchChem. (2025). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers.
- BenchChem. (2025).
-
Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Sodeoka, M., et al. (2025). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts.
- Anonymous. (2023). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones Catalyzed by KSF Montmorillonite. Molecules, 5(3), 515-518.
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Sodeoka, M., et al. (2025). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts.
- Sekhri, L., & Nedjimi. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
- Kaluzna, I. A., Feske, B. D., Wittayanan, W., Ghiviriga, I., & Stewart, J. D. (2005). Stereoselective, Biocatalytic Reductions of Alpha-Chloro-Beta-Keto Esters. The Journal of Organic Chemistry, 70(1), 342–345.
- Anonymous. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- Enhanced asymmetric reduction of ethyl 3-oxobutyrate by baker's yeast via substrate feeding and enzyme inhibition. (n.d.). University of Nottingham Ningbo China.
- BenchChem. (2025). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (CAS No. 114701-62-1). As a fluorinated organic compound, this substance requires specific handling procedures to mitigate risks to personnel and ensure regulatory compliance. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a deep, actionable understanding of safe laboratory practices.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate is fundamental to its safe disposal. Its classification as a halogenated organic compound is the single most critical factor dictating its waste stream.[1] The carbon-fluorine bond is exceptionally strong, meaning its decomposition requires significant energy and can produce hazardous byproducts.[2]
While specific toxicity data for this compound is not extensively published, related fluorinated and keto-ester compounds are known to cause skin, eye, and respiratory irritation.[3] Therefore, a cautious approach, treating the substance as hazardous, is mandatory. The primary risk during disposal is not just the compound itself, but the potential for forming highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride (COF2), if subjected to improper thermal treatment.[4]
| Property | Information |
| Chemical Name | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate |
| CAS Number | 114701-62-1[5] |
| Molecular Formula | C₁₁H₁₀F₂O₃[5] |
| Regulatory Waste Class | Halogenated Organic Waste [1][6] |
Foundational Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound or its waste, establishing a safe working environment is paramount.
-
Primary Engineering Control: Chemical Fume Hood All handling and transfer of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate and its waste must be performed within a properly functioning chemical fume hood.[7] This is non-negotiable and serves to minimize inhalation exposure to the compound and any volatile decomposition products.
-
Personal Protective Equipment (PPE) The correct selection and use of PPE is the final barrier between the researcher and chemical exposure.[7]
-
Eye Protection: Chemical splash goggles are the minimum requirement.
-
Hand Protection: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for esters and halogenated compounds. Double-gloving is recommended when handling neat material or concentrated waste.[7]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
The Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines.[8][9][10]
Step 1: Waste Segregation
The Causality: This is the most critical step. Halogenated organic waste is treated via high-temperature incineration, a process designed to break the strong carbon-halogen bonds and scrub the resulting acidic gases.[4][6] This process is costly and energy-intensive. Non-halogenated solvents, by contrast, can often be recycled as fuel additives.[6] Mixing the two streams contaminates the non-halogenated waste, forcing the entire volume to be treated by the more expensive incineration method.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Do NOT mix Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate waste with non-halogenated solvents like ethanol, hexane, or acetone.[6]
-
Do NOT dispose of this compound down the sink or in regular trash under any circumstances.[11]
Step 2: Container Selection and Management
The Causality: The integrity of the waste container is essential to prevent leaks and vapor release. Chemical compatibility ensures the container itself does not degrade upon contact with the waste.
-
Action:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass) with a tight-sealing screw-top cap.[11][12] The container must be in good condition, free from cracks or deterioration.
-
Fill the container to no more than 90% capacity, leaving at least one inch of headspace to allow for vapor expansion.[10][12]
-
Keep the container closed at all times except when actively adding waste.[11] This is an EPA requirement to prevent the release of volatile organic compounds.
-
Step 3: Labeling
The Causality: Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container, from lab personnel to disposal technicians. It ensures the contents are known and managed correctly throughout the disposal chain.
-
Action: Before adding the first drop of waste, affix a label to the container with the following information:[11]
Step 4: Accumulation and Storage
The Causality: Federal regulations govern the on-site storage of hazardous waste. Storing waste in a designated, controlled area prevents accidental spills and unauthorized access.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[12][13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Ensure the SAA includes secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Store incompatible waste types separately within the SAA (e.g., keep acids away from bases, and organics away from oxidizers).[12]
-
Step 5: Final Disposal
The Causality: The final destruction of halogenated waste must be performed by a licensed facility equipped to handle such materials safely and effectively.
-
Action:
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup of the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste yourself. The required method is high-temperature incineration , which ensures the complete destruction of the fluorinated molecule.[6][14]
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for laboratory chemical waste, emphasizing the correct pathway for Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Emergency Procedures for Spills and Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal as halogenated waste.[15]
-
Large Spill: Evacuate the area and contact your institution's emergency response team or EHS office immediately.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- BenchChem. (2025).
- DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- U.S. Environmental Protection Agency. (2024, April 8).
- Braun Research Group.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Safety & Risk Services. Organic Solvent Waste Disposal.
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- Thermo Fisher Scientific. (2025, December 21).
- University of California.
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- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
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Mastering Safety: A Researcher's Guide to Handling Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
The toxicological properties of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate have not been thoroughly investigated. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous. The guidance provided herein is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the closely related compound, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate, which indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].
Immediate Safety and Hazard Assessment
Given the hazard profile of a close structural analog, the primary risks associated with Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate are presumed to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant and potentially damaging irritation.
-
Respiratory Tract Irritation: Inhalation of dust, aerosols, or vapors may irritate the respiratory system.
All laboratory personnel must be trained on the potential hazards and the safe handling procedures outlined in the laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[2][3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is the most critical immediate step to mitigate exposure risks.[5][6][7] The following table summarizes the recommended PPE for handling Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
| Protection Type | Required PPE | Material/Standard Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Must comply with ANSI Z87.1 or equivalent standards. | To prevent eye contact with the chemical, which is presumed to cause serious eye irritation. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. | |
| Chemically resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals. Always check the glove manufacturer's resistance guide for the specific chemical or a similar class of compounds. | To prevent skin contact, as the compound is presumed to be a skin irritant. | |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. | If engineering controls are not sufficient to maintain exposure below permissible limits, or if handling larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8] | To prevent inhalation of aerosols or vapors that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always handle Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Step 1: Put on the laboratory coat, ensuring it is fully buttoned.
-
Step 2: Don safety glasses or goggles.
-
Step 3: Wash and dry hands thoroughly.
-
Step 4: Put on the appropriate chemically resistant gloves, ensuring they extend over the cuffs of the lab coat.
3. Handling the Chemical:
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of the chemical closed when not in use.
-
Use tools (e.g., spatulas, scoops) to transfer the chemical and avoid direct contact.
-
In the event of a spill, follow the emergency procedures outlined below.
4. Doffing PPE:
-
Step 1: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Step 2: Remove the laboratory coat, turning it inside out to contain any contamination.
-
Step 3: Remove eye and face protection.
-
Step 4: Wash hands thoroughly with soap and water.
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is a critical component of laboratory safety.[5]
Spill Management:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the designated safety officer.
-
Prevent entry into the affected area.
-
Follow the institution's established emergency response procedures.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Waste Disposal:
-
All waste containing Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, including contaminated absorbent materials and disposable PPE, must be collected in a designated, labeled hazardous waste container.
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[9] Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
Caption: PPE selection workflow for handling Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always remember that with novel or under-investigated compounds, a cautious and well-prepared approach is the hallmark of a responsible scientist.
References
-
Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG. Industrial Products Group. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem. National Center for Biotechnology Information. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Respirex International. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Storemasta. [Link]
Sources
- 1. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. osha.gov [osha.gov]
- 5. ipgsf.com [ipgsf.com]
- 6. lighthouselabservices.com [lighthouselabservices.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. nipissingu.ca [nipissingu.ca]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
